Acetylleucine
Description
Used for treating vestibular-related imbalance and vertigo.
ACETYLLEUCINE is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
used for treating vestibular-related imbalance and vertigo
Structure
3D Structure
Properties
IUPAC Name |
2-acetamido-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-5(2)4-7(8(11)12)9-6(3)10/h5,7H,4H2,1-3H3,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXNXCEHXYPACJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40859594 | |
| Record name | N-Acetylleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40859594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99-15-0, 1188-21-2 | |
| Record name | Acetyl-DL-leucine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99-15-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetylleucine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099150 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetylleucine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13226 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N-Acetyl-DL-leucine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122020 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Acetylleucine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206316 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | L-Leucine, N-acetyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-Acetylleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40859594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-acetyl-DL-leucine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.486 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACETYLLEUCINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K76S41V71X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The History and Discovery of N-acetyl-DL-leucine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-acetyl-DL-leucine, a derivative of the essential amino acid leucine, has a multifaceted history spanning over half a century. Initially commercialized in France in 1957 for the treatment of vertigo, it has recently garnered renewed and significant interest from the scientific community for its therapeutic potential in a range of neurological disorders. This technical guide provides an in-depth exploration of the history, discovery, and scientific evolution of N-acetyl-DL-leucine, with a particular focus on the distinct properties of its stereoisomers. We delve into the seminal synthesis protocols, key experimental methodologies that have defined its characterization, and the current understanding of its mechanisms of action, including its influence on critical signaling pathways. Quantitative data from pivotal preclinical and clinical studies are presented in a structured format to facilitate comparative analysis. This guide is intended to be a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study and application of this intriguing molecule.
Introduction: A Renewed Focus on a Historic Molecule
N-acetyl-DL-leucine was first introduced as an over-the-counter medication in France under the trade name Tanganil® for the management of acute vertigo.[1][2] For decades, its use was primarily confined to this indication, with a limited understanding of its precise mechanism of action. However, recent scientific investigations have unveiled a surprising therapeutic potential for this compound and, more specifically, its L-enantiomer, N-acetyl-L-leucine, in various neurological and neurodegenerative diseases. This has led to a resurgence in research aimed at elucidating its pharmacological properties and therapeutic applications.
A critical turning point in the understanding of this compound was the recognition of the differential activities of its stereoisomers. N-acetyl-DL-leucine is a racemic mixture, meaning it contains equal parts of N-acetyl-L-leucine and N-acetyl-D-leucine.[1] Extensive research has now established that N-acetyl-L-leucine is the pharmacologically active enantiomer, while the D-enantiomer is largely considered inactive or may possess different biological effects.[3] This discovery has profound implications for drug development, shifting the focus towards the therapeutic application of the purified L-enantiomer.
The Genesis of N-acetyl-leucine: Early Synthesis
The initial synthesis of acetylated amino acids was part of a broader effort in the mid-20th century to modify these fundamental biological molecules to enhance their pharmacokinetic properties.
Synthesis of N-acetyl-L-leucine (DeWitt and Ingersoll, 1951)
Synthesis of N-acetyl-DL-leucine (Racemic Mixture)
The synthesis of the racemic mixture, N-acetyl-DL-leucine, typically starts with L-leucine, which undergoes a racemization step prior to acetylation. This process ensures an equal mixture of the D and L enantiomers in the final product.
Experimental Protocol: Synthesis of N-acetyl-DL-leucine
This protocol is adapted from a patented method for the preparation of N-acetyl-DL-leucine.[5]
-
Dissolution and Racemization:
-
Dissolve 100g of L-leucine in 1000-1200mL of 2N NaOH with heating.
-
Add 1-3mL of salicylaldehyde as a catalyst for racemization.
-
Maintain the temperature at 95°C for approximately 3 hours, monitoring the optical rotation of the solution until it approaches zero, indicating successful racemization.
-
-
Acetylation:
-
Cool the reaction mixture to 5°C in an ice bath.
-
Slowly add 80mL of acetic anhydride dropwise while maintaining the low temperature.
-
Allow the reaction to proceed for 30 minutes after the addition of acetic anhydride is complete.
-
-
Purification:
-
Increase the temperature to 60°C.
-
Add an appropriate amount of activated carbon to decolorize the solution.
-
Adjust the pH of the solution to 2.5-3.0 with hydrochloric acid (HCl).
-
Cool the solution to 4°C to induce crystallization.
-
Collect the N-acetyl-DL-leucine crystals by suction filtration and dry the product.[5]
-
Pharmacological Distinction of Enantiomers: Key Experimental Findings
A pivotal area of research has been the comparative analysis of the pharmacokinetic and pharmacodynamic properties of the N-acetyl-leucine enantiomers. These studies have consistently highlighted the superior therapeutic activity of the L-enantiomer.
Pharmacokinetic Profile in Mice
Studies in mice have revealed significant differences in the plasma concentrations of the D- and L-enantiomers following oral administration of the racemic mixture.
| Parameter | N-acetyl-D-leucine | N-acetyl-L-leucine | Reference |
| Cmax (ng/mL) | 86,100 | 341 | [6] |
| AUC (h*ng/mL) | 75,800 | 2,560 | [6] |
| Table 1: Comparative Pharmacokinetics of N-acetyl-leucine Enantiomers in Mice Plasma Following Oral Administration of N-acetyl-DL-leucine (100 mg/kg). |
These findings indicate a much greater systemic exposure to the D-enantiomer compared to the L-enantiomer when the racemate is administered.[6] This is attributed to potential inhibition of the L-enantiomer's uptake by the D-enantiomer and first-pass metabolism of the L-enantiomer.[6]
Experimental Protocol: Pharmacokinetic Analysis in Mice
This protocol is based on methodologies described in pharmacokinetic studies of N-acetyl-leucine enantiomers.[6][7]
-
Animal Model and Dosing:
-
Male BALB/c mice are used for the study.
-
Administer N-acetyl-DL-leucine or purified N-acetyl-L-leucine orally via gavage at a specified dose (e.g., 100 mg/kg).
-
-
Sample Collection:
-
Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, and 8 hours) post-administration via venipuncture.
-
Separate plasma by centrifugation.
-
-
Sample Analysis:
-
Data Analysis:
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using a non-compartmental model.[7]
-
Efficacy in a Cellular Model of Niemann-Pick Disease Type C
In vitro studies using a cellular model of Niemann-Pick disease type C (NPC), a lysosomal storage disorder, have demonstrated the superior efficacy of N-acetyl-L-leucine in correcting disease-related phenotypes.
| Compound | Concentration | % Reduction in Relative Lysosomal Volume (Mean ± SEM) | Statistical Significance (p-value) | Reference |
| N-acetyl-L-leucine | 1 mM | 25.3 ± 3.5 | < 0.001 | [9] |
| N-acetyl-DL-leucine | 1 mM | 18.9 ± 4.2 | < 0.01 | [9] |
| N-acetyl-D-leucine | 1 mM | 8.7 ± 5.1 | Not Significant | [9] |
| Table 2: Comparative Efficacy of N-acetyl-leucine and its Enantiomers in Reducing Lysosomal Volume in NPC1-/- Chinese Hamster Ovary Cells. |
These results clearly indicate that N-acetyl-L-leucine is the most effective enantiomer in reducing the expanded lysosomal volume characteristic of NPC cells.[9]
Experimental Protocol: Lysosomal Volume Quantification with LysoTracker
This protocol describes a general method for staining and quantifying lysosomal volume using LysoTracker dyes.[9]
-
Cell Culture and Treatment:
-
Culture NPC1-/- Chinese Hamster Ovary cells in appropriate media.
-
Treat cells with 1 mM of N-acetyl-DL-leucine, N-acetyl-D-leucine, or N-acetyl-L-leucine for a specified duration.
-
-
Staining:
-
Incubate the treated cells with a LysoTracker dye (e.g., LysoTracker Red DND-99) at a working concentration of 50-75 nM in pre-warmed media for 30-120 minutes at 37°C, protected from light.
-
-
Imaging:
-
Acquire fluorescent images of the stained cells using a fluorescence microscope.
-
-
Quantification and Analysis:
-
Use image analysis software to quantify the total fluorescent area per cell, which corresponds to the relative lysosomal volume.
-
Perform statistical analysis (e.g., ANOVA) to determine the significance of the differences between treatment groups.
-
Unraveling the Mechanism of Action: A Multi-faceted Approach
The renewed interest in N-acetyl-DL-leucine has spurred research into its underlying mechanisms of action. Current evidence suggests that its therapeutic effects are mediated through multiple pathways.
Modulation of Autophagy and mTORC1 Signaling
One of the key proposed mechanisms of N-acetyl-L-leucine is its ability to modulate autophagy, the cellular process for degrading and recycling damaged components.[10] Leucine and its metabolite, acetyl-coenzyme A (AcCoA), are known to regulate the mechanistic target of rapamycin complex 1 (mTORC1), a central inhibitor of autophagy.[11][12] It is hypothesized that N-acetyl-L-leucine may influence this pathway, leading to an enhancement of autophagy.[10] This is particularly relevant in neurodegenerative diseases where the accumulation of misfolded proteins is a common pathology.
Figure 1: Proposed influence of N-acetyl-L-leucine on the mTORC1 and autophagy pathway.
Reduction of Neuroinflammation
Neuroinflammation is a common feature of many neurodegenerative diseases. Studies have shown that N-acetyl-L-leucine can attenuate neuroinflammation. In a mouse model of traumatic brain injury, N-acetyl-L-leucine treatment led to a reduction in the expression of pro-inflammatory markers.[13][14]
Experimental Protocol: Assessment of Neuroinflammation
This protocol provides a general workflow for assessing neuroinflammation in a mouse model of neurological injury.[14]
-
Animal Model and Treatment:
-
Induce a neurological injury (e.g., controlled cortical impact) in mice.
-
Administer N-acetyl-L-leucine or a vehicle control orally.
-
-
Tissue Collection and Preparation:
-
At a specified time point post-injury, euthanize the animals and harvest the brain tissue.
-
Process the tissue for either RNA extraction (for gene expression analysis) or immunohistochemistry.
-
-
Analysis:
-
Quantitative PCR (qPCR): Measure the mRNA levels of pro-inflammatory markers such as iNOS, NLRP3, IL-1β, and TNF.[14]
-
Immunohistochemistry: Stain brain sections for markers of microglial activation (e.g., Iba1) to assess the inflammatory response at the cellular level.
-
Historical Context: The Vertigo Connection
The initial application of N-acetyl-DL-leucine for vertigo was based on early preclinical studies. A 1957 study by Leau and Ducrot described an experimental model of vertigo in mice induced by rapid rotation.[15] They reported that N-acetyl-DL-leucine was effective in reducing the duration of the vertigo-like behavior in this model.[15] While quantitative data from these early studies are scarce in modern databases, they laid the groundwork for the clinical use of the compound. Later studies in animal models of unilateral labyrinthectomy (a procedure that induces vestibular imbalance) showed that N-acetyl-DL-leucine, and specifically the L-enantiomer, accelerated postural compensation.[16][17]
Figure 2: Workflow of the early experimental model of vertigo in mice.
Clinical Investigations: From Vertigo to Neurodegeneration
While N-acetyl-DL-leucine has a long history of use for vertigo, recent clinical trials have focused on the efficacy of N-acetyl-L-leucine in treating rare neurodegenerative diseases.
Niemann-Pick Disease Type C (NPC)
Multiple clinical studies have demonstrated the therapeutic benefit of N-acetyl-L-leucine in patients with NPC. A randomized, double-blind, placebo-controlled crossover trial showed that treatment with N-acetyl-L-leucine for 12 weeks resulted in a statistically significant improvement in neurological status compared to placebo, as measured by the Scale for the Assessment and Rating of Ataxia (SARA).[7][18]
| Study Phase | Number of Patients | Treatment Duration | Primary Endpoint | Key Finding | Reference |
| Phase II | 33 | 6 weeks | Clinical Impression of Change in Severity (CI-CS) | Statistically significant improvement in symptoms, functioning, and quality of life. | [11][16] |
| Phase III | 60 | 12 weeks (crossover) | Change in SARA score | Mean change of -1.97 with NALL vs. -0.60 with placebo (p<0.001). | [7][18] |
| Table 3: Summary of Clinical Trial Data for N-acetyl-L-leucine in Niemann-Pick Disease Type C. |
Cerebellar Ataxia
The potential of N-acetyl-DL-leucine to treat cerebellar ataxia has also been investigated. An early case series reported significant improvements in ataxic symptoms in patients with degenerative cerebellar ataxia.[1] However, a subsequent randomized, placebo-controlled crossover trial in a broader population of patients with cerebellar ataxia of different etiologies did not find a significant treatment benefit of acetyl-DL-leucine compared to placebo. These contrasting findings suggest that the efficacy may be dependent on the specific type of ataxia and highlight the need for further research in well-defined patient populations.
Conclusion and Future Directions
The journey of N-acetyl-DL-leucine from a symptomatic treatment for vertigo to a promising therapeutic for rare neurodegenerative diseases is a compelling example of drug repurposing and the importance of stereospecific pharmacology. The identification of N-acetyl-L-leucine as the active enantiomer has been a critical breakthrough, paving the way for more targeted and effective therapeutic strategies.
The mechanisms of action, while not fully elucidated, appear to involve fundamental cellular processes such as autophagy and the mitigation of neuroinflammation. Future research should continue to unravel these complex pathways to better understand the full therapeutic potential of N-acetyl-L-leucine. Further clinical trials in well-defined patient populations are warranted to confirm its efficacy in various neurological disorders. The continued exploration of this historic molecule holds significant promise for the development of novel treatments for patients with debilitating neurological conditions.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Full text of "A Treatise on the law of real property as applied between vendor and purchaser in modern conveyancing, or, Estates in fee and their transfer by deed" [archive.org]
- 4. benchchem.com [benchchem.com]
- 5. A master protocol to investigate a novel therapy acetyl-l-leucine for three ultra-rare neurodegenerative diseases: Niemann-Pick type C, the GM2 gangliosidoses, and ataxia telangiectasia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. nbinno.com [nbinno.com]
- 10. researchgate.net [researchgate.net]
- 11. Leucine Signals to mTORC1 via Its Metabolite Acetyl-Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 12. N-Acetyl-L-leucine improves functional recovery and attenuates cortical cell death and neuroinflammation after traumatic brain injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. N-Acetyl-L-Leucine Accelerates Vestibular Compensation after Unilateral Labyrinthectomy by Action in the Cerebellum and Thalamus | PLOS One [journals.plos.org]
- 16. N-Acetyl-L-Leucine Accelerates Vestibular Compensation after Unilateral Labyrinthectomy by Action in the Cerebellum and Thalamus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Safety and Efficacy of Acetyl-DL-Leucine in Certain Types of Cerebellar Ataxia: The ALCAT Randomized Clinical Crossover Trial - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis and Purification of N-acetyl-L-leucine for Research Applications
Authored for Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and purification of N-acetyl-L-leucine, a compound of increasing interest in neuroprotective and metabolic research. This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and illustrates the compound's cellular mechanism of action.
Introduction
N-acetyl-L-leucine, the N-acetylated derivative of the essential amino acid L-leucine, has emerged as a promising therapeutic agent for a variety of neurological disorders.[1] Its enhanced cell permeability compared to L-leucine allows for effective delivery to target tissues, including the central nervous system.[2] In research settings, a reliable supply of highly pure N-acetyl-L-leucine is crucial for obtaining accurate and reproducible experimental results. This guide details a standard laboratory-scale synthesis and purification procedure.
Synthesis of N-acetyl-L-leucine
The most common and straightforward method for the synthesis of N-acetyl-L-leucine is the acetylation of L-leucine using acetic anhydride in an alkaline aqueous medium. The basic conditions deprotonate the amino group of L-leucine, increasing its nucleophilicity to attack the electrophilic carbonyl carbon of acetic anhydride.
Experimental Protocol: Acetylation of L-leucine
This protocol is adapted from established chemical literature and provides a reliable method for producing N-acetyl-L-leucine.[3][4]
Materials:
-
L-leucine
-
Sodium hydroxide (NaOH)
-
Acetic anhydride
-
Concentrated hydrochloric acid (HCl)
-
Deionized water
-
Activated carbon (optional)
-
Standard laboratory glassware (beaker, Erlenmeyer flask, stir bar, etc.)
-
Magnetic stirrer with heating
-
pH meter or pH paper
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Dissolution of L-leucine: In a beaker, dissolve L-leucine in an aqueous solution of sodium hydroxide (e.g., 2N NaOH) with stirring. Gentle heating may be applied to facilitate dissolution.
-
Acetylation: Cool the solution in an ice bath to between 0 and 5 °C. While maintaining the low temperature and vigorous stirring, slowly add acetic anhydride dropwise to the solution. The molar ratio of acetic anhydride to L-leucine is a critical parameter, with ratios of 1.5:1 to 3:1 being commonly reported.[4]
-
Reaction Monitoring: After the addition of acetic anhydride is complete, allow the reaction to stir for an additional 1-2 hours while maintaining the cold temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Acidification: After the reaction is complete, carefully acidify the reaction mixture to a pH of approximately 2-3 by the slow addition of concentrated hydrochloric acid. This step should be performed in an ice bath as the neutralization reaction is exothermic. The N-acetyl-L-leucine will precipitate out of the solution as a white solid.
-
Isolation of Crude Product: Collect the precipitated crude N-acetyl-L-leucine by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold deionized water to remove any residual salts.
Purification of N-acetyl-L-leucine
Recrystallization is the primary method for the purification of N-acetyl-L-leucine, effectively removing unreacted starting materials and byproducts.
Experimental Protocol: Recrystallization
Materials:
-
Crude N-acetyl-L-leucine
-
Deionized water or aqueous methanol
-
Heating mantle or hot plate
-
Erlenmeyer flask
-
Condenser (optional)
Procedure:
-
Dissolution: Transfer the crude N-acetyl-L-leucine to an Erlenmeyer flask and add a minimal amount of hot deionized water or a hot aqueous methanol solution (e.g., 33% methanol in water) to dissolve the solid completely.[3] If colored impurities are present, a small amount of activated carbon can be added to the hot solution, which is then hot-filtered to remove the carbon.
-
Crystallization: Allow the solution to cool slowly to room temperature. The N-acetyl-L-leucine will begin to crystallize. For maximum yield, the flask can then be placed in an ice bath or refrigerator for several hours to promote further crystallization.
-
Isolation of Pure Product: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified N-acetyl-L-leucine crystals in a desiccator or a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved.
Data Presentation
The following table summarizes key quantitative data for the synthesis and characterization of N-acetyl-L-leucine.
| Parameter | Value | Reference(s) |
| Synthesis | ||
| Typical Yield | 65-85% | [4] |
| Molar Ratio (Acetic Anhydride:L-leucine) | 1.5:1 to 3:1 | [4] |
| Reaction Temperature | 0-5 °C | [3] |
| Characterization | ||
| Melting Point | 185-187 °C | [5] |
| ¹H NMR (DMSO-d₆, δ in ppm) | [6] | |
| ~12.4 (s, 1H, COOH) | ||
| ~8.05 (d, 1H, NH) | ||
| ~4.21 (m, 1H, α-CH) | ||
| ~1.84 (s, 3H, COCH₃) | ||
| ~1.63-1.48 (m, 3H, β-CH₂ and γ-CH) | ||
| ~0.89-0.84 (dd, 6H, δ-CH₃) | ||
| IR (KBr, cm⁻¹) | [1] | |
| ~3300 (N-H stretch) | ||
| ~2960 (C-H stretch) | ||
| ~1710 (C=O stretch, acid) | ||
| ~1620 (C=O stretch, amide I) | ||
| ~1550 (N-H bend, amide II) |
Mechanism of Action and Experimental Workflow
N-acetyl-L-leucine is understood to function as a prodrug of L-leucine. Its acetylation allows it to be transported into cells via monocarboxylate transporters (MCTs), bypassing the typically saturated L-type amino acid transporters (LATs) used by L-leucine.[2] Once inside the cell, it is deacetylated to L-leucine, which can then influence various metabolic pathways. One key mechanism involves the enhancement of Transcription Factor EB (TFEB) signaling. TFEB is a master regulator of lysosomal biogenesis and autophagy.[7]
Below is a diagram illustrating the proposed cellular uptake and mechanism of action of N-acetyl-L-leucine.
Caption: Cellular uptake and mechanism of N-acetyl-L-leucine.
The following diagram illustrates a general experimental workflow for the synthesis and purification of N-acetyl-L-leucine.
Caption: Synthesis and purification workflow for N-acetyl-L-leucine.
References
- 1. spectrabase.com [spectrabase.com]
- 2. Acetylation turns leucine into a drug by membrane transporter switching - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Method for preparing N-acetyl-DL-leucine - Eureka | Patsnap [eureka.patsnap.com]
- 4. WO2012038515A1 - Process for racemisation and acetylation of leucine - Google Patents [patents.google.com]
- 5. scribd.com [scribd.com]
- 6. N-Acetyl-L-leucine(1188-21-2) 1H NMR [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
The Core Mechanism of Acetylleucine: A Technical Guide to its Modulation of Neuronal Membrane Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acetyl-L-leucine, an acetylated derivative of the essential amino acid L-leucine, has garnered significant attention for its therapeutic potential in a range of neurological disorders, most notably in the treatment of vertigo and cerebellar ataxia.[1][2][3][4] Its efficacy is believed to stem from a primary mechanism of action: the modulation and stabilization of neuronal membrane potential. This technical guide provides an in-depth exploration of the core mechanisms by which acetylleucine exerts its effects on neuronal excitability, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying pathways.
Core Mechanism: Normalization of Neuronal Membrane Potential
The principal role of this compound in the central nervous system is the stabilization of neuronal membranes, particularly within the vestibular nuclei.[1][2][3][4] In pathological states characterized by neuronal hyperexcitability or hypoactivity, this compound acts to restore the resting membrane potential of affected neurons to a physiological range.
Electrophysiological studies on medial vestibular nucleus (MVN) neurons have demonstrated that this compound selectively targets neurons with aberrant membrane potentials.[1][3] It has been shown to repolarize depolarized neurons and depolarize hyperpolarized neurons, effectively bringing their membrane potential towards a mean value of -65 to -60 mV.[1][3][4] This normalizing effect is crucial in conditions like vertigo, where an imbalance in the firing rates of vestibular neurons is a key pathophysiological feature.[1]
Quantitative Data on this compound's Effects
The following tables summarize key quantitative data from preclinical and clinical studies, illustrating the impact of this compound on neuronal function and related physiological outcomes.
| Parameter | Animal Model | Treatment | Key Findings | Reference |
| Postural Imbalance Score | Rat (unilateral labyrinthectomy) | N-acetyl-L-leucine (i.v.) | Dose-dependent reduction in postural imbalance. Significant improvement at 60 mg/kg. | [5][6] |
| 3.75 mg/kg | No significant reduction in postural imbalance score. | [5][6] | ||
| 15 mg/kg | No significant reduction in postural imbalance score. | [5][6] | ||
| 60 mg/kg | Significant reduction in postural imbalance score (p < 0.004). | [5][6] |
| Transporter | Enantiomer | Kinetic Parameter | Value | Reference |
| MCT1 | N-acetyl-L-leucine | K_m | 3.0 mM | [7] |
| IC_50 | 15 mM | [7] | ||
| N-acetyl-D-leucine | K_m | 1.0 mM | [7] | |
| IC_50 | 11 mM | [7] | ||
| OAT1 | N-acetyl-L-leucine | K_m | 11 mM | [8] |
| OAT3 | N-acetyl-L-leucine | K_m | 8 mM | [8] |
Signaling Pathways and Molecular Interactions
The precise molecular mechanism by which this compound stabilizes neuronal membranes is multifaceted. It is proposed to involve direct interactions with membrane phospholipids, modulation of ion channel activity, and influences on cellular homeostasis.
Cellular Uptake and Metabolism
N-acetyl-L-leucine is transported into neuronal cells via monocarboxylate transporter 1 (MCT1) and organic anion transporters 1 and 3 (OAT1 and OAT3).[7][8][9] Once inside the cell, it can be metabolized to L-leucine. This transport mechanism is a key differentiator from L-leucine, which primarily uses the L-type amino acid transporter (LAT1).[7]
Cellular uptake and metabolism of this compound.
Modulation of Neuronal Excitability
The primary therapeutic effect of this compound is the stabilization of the neuronal membrane potential. This is particularly relevant in the medial vestibular nucleus (MVN), where imbalances in neuronal activity contribute to vertigo.
Normalization of aberrant neuronal membrane potential by this compound.
Secondary Mechanisms
Beyond its direct effects on membrane potential, this compound is also reported to influence other cellular processes that contribute to its neuroprotective effects:
-
Calcium Homeostasis: this compound may help regulate intracellular calcium levels, preventing the detrimental effects of calcium overload.
-
Mitochondrial Function: It may enhance mitochondrial function and energy production.
-
Autophagy: this compound can modulate autophagy through the mTORC1 pathway, a critical cellular process for clearing damaged components.[10]
This compound's modulation of the mTORC1-autophagy pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the effects of this compound.
Intracellular Recording from Medial Vestibular Nucleus (MVN) Neurons
Objective: To measure the effect of this compound on the resting membrane potential and firing properties of MVN neurons.
Materials:
-
Guinea pig brainstem slices containing the MVN.
-
Artificial cerebrospinal fluid (aCSF) of appropriate composition.
-
Glass microelectrodes (1.5 mm outer diameter) filled with 3 M potassium acetate.
-
Intracellular recording amplifier.
-
Data acquisition system.
-
Acetyl-DL-leucine solution.
Procedure:
-
Slice Preparation: Prepare 400-µm-thick coronal slices of the guinea pig brainstem containing the MVN using a vibratome. Maintain slices in oxygenated aCSF.
-
Recording Setup: Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF at 32°C.
-
Neuron Identification: Identify MVN neurons under a microscope.
-
Intracellular Recording:
-
Carefully advance a glass microelectrode towards an MVN neuron.
-
Establish a stable intracellular recording by penetrating the neuronal membrane.
-
Record the resting membrane potential and spontaneous firing activity for a baseline period.
-
-
This compound Application:
-
Bath-apply a known concentration of acetyl-DL-leucine to the recording chamber.
-
Continuously record the membrane potential and firing activity during and after drug application.
-
-
Data Analysis:
-
Measure the resting membrane potential before, during, and after this compound application.
-
Analyze changes in firing rate and pattern.
-
Compare the effects on neurons with different initial resting membrane potentials (hyperpolarized vs. depolarized).
-
Unilateral Labyrinthectomy and Behavioral Testing in Rodents
Objective: To assess the in vivo efficacy of this compound in a model of vestibular dysfunction.
Materials:
-
Adult rats or guinea pigs.
-
Surgical instruments for unilateral labyrinthectomy.
-
This compound solution for injection.
-
Behavioral testing apparatus (e.g., open field, rotating rod).
Procedure:
-
Unilateral Labyrinthectomy (UL):
-
Anesthetize the animal.
-
Surgically access the inner ear and perform a unilateral labyrinthectomy to induce a vestibular lesion.
-
-
Post-operative Care and Treatment:
-
Provide appropriate post-operative care.
-
Administer this compound or vehicle control (e.g., saline) at specified doses and time points (e.g., intravenously or intraperitoneally).
-
-
Behavioral Assessment:
-
At various time points post-UL, assess vestibular function using a battery of behavioral tests.
-
Postural Imbalance Score: Quantify the degree of head tilt, trunk curvature, and postural instability.
-
Locomotor Activity: Measure spontaneous activity in an open field.
-
Motor Coordination: Evaluate performance on a rotarod.
-
-
Data Analysis:
-
Compare the behavioral scores between the this compound-treated and control groups over time.
-
Analyze the dose-response relationship for this compound's effects.
-
Transporter Uptake Assay
Objective: To determine the kinetics of this compound transport by specific transporters (e.g., MCT1, OAT1, OAT3).
Materials:
-
Cell line overexpressing the transporter of interest (e.g., HEK293-MCT1).
-
Radiolabeled N-acetyl-L-leucine or a suitable probe substrate.
-
Assay buffer.
-
Known inhibitors of the transporter (for validation).
-
Scintillation counter or appropriate detection system.
Procedure:
-
Cell Culture: Culture the transporter-expressing cells to confluence in appropriate multi-well plates.
-
Uptake Experiment:
-
Wash the cells with assay buffer.
-
Incubate the cells with varying concentrations of radiolabeled N-acetyl-L-leucine for a defined period (e.g., 1-5 minutes).
-
To determine inhibitor kinetics, co-incubate with a known substrate and varying concentrations of this compound.
-
-
Termination and Lysis:
-
Rapidly terminate the uptake by washing the cells with ice-cold buffer.
-
Lyse the cells to release the intracellular contents.
-
-
Quantification:
-
Measure the amount of radiolabeled compound in the cell lysate using a scintillation counter.
-
-
Data Analysis:
-
Calculate the rate of uptake at each concentration.
-
Determine the Michaelis-Menten constant (K_m) and maximum velocity (V_max) for substrate kinetics.
-
Calculate the half-maximal inhibitory concentration (IC_50) for inhibition kinetics.
-
Experimental Workflow for Assessing Neuronal Membrane Potential Modulation
Workflow for electrophysiological recording of this compound's effects.
Conclusion
N-acetyl-L-leucine's primary mechanism of action revolves around its ability to normalize the membrane potential of neurons that have become either hyperpolarized or depolarized. This stabilizing effect, particularly evident in the vestibular system, underpins its therapeutic efficacy in treating conditions like vertigo. Its unique cellular uptake mechanism via MCT1, OAT1, and OAT3, and its subsequent influence on intracellular pathways related to calcium homeostasis, mitochondrial function, and autophagy, further contribute to its neuroprotective profile. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this promising therapeutic agent. A deeper understanding of these core mechanisms will be instrumental in the development of novel treatments for a broader range of neurological disorders.
References
- 1. In vitro effects of acetyl-DL-leucine (tanganil) on central vestibular neurons and vestibulo-ocular networks of the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bu.edu [bu.edu]
- 3. researchgate.net [researchgate.net]
- 4. Effects of acetyl-DL-leucine in vestibular patients: a clinical study following neurotomy and labyrinthectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-Acetyl-L-Leucine Accelerates Vestibular Compensation after Unilateral Labyrinthectomy by Action in the Cerebellum and Thalamus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Acetyl-L-Leucine Accelerates Vestibular Compensation after Unilateral Labyrinthectomy by Action in the Cerebellum and Thalamus | PLOS One [journals.plos.org]
- 7. Acetylation turns leucine into a drug by membrane transporter switching - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Cellular and Molecular Targets of Acetylleucine Enantiomers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acetyl-L-leucine and its dextrorotatory counterpart, N-acetyl-D-leucine, are the two enantiomers of the acetylated form of the essential amino acid leucine. While structurally similar, this stereoisomeric difference profoundly impacts their biological activity and therapeutic potential. Emerging research has identified N-acetyl-L-leucine as the pharmacologically active enantiomer, demonstrating therapeutic promise in a range of neurological disorders, including Niemann-Pick disease type C (NPC), cerebellar ataxia, and traumatic brain injury. This technical guide provides a comprehensive overview of the current understanding of the cellular and molecular targets of acetylleucine enantiomers, with a focus on N-acetyl-L-leucine. It is intended to serve as a resource for researchers, scientists, and drug development professionals in the field of neuropharmacology and related disciplines.
Data Presentation: Quantitative Analysis of this compound Enantiomer Interactions
The following tables summarize the key quantitative data from comparative studies of N-acetyl-L-leucine and N-acetyl-D-leucine, focusing on their interactions with identified molecular targets.
| Table 1: Pharmacokinetic Parameters of N-acetylleucine Enantiomers in Mice | |||
| Parameter | N-acetyl-L-leucine (from Racemate) | N-acetyl-D-leucine (from Racemate) | Purified N-acetyl-L-leucine |
| Cmax (µg/mL) | ~20 | ~100 | ~50 |
| AUC (µg·h/mL) | ~30 | ~250 | ~80 |
| T½ (hours) | ~1.0 | ~1.2 | ~1.0 |
| Metabolism | Rapidly deacetylated to L-leucine | Not significantly metabolized | Rapidly deacetylated to L-leucine |
Data compiled from studies on the oral administration of N-acetyl-DL-leucine in mice.[1][2]
| Table 2: Kinetic Parameters of this compound Enantiomers with Membrane Transporters | ||||
| Transporter | Enantiomer | Parameter | Value (mM) | Reference |
| MCT1 | N-acetyl-L-leucine | Km | 3.0 | [3][4] |
| IC50 | 15 | [3][4] | ||
| N-acetyl-D-leucine | Km | 1.0 | [3][4] | |
| IC50 | 11 | [3][4] | ||
| OAT1 | N-acetyl-L-leucine | Km | ~10 | [5][6][7] |
| IC50 | 6.2 | [4] | ||
| OAT3 | N-acetyl-L-leucine | Km | ~10 | [5][6][7] |
| IC50 | 0.70 | [4] |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature to elucidate the cellular and molecular targets of this compound enantiomers.
Membrane Transporter Kinetic Assays (MCT1, OAT1, OAT3)
Objective: To determine the kinetic parameters (Km and IC50) of N-acetyl-L-leucine and N-acetyl-D-leucine for the monocarboxylate transporter 1 (MCT1) and organic anion transporters 1 and 3 (OAT1 and OAT3).
Methodology:
-
Cell Culture: Human embryonic kidney (HEK-293) cells are engineered to overexpress the specific transporter of interest (MCT1, OAT1, or OAT3). Control cells (mock-transfected) are also maintained.
-
Uptake Assay:
-
Cells are seeded in 96-well plates and grown to confluency.
-
On the day of the assay, the growth medium is replaced with a transport buffer.
-
A range of concentrations of radiolabeled or unlabeled N-acetyl-L-leucine or N-acetyl-D-leucine is added to the wells.
-
The uptake is allowed to proceed for a defined period at 37°C.
-
The reaction is stopped by rapidly washing the cells with ice-cold buffer.
-
The intracellular concentration of the compound is quantified using liquid scintillation counting (for radiolabeled compounds) or LC-MS/MS (for unlabeled compounds).
-
-
Inhibition Assay:
-
A fixed concentration of a known radiolabeled substrate for the transporter is used.
-
Increasing concentrations of unlabeled N-acetyl-L-leucine or N-acetyl-D-leucine are added to compete with the radiolabeled substrate.
-
The assay proceeds as described for the uptake assay.
-
-
Data Analysis:
-
Km and Vmax: The initial rates of uptake at different substrate concentrations are fitted to the Michaelis-Menten equation to determine the Michaelis constant (Km) and maximum transport velocity (Vmax).[4]
-
IC50: The concentration of the test compound that inhibits 50% of the specific uptake of the radiolabeled substrate is determined by non-linear regression analysis of the competition data.
-
In Vitro Autophagy Flux Assay
Objective: To quantify the effect of N-acetyl-L-leucine on autophagy flux in a neuronal cell line.
Methodology:
-
Cell Line: The human neuroblastoma cell line SH-SY5Y is commonly used.[8][9][10][11] These cells can be stably transfected with a tandem fluorescent-tagged LC3 (mRFP-GFP-LC3) reporter construct.
-
Treatment:
-
Cells are seeded in glass-bottom dishes or 96-well imaging plates.
-
Cells are treated with various concentrations of N-acetyl-L-leucine (e.g., 10 µM, 50 µM, 100 µM) for a specified duration (e.g., 24 hours).[8]
-
Positive (e.g., rapamycin) and negative (e.g., bafilomycin A1) controls for autophagy modulation are included.[8]
-
-
Imaging and Quantification:
-
Live or fixed cells are imaged using a fluorescence microscope.
-
The number of green (autophagosomes) and red (autolysosomes) puncta per cell is quantified.
-
An increase in the ratio of red to green puncta indicates an enhancement of autophagy flux.
-
Lysosomal Volume Assay in NPC1-/- Cells
Objective: To quantify the effect of this compound enantiomers on the enlarged lysosomal volume characteristic of Niemann-Pick disease type C (NPC).
Methodology:
-
Cell Line: NPC1-deficient Chinese hamster ovary (CHO) cells (NPC1-/-) or fibroblasts from NPC patients are used as a cellular model of the disease.[12]
-
Treatment: Cells are treated with N-acetyl-DL-leucine, N-acetyl-L-leucine, or N-acetyl-D-leucine at a specific concentration (e.g., 1 mM) for a defined period.
-
Staining: The cells are stained with LysoTracker, a fluorescent dye that accumulates in acidic organelles like lysosomes.[13][14][15][16]
-
Imaging and Analysis:
-
Fluorescence microscopy is used to capture images of the stained cells.
-
Image analysis software is used to quantify the total fluorescent area per cell, which corresponds to the relative lysosomal volume.
-
Assessment of Neuroinflammation
Objective: To evaluate the effect of N-acetyl-L-leucine on neuroinflammatory markers.
Methodology:
-
In Vivo Model: A model of traumatic brain injury (TBI) in mice is often used.[17][18][19]
-
Treatment: Mice are orally administered N-acetyl-L-leucine or a vehicle control.
-
Tissue Analysis:
-
At specific time points post-injury, brain tissue (e.g., cortex) is collected.
-
Western Blotting: The expression levels of neuroinflammatory markers such as cleaved caspase-3 and α-fodrin breakdown products are quantified.[19]
-
Immunohistochemistry/Immunofluorescence: Staining of brain sections for markers of apoptosis (e.g., TUNEL assay) and microglial activation can be performed.[17]
-
mTOR Signaling Pathway Analysis
Objective: To investigate the effect of this compound enantiomers on the mTOR signaling pathway.
Methodology:
-
Cell Culture: Various cell lines, including neuronal cells, can be used.
-
Treatment: Cells are treated with N-acetyl-L-leucine or N-acetyl-D-leucine for a specified time.
-
Western Blot Analysis:
Signaling Pathways and Experimental Workflows
Cellular Uptake and Metabolism of this compound Enantiomers
N-acetyl-L-leucine is primarily transported into cells via the monocarboxylate transporter 1 (MCT1) and the organic anion transporters 1 and 3 (OAT1 and OAT3).[4] This transport mechanism is a key differentiator from its parent amino acid, L-leucine, which is taken up by the L-type amino acid transporter (LAT1).[4] Once inside the cell, N-acetyl-L-leucine is deacetylated to L-leucine. The D-enantiomer, N-acetyl-D-leucine, is also a substrate for MCT1 but is not significantly metabolized.[3][4]
Caption: Cellular uptake and metabolism of this compound enantiomers.
Proposed Mechanism of N-acetyl-L-leucine in Modulating Autophagy
The therapeutic effects of N-acetyl-L-leucine are thought to be mediated, in part, through the regulation of autophagy. As a prodrug of L-leucine, its metabolism can influence the mTOR signaling pathway, a key regulator of autophagy. Inhibition of the mTORC1 complex leads to the activation of autophagy, a cellular process for clearing damaged organelles and protein aggregates.
Caption: Proposed mTOR-dependent autophagy regulation by N-acetyl-L-leucine.
Experimental Workflow for Investigating this compound Enantiomers
A logical workflow for the preclinical evaluation of this compound enantiomers involves a multi-step process, from initial in vitro screening to in vivo efficacy studies.
Caption: Preclinical experimental workflow for this compound enantiomers.
Conclusion
The research landscape for this compound enantiomers, particularly N-acetyl-L-leucine, is rapidly evolving. Current evidence strongly suggests that N-acetyl-L-leucine acts as a prodrug of L-leucine, with its unique transport mechanism via MCT1, OAT1, and OAT3 contributing to its therapeutic efficacy. The modulation of fundamental cellular processes, including autophagy, lysosomal function, and neuroinflammation, appears to be central to its neuroprotective effects. The quantitative data and experimental protocols summarized in this guide provide a foundation for further research into the precise molecular mechanisms of action and the development of N-acetyl-L-leucine as a promising therapeutic agent for a range of neurological disorders. Future investigations should focus on elucidating the full spectrum of its molecular targets and further refining our understanding of the signaling pathways involved.
References
- 1. Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance | PLOS One [journals.plos.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Acetylation turns leucine into a drug by membrane transporter switching - PMC [pmc.ncbi.nlm.nih.gov]
- 5. intrabio.com [intrabio.com]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A master protocol to investigate a novel therapy acetyl-l-leucine for three ultra-rare neurodegenerative diseases: Niemann-Pick type C, the GM2 gangliosidoses, and ataxia telangiectasia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Phenotypic Compound Screening Assay for Lysosomal Storage Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Patient-Derived Phenotypic High-Throughput Assay to Identify Small Molecules Restoring Lysosomal Function in Tay–Sachs Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Protocol for detecting lysosome quantity and membrane permeability in acute myeloid leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. N-Acetyl-L-leucine improves functional recovery and attenuates cortical cell death and neuroinflammation after traumatic brain injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Effect of Leucine Restriction on Akt/mTOR Signaling in Breast Cancer Cell Lines In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Leucine Signals to mTORC1 via Its Metabolite Acetyl-Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Leucine minimizes denervation-induced skeletal muscle atrophy of rats through akt/mtor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Acetylleucine on Lysosomal Function and Autophagy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-acetyl-L-leucine (acetylleucine) is an emerging therapeutic agent demonstrating significant promise in the treatment of lysosomal storage disorders (LSDs) and other neurodegenerative diseases.[1][2][3][4][5] Its mechanism of action, once considered enigmatic, is now understood to be multifaceted, centering on the modulation of lysosomal function and the autophagy pathway. This technical guide provides an in-depth review of the current understanding of this compound's cellular and molecular effects, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways. Evidence suggests that this compound, by acting as a pro-drug for L-leucine, leverages specific transporters to enter cells where it initiates a cascade of events including the activation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis.[6][7] This leads to enhanced lysosomal function, restoration of autophagy flux, and improved cellular homeostasis. This document aims to be a comprehensive resource for researchers and drug development professionals working to harness the therapeutic potential of this compound.
Introduction
N-acetyl-L-leucine (NALL), the L-enantiomer of the racemic N-acetyl-DL-leucine, has a long history of use in Europe for the treatment of vertigo.[1] More recently, its neuroprotective properties have been identified, leading to investigations into its efficacy for rare neurodegenerative conditions, most notably Niemann-Pick disease type C (NPC), a lysosomal storage disorder.[1][2][3][4][8][9] The therapeutic benefits observed in preclinical models and clinical trials are rooted in its ability to correct fundamental cellular deficits in lysosomal function and autophagy.[8][10][11]
The core of this compound's activity lies in its unique chemical structure. The acetylation of the amino acid L-leucine allows it to be recognized and transported into cells, including across the blood-brain barrier, by monocarboxylate transporters (MCTs).[6][7][12] Once intracellular, it is deacetylated, leading to a localized increase in L-leucine concentration. This transiently alters cellular signaling pathways, primarily impacting the mTOR and TFEB axes, which in turn govern lysosomal biogenesis and the autophagic clearance of cellular waste.[6][7]
Impact on Lysosomal Function
This compound has been shown to directly and indirectly ameliorate lysosomal dysfunction, a hallmark of LSDs. Its effects are most pronounced in the context of restoring lysosomal homeostasis and enhancing the clearance of accumulated substrates.
Restoration of Lysosomal Biogenesis and Function
A key mechanism through which this compound enhances lysosomal function is by promoting the nuclear translocation of Transcription Factor EB (TFEB).[6][7] TFEB is a master regulator that drives the expression of a network of genes involved in lysosome biogenesis, autophagy, and lipid metabolism. In healthy cells, TFEB is phosphorylated by mTORC1 and retained in the cytoplasm. Under conditions of cellular stress or starvation, mTORC1 is inhibited, leading to TFEB dephosphorylation and its translocation to the nucleus.
N-acetyl-L-leucine has been demonstrated to rapidly and stereospecifically induce TFEB nuclear translocation.[6] This effect is critical, as L-leucine alone does not produce the same outcome.[7] The proposed mechanism involves a transient inhibition of mTOR, allowing for TFEB activation before this compound is metabolized to L-leucine, which then can reactivate mTOR.[6] In disease-state cells where TFEB may already be aberrantly over-expressed in the nucleus as a compensatory mechanism, this compound appears to normalize TFEB activity, restoring a more balanced cytoplasmic-to-nuclear ratio.[13] This activation of TFEB signaling leads to an increase in the production of lysosomal proteins, such as LAMP1, which is integral to maintaining lysosomal integrity, pH, and overall function.[7]
Quantitative Effects on Lysosomal Parameters
The following tables summarize the key quantitative findings from preclinical and clinical studies on the effects of this compound on lysosomal and related functional outcomes.
Table 1: Preclinical Efficacy of this compound in Niemann-Pick Type C (NPC) Models
| Parameter | Model System | Treatment | Dosage | Outcome | Reference |
| Ataxia Improvement | Npc1-/- mice | Acetyl-DL-leucine, Acetyl-L-leucine | Not specified | Significant improvement in ataxia | [2][3] |
| Disease Progression | Npc1-/- mice | Acetyl-DL-leucine, Acetyl-L-leucine (pre-symptomatic) | Not specified | Delayed disease progression, extended lifespan | [2][14] |
| Lifespan | Npc1-/- mice | Acetyl-L-leucine (pre-symptomatic) | Not specified | Significant extension of lifespan | [2] |
| Lysosomal Volume | NPC1-/- CHO cells, NPC patient fibroblasts | N-Acetyl-L-Leucine | Dose-dependent | Significant reduction in relative lysosomal volume (p<0.001 in patient fibroblasts) | [15] |
| TFEB Nuclear Translocation | HeLa cells | N-acetyl-L-leucine (Levthis compound) | 18-hour treatment | Concentration-dependent nuclear translocation (EC50 ≈ 225-276 µM) | [16] |
Table 2: Clinical Efficacy of N-Acetyl-L-Leucine in Niemann-Pick Disease Type C
| Parameter | Study Design | Treatment | Dosage | Outcome | Reference |
| Neurologic Status (SARA score) | Double-blind, placebo-controlled, crossover trial (60 patients) | N-acetyl-L-leucine (NALL) for 12 weeks | 2-4 g/day (weight-based) | Mean SARA score change from baseline: -1.97 (NALL) vs. -0.60 (placebo); p<0.001 | [8] |
| Disease Progression | Observational study (12 patients) | Acetyl-DL-leucine for 12 months | 5 g/day | Slowed rates of disease progression; stabilization or improvement in multiple neurological domains | [1][3] |
Modulation of Autophagy
Autophagy is a fundamental cellular process for the degradation and recycling of damaged organelles and misfolded proteins. This process is often impaired in neurodegenerative diseases, leading to the accumulation of toxic cellular debris. This compound has been shown to restore autophagy flux, contributing to its neuroprotective effects.
Restoration of Autophagy Flux
In conditions such as traumatic brain injury (TBI), autophagy flux is impaired. Treatment with N-acetyl-L-leucine has been shown to partially restore this flux, leading to reduced accumulation of autophagosomes and the autophagy substrate SQSTM1/p62.[10] This restoration of a key cellular clearance pathway is associated with attenuated cortical cell death and neuroinflammation.[10][17] The proposed mechanism for this enhanced autophagy is linked to the upstream effects of this compound on the mTOR and TFEB signaling pathways. By activating TFEB, this compound not only promotes lysosomal biogenesis but also the expression of autophagy-related genes, thus enhancing the cell's overall degradative capacity.[6][7]
Signaling Pathways: The mTOR-TFEB Axis
The mechanistic target of rapamycin (mTOR) is a central regulator of cell growth and metabolism. Its active form, mTOR complex 1 (mTORC1), suppresses autophagy. Leucine, the metabolite of this compound, is a potent activator of mTORC1. This presents a paradox, as mTORC1 activation would inhibit the very process that this compound appears to promote.
Current models suggest a nuanced, dynamic regulation. The acetylated form of leucine may transiently inhibit mTORC1, allowing for the dephosphorylation and nuclear translocation of TFEB.[6] Following its intracellular deacetylation, the resulting L-leucine can then activate mTORC1.[6] This could represent a mechanism for re-establishing homeostasis after an initial stress response. Leucine itself, through its metabolite acetyl-coenzyme A (AcCoA), can activate mTORC1 by promoting the acetylation of the mTORC1 component raptor.[18][19][20][21][22][23] This complex interplay highlights the importance of the acetyl group in mediating the initial, therapeutically relevant effects of the drug. Some derivatives, like N-acetylleucine amide, have been shown to act as rapamycin-like reagents, directly inhibiting mTOR signaling.[24]
Experimental Protocols
This section details the methodologies for key experiments used to elucidate the effects of this compound on lysosomal function and autophagy.
Measurement of Lysosomal Volume and pH
Objective: To quantify changes in lysosomal volume and luminal pH following treatment with this compound.
Protocol 1: Lysosomal Volume Assessment using LysoTracker Staining
-
Cell Culture: Plate cells (e.g., NPC1-/- CHO cells or patient-derived fibroblasts) in glass-bottom dishes suitable for microscopy. Culture overnight to allow for adherence.
-
Treatment: Treat cells with varying concentrations of N-acetyl-L-leucine or vehicle control for a specified duration (e.g., 24-48 hours).
-
Staining:
-
Prepare a working solution of LysoTracker dye (e.g., LysoTracker Red DND-99) in pre-warmed culture medium at a final concentration of 50-75 nM.
-
Remove the treatment medium, wash cells once with PBS, and incubate with the LysoTracker working solution for 30-60 minutes at 37°C.
-
(Optional) Co-stain with a nuclear dye like Hoechst 33342 to aid in cell segmentation.
-
-
Imaging:
-
Wash cells twice with PBS to remove excess dye. Add fresh, pre-warmed medium or a live-cell imaging solution.
-
Acquire images using a fluorescence microscope or a high-content imaging system. Capture multiple fields of view per condition.
-
-
Analysis:
-
Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to segment individual cells and identify LysoTracker-positive puncta (lysosomes).
-
Quantify the total area or volume of LysoTracker fluorescence per cell.
-
Normalize the lysosomal volume to the total cell area or cell count.
-
Perform statistical analysis to compare treated and control groups.
-
Protocol 2: Ratiometric Measurement of Lysosomal pH
-
Probe Loading:
-
Incubate cells (e.g., HEK293T, primary neurons) with a ratiometric pH-sensitive dye that accumulates in lysosomes, such as dextran-conjugated Oregon Green 488 and a pH-insensitive reference dye like Alexa Fluor 647-dextran.[25][26][27] A common method is to pulse-chase: incubate with the dyes for several hours (pulse) followed by a longer incubation in dye-free medium (chase) to ensure localization to lysosomes.
-
-
pH Calibration Curve Generation:
-
In a parallel set of dye-loaded cells, clamp the intracellular pH to known values.
-
Prepare a series of calibration buffers with pH values ranging from 4.0 to 7.5 (e.g., 140 mM KCl, 1 mM MgCl2, 1 mM CaCl2, 5 mM glucose, buffered with MES for acidic pH and HEPES for neutral/alkaline pH).[25]
-
Add an ionophore cocktail (e.g., 10 µM nigericin and 10 µM monensin) to the calibration buffers to equilibrate the intracellular and extracellular pH.
-
Incubate cells with each calibration buffer for 5-10 minutes before imaging.
-
-
Imaging:
-
Acquire images of both experimental (this compound-treated) and calibration samples using a fluorescence microscope equipped with the appropriate filter sets for both fluorophores.
-
For Oregon Green, ratiometric imaging often involves exciting at two different wavelengths (e.g., 440 nm and 488 nm) and measuring emission at ~520 nm.[25]
-
-
Analysis:
-
For the calibration samples, calculate the ratio of fluorescence intensities (e.g., 488 nm / 440 nm excitation) for individual lysosomes at each known pH.
-
Plot the fluorescence ratio against the buffer pH to generate a calibration curve. Fit the data to a sigmoidal function.
-
For the experimental samples, calculate the fluorescence ratio for each lysosome.
-
Interpolate the experimental ratios onto the calibration curve to determine the lysosomal pH.
-
Assessment of TFEB Nuclear Translocation
Objective: To quantify the movement of TFEB from the cytoplasm to the nucleus.
-
Cell Transfection:
-
Plate cells (e.g., HeLa) on glass-bottom dishes.
-
Transfect cells with a plasmid encoding a fluorescently-tagged TFEB (e.g., TFEB-EGFP) using a suitable transfection reagent.[16] Allow 24 hours for protein expression.
-
-
Treatment: Treat the TFEB-EGFP expressing cells with various concentrations of this compound or vehicle control for the desired time (e.g., 18 hours).[16]
-
Staining:
-
Fix the cells with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.
-
Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Stain the nuclei with a DNA dye such as DAPI or NucSpot.[16]
-
-
Imaging: Acquire images using a confocal or high-resolution fluorescence microscope, capturing both the TFEB-EGFP and the nuclear stain channels.
-
Analysis:
-
Method A (Intensity Ratio): In your image analysis software, define regions of interest (ROIs) for the nucleus (using the DAPI/NucSpot signal) and the cytoplasm for each cell. Measure the mean fluorescence intensity of TFEB-EGFP in the nucleus and the cytoplasm. Calculate the nuclear-to-cytoplasmic intensity ratio. An increase in this ratio indicates nuclear translocation.
-
Method B (Colocalization): Quantify the colocalization between the TFEB-EGFP signal and the nuclear stain signal. Pearson's correlation coefficient is a common metric used for this purpose.[16]
-
Method C (Population Analysis): Score a large number of cells (~100-200 per condition) as either "cytoplasmic," "nuclear," or "intermediate" based on the predominant localization of the TFEB-EGFP signal. Calculate the percentage of cells with nuclear TFEB for each condition.
-
Measurement of Autophagy Flux
Objective: To determine the rate of autophagic degradation.
-
Cell Culture and Treatment: Plate cells and treat with this compound as described previously.
-
Lysosomal Inhibition: For the last 2-4 hours of the this compound treatment, add a lysosomal inhibitor to a subset of the wells. Common inhibitors include Bafilomycin A1 (100 nM) or a combination of E64d (10 µg/mL) and Pepstatin A (10 µg/mL). These agents block the degradation of cargo within the autolysosome.
-
Cell Lysis and Western Blotting:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against LC3B and SQSTM1/p62. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) for loading control.
-
Incubate with appropriate HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis:
-
Autophagy flux is measured by comparing the amount of the lipidated form of LC3 (LC3-II) in the presence and absence of the lysosomal inhibitor.
-
Quantify the band intensities for LC3-II and the housekeeping protein.
-
An increase in the accumulation of LC3-II in the presence of the inhibitor compared to its absence indicates a functional autophagy flux. This compound is expected to increase the difference between these two conditions, signifying an enhanced flux.
-
A decrease in the steady-state levels of SQSTM1/p62 (in the absence of inhibitors) also indicates increased autophagic clearance.
-
Signaling Pathways and Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
References
- 1. Acetyl-leucine slows disease progression in lysosomal storage disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.ucc.ie [research.ucc.ie]
- 3. Acetyl-leucine slows disease progression in lysosomal storage disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. intrabio.com [intrabio.com]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Trial of N-Acetyl-l-Leucine in Niemann-Pick Disease Type C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. neurology.org [neurology.org]
- 10. N-acetyl-L-leucine: a promising treatment option for traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nnpdf.org [nnpdf.org]
- 12. youtube.com [youtube.com]
- 13. biorxiv.org [biorxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. biorxiv.org [biorxiv.org]
- 16. researchgate.net [researchgate.net]
- 17. N-Acetyl-L-leucine improves functional recovery and attenuates cortical cell death and neuroinflammation after traumatic brain injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Leucine Signals to mTORC1 via Its Metabolite Acetyl-Coenzyme A.: AGOSR [agosr.com]
- 20. Leucine regulates autophagy via acetylation of the mTORC1 component raptor [repository.cam.ac.uk]
- 21. Leucine regulates autophagy via acetylation of the mTORC1 component raptor. [repository.cam.ac.uk]
- 22. Leucine Signals to mTORC1 via Its Metabolite Acetyl-Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Leucine Signals to mTORC1 via Its Metabolite Acetyl-Coenzyme A. | Sigma-Aldrich [merckmillipore.com]
- 24. Inhibition of amino acid-mTOR signaling by a leucine derivative induces G1 arrest in Jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Live imaging of intra-lysosome pH in cell lines and primary neuronal culture using a novel genetically encoded biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Real-time pH imaging of macrophage lysosomes using the pH-sensitive probe ApHID - PMC [pmc.ncbi.nlm.nih.gov]
The Neuroprotective Potential of Acetylleucine: A Technical Guide for Researchers
An In-depth Examination of the Mechanisms and Therapeutic Promise of a Modified Amino Acid
Introduction
N-acetyl-L-leucine (NALL), the L-enantiomer of the modified amino acid acetylleucine, has emerged as a promising neuroprotective agent with demonstrated therapeutic potential across a spectrum of neurological disorders.[1][2] Initially utilized for the symptomatic treatment of vertigo, recent preclinical and clinical investigations have unveiled its multifaceted mechanisms of action, highlighting its capacity to modulate fundamental cellular processes implicated in neurodegeneration. This technical guide provides a comprehensive overview of the neuroprotective properties of this compound, designed for researchers, scientists, and drug development professionals. It consolidates key quantitative data, details experimental methodologies, and visualizes the intricate signaling pathways and experimental workflows.
Core Neuroprotective Mechanisms of this compound
The neuroprotective effects of this compound are not attributed to a single mode of action but rather to a synergistic interplay of multiple cellular mechanisms. These include the modulation of autophagy, reduction of neuroinflammation, stabilization of neuronal membranes, and enhancement of cellular metabolism.[2][3]
1. Modulation of Autophagy:
This compound has been shown to restore autophagy flux, the cell's intrinsic recycling system responsible for clearing damaged organelles and protein aggregates.[1][4] In the context of traumatic brain injury (TBI), NALL treatment has been observed to partially restore this crucial cellular process.[5][6] One proposed mechanism for this is the inhibition of the mTORC1 pathway, a key regulator of cell growth and autophagy.[7][8] By inhibiting mTORC1, this compound may promote the initiation of autophagy, thereby facilitating the removal of cytotoxic components and reducing neuronal cell death.[8]
2. Reduction of Neuroinflammation:
Neuroinflammation is a critical contributor to the pathology of numerous neurodegenerative diseases. This compound has demonstrated potent anti-inflammatory properties, primarily by attenuating the activation of microglia, the resident immune cells of the central nervous system.[3][4] It achieves this by downregulating the production of pro-inflammatory cytokines.[3] In mouse models of TBI, NALL treatment has been shown to reduce the expression of inflammatory markers such as NOS2, NLRP3, IL-1β, TNF-α, and IFN-β.[6][9]
3. Stabilization of Neuronal Membranes:
A key proposed mechanism of this compound is its ability to stabilize neuronal cell membranes.[3][10] It is thought to integrate into the lipid bilayer of neurons, thereby enhancing membrane fluidity and stability.[3] This stabilization is crucial for maintaining proper ion channel function, which is essential for the propagation of electrical signals.[3] Electrophysiological studies have shown that acetyl-DL-leucine can normalize the membrane potential of hyperpolarized or depolarized vestibular neurons, a mechanism that may extend to cerebellar neurons.[10][11]
4. Enhancement of Mitochondrial Function and Cellular Metabolism:
This compound has been shown to improve mitochondrial function and cellular energy production.[3][12] It can correct metabolic dysfunction and enhance the production of adenosine triphosphate (ATP).[12] In a mouse model of Niemann-Pick disease type C (NPC), NALL treatment led to a shift in glucose metabolism, resulting in improved ATP production.[13] This restoration of cellular energetics can mitigate lysosomal dysfunction and reduce the accumulation of toxic metabolites.[12][13]
Quantitative Data from Preclinical and Clinical Studies
The efficacy of this compound has been evaluated in various preclinical models and clinical trials for several neurological disorders. The following tables summarize the key quantitative findings.
Table 1: Clinical Efficacy of N-Acetyl-L-leucine in Niemann-Pick Disease Type C (NPC)
| Study/Trial | Primary Outcome Measure | Treatment Group | Baseline Score (Mean ± SD) | Change from Baseline (Mean ± SD) | p-value | Reference |
| Placebo-Controlled Trial | SARA Total Score | NALL | 15.88 ± 7.50 | -1.97 ± 2.43 | <0.001 | [14] |
| Placebo | 15.68 ± 7.39 | -0.60 ± 2.39 | [14] | |||
| Long-Term Extension Phase | 5-domain NPC-CSS (12 months) | NALL | 11.04 ± 4.70 | -0.32 ± 2.43 | 0.007 | [15] |
| Historical Cohort | - | +1.5 ± 3.1 | [15] | |||
| Long-Term Extension Phase | 5-domain NPC-CSS (18 months) | NALL | - | +0.05 ± 2.95 | 0.023 | [16] |
| Historical Cohort | - | +2.25 ± 4.74 | [16] | |||
| Long-Term Extension Phase | 15-domain NPC-CSS (12 months) | NALL | 18.22 ± 7.14 | -0.06 ± 3.27 | <0.001 | [15] |
| Historical Cohort | - | 1.87 ± 1.09 | [15] | |||
| Long-Term Extension Phase | 15-domain NPC-CSS (18 months) | NALL | - | 0.29 ± 4.67 | 0.001 | [15] |
| Historical Cohort | - | 2.81 ± 1.64 | [15] | |||
| Long-Term Extension Phase | 4-domain NPC-CSS (12 months) | NALL | 8.10 ± 3.56 | -0.62 ± 1.78 | - | [15] |
| Long-Term Extension Phase | 4-domain NPC-CSS (18 months) | NALL | - | -0.33 ± 2.28 | - | [15] |
SARA: Scale for the Assessment and Rating of Ataxia (lower scores indicate better neurologic status). NPC-CSS: Niemann-Pick disease type C Clinical Severity Scale (lower scores represent better neurologic status).
Table 2: Clinical Efficacy of Acetyl-DL-leucine in Cerebellar Ataxia
| Study | Primary Outcome Measure | Baseline Score (Mean ± SD) | Score on Medication (Mean ± SD) | p-value | Reference |
| Case Series (n=13) | SARA Total Score | 16.1 ± 7.1 | 12.8 ± 6.8 | 0.002 | [10] |
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments cited in the investigation of this compound's neuroprotective properties.
1. In Vivo Model: Controlled Cortical Impact (CCI) for Traumatic Brain Injury (Mouse)
This model is extensively used to create a reproducible focal brain injury.[2]
-
Anesthesia and Stereotaxic Surgery: The mouse is anesthetized (e.g., with isoflurane) and placed in a stereotaxic frame. A craniectomy is performed over the target cortical area (e.g., somatosensory and motor cortex).[2]
-
Impact Induction: A CCI device piston is positioned perpendicular to the exposed dura. For a moderate injury in mice, typical impact parameters are a velocity of 4 m/s, a depth of 2.8 mm, and a dwell time of 100 ms.[17] The device is then actuated to induce the cortical impact.[2][17]
-
N-acetyl-L-leucine Administration: NALL can be administered orally. In some studies, it is incorporated into the chow.[6]
-
Post-operative Care: Following the impact, the scalp is sutured, and the animal is allowed to recover. Post-operative analgesia is administered to minimize discomfort.[2]
-
Behavioral and Histological Analysis: Motor and cognitive outcomes are assessed using tests such as the rotarod and Morris water maze. Post-mortem, brain tissue is collected for histological analysis to determine lesion volume and for biochemical assays to measure inflammatory markers.[5]
2. In Vivo Model: Niemann-Pick Disease Type C (Npc1-/- Mouse)
This genetic mouse model is crucial for studying the pathophysiology of NPC and for testing potential therapeutics.
-
Animal Model: Npc1−/− mice, which lack the functional Npc1 protein, are used. These mice develop progressive neurological symptoms that mimic human NPC.[18]
-
N-acetyl-L-leucine Administration: NALL can be administered from a pre-symptomatic stage (e.g., from 3 weeks of age) or symptomatically. A common dosage used in these studies is 0.1 g/kg/day.[18][19]
-
Outcome Measures: The efficacy of the treatment is assessed by monitoring the onset of functional decline (gait abnormalities, motor dysfunction), general health, and survival.[18] Ataxia can be quantitatively measured using a beam walking test.
3. In Vivo Model: GM2 Gangliosidosis (Hexb-/- Mouse)
This mouse model is used to study Sandhoff disease, a subtype of GM2 gangliosidosis.
-
Animal Model: Hexb−/− mice, which are deficient in the β-subunit of the β-hexosaminidase enzyme, are utilized. These mice accumulate GM2 gangliosides and exhibit progressive neurodegeneration.[20]
-
Acetyl-DL-leucine Administration: In some studies, acetyl-DL-leucine (the racemic mixture) was administered at a dose of 0.1 g/kg/day starting from 3 weeks of age.[20]
-
Efficacy Assessment: Treatment effects are evaluated by assessing motor function, lifespan, and the extent of glycosphingolipid storage in the brain.[20]
4. Clinical Trial Protocol: N-acetyl-L-leucine in Niemann-Pick Disease Type C
-
Study Design: A double-blind, placebo-controlled, crossover trial design is often employed. Patients are randomly assigned to receive either NALL followed by placebo or placebo followed by NALL, with each treatment period typically lasting 12 weeks.[14][21]
-
Patient Population: Patients aged 4 years or older with a genetically confirmed diagnosis of NPC are included.[14]
-
Dosage: For patients aged 13 years and older, a typical dose is 4 g/day . For younger patients, weight-based dosing is used.[14]
-
Primary and Secondary Endpoints: The primary endpoint is often the total score on the Scale for the Assessment and Rating of Ataxia (SARA). Secondary endpoints may include the Clinical Global Impression of Improvement, the Spinocerebellar Ataxia Functional Index, and the Modified Disability Rating Scale.[21]
5. Clinical Trial Protocol: N-acetyl-L-leucine in GM2 Gangliosidoses
-
Study Design: An open-label, rater-blinded study design has been used. The study can be divided into a treatment period (e.g., 6 weeks) followed by a washout period.[1]
-
Patient Population: Patients aged 6 years or older with a confirmed diagnosis of GM2 gangliosidoses (Tay-Sachs or Sandhoff disease) are enrolled.[1]
-
Dosage: A daily dose of 4 g is administered to patients aged 13 years and older, with weight-tiered doses for younger patients.[1]
-
Primary Outcome: A key outcome measure can be the Clinical Impression of Change in Severity (CI-CS), which is assessed by blinded raters who compare videos of patients performing specific motor tasks.[1]
Visualizing the Pathways and Processes
To better understand the complex interactions and workflows, the following diagrams have been generated using the DOT language.
Caption: Proposed neuroprotective signaling pathways of this compound.
Caption: A typical experimental workflow for in vivo TBI neuroprotection studies.
Conclusion
This compound, particularly its L-enantiomer, represents a significant advancement in the quest for effective neuroprotective therapies. Its pleiotropic mechanism of action, targeting key pathological pathways in neurodegeneration, coupled with a favorable safety profile, underscores its potential as a valuable therapeutic agent. The quantitative data from clinical trials, especially in rare lysosomal storage disorders, are encouraging and provide a strong rationale for its continued investigation in a broader range of neurological conditions. The detailed experimental protocols and visual workflows provided in this guide are intended to facilitate further research and development in this promising area. As our understanding of the intricate molecular interactions of this compound deepens, so too will our ability to harness its full therapeutic potential for the benefit of patients with debilitating neurological diseases.
References
- 1. A master protocol to investigate a novel therapy acetyl-l-leucine for three ultra-rare neurodegenerative diseases: Niemann-Pick type C, the GM2 gangliosidoses, and ataxia telangiectasia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. N-Acetyl-l-leucine improves functional recovery and attenuates cortical cell death and neuroinflammation after traumatic brain injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Acetyl-L-leucine improves functional recovery and attenuates cortical cell death and neuroinflammation after traumatic brain injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. nbinno.com [nbinno.com]
- 8. curesyngap1.org [curesyngap1.org]
- 9. researchgate.net [researchgate.net]
- 10. Effects of acetyl-dl-leucine in patients with cerebellar ataxia: a case series - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acetyl-leucine slows disease progression in lysosomal storage disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. neurology.org [neurology.org]
- 14. Trial of N-Acetyl-l-Leucine in Niemann-Pick Disease Type C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medrxiv.org [medrxiv.org]
- 16. Disease-Modifying, Neuroprotective Effect of N-Acetyl-l-Leucine in Adult and Pediatric Patients With Niemann-Pick Disease Type C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Efficacy and safety of N-acetyl-l-leucine in Niemann–Pick disease type C - PMC [pmc.ncbi.nlm.nih.gov]
- 19. N-acetyl-L-leucine for Niemann-Pick type C: a multinational double-blind randomized placebo-controlled crossover study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Beneficial Effects of Acetyl-DL-Leucine (ADLL) in a Mouse Model of Sandhoff Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. nnpdf.org [nnpdf.org]
Emerging Therapeutic Applications of N-Acetyl-L-Leucine in Rare Neurological Diseases: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-acetyl-leucine is emerging as a promising therapeutic agent for a range of rare and ultra-rare neurodegenerative diseases characterized by progressive ataxia and cognitive decline. Initially used as a racemic mixture (N-acetyl-DL-leucine) for vertigo, recent research has identified N-acetyl-L-leucine (NALL) as the pharmacologically active enantiomer.[1] This technical guide synthesizes the current preclinical and clinical evidence for NALL's application in lysosomal storage disorders, such as Niemann-Pick disease type C (NPC) and GM2 gangliosidoses, and other genetic ataxias. It details the compound's multimodal mechanism of action, summarizes quantitative outcomes from key studies, outlines experimental protocols, and explores the innovative clinical trial designs being employed to evaluate its efficacy in these challenging patient populations.
Pharmacology and Proposed Mechanisms of Action
The therapeutic effects of acetylleucine are not attributed to a single target but rather to a combination of cellular and systemic actions that collectively address the complex pathophysiology of neurodegenerative disorders. The acetylation of the amino acid L-leucine is a critical modification that fundamentally alters its cellular uptake and subsequent biological activity.
A Key Pharmacokinetic Switch: From Amino Acid to Anion Transporters
A pivotal discovery in understanding NALL's action is that acetylation switches its primary cellular uptake mechanism. While the parent amino acid, L-leucine, enters cells via the L-type amino acid transporter (LAT1), N-acetylation transforms the molecule into an anion. This change redirects its transport into cells through monocarboxylate transporter type 1 (MCT1) and organic anion transporters (OAT1 and OAT3).[2] This transporter switching is significant because MCT1 is ubiquitously expressed and its kinetics are well-suited for the distribution of NALL, potentially bypassing the rate-limiting step of LAT1 for intracellular leucine-mediated signaling.[2]
Neuroprotective and Cellular Mechanisms
Once inside the cell, NALL exerts several neuroprotective effects:
-
Neuronal Membrane Stabilization : In animal models, this compound has been shown to restore the membrane potential of abnormally hyperpolarized or depolarized vestibular neurons, a mechanism that may contribute to its effects on balance and coordination.[3][4][5]
-
Enhancement of Autophagy : NALL treatment improves lysosome-related autophagy flux.[6][7] This process is crucial for clearing aggregated proteins and damaged organelles, which is often impaired in lysosomal storage disorders and other neurodegenerative diseases.[1][7]
-
Mitochondrial and Metabolic Support : Studies in disease models point to NALL's ability to improve mitochondrial energy metabolism and normalize altered glucose and antioxidant pathways.[1][3][8]
-
Reduction of Neuroinflammation : NALL has been demonstrated to reduce neuroinflammatory markers and attenuate cortical cell death in models of traumatic brain injury, suggesting it can protect neurons from inflammatory damage.[1][6][9][10]
Preclinical Evidence in Rare Disease Models
The therapeutic potential of this compound was first suggested by observational studies and subsequently validated in robust preclinical animal models of lysosomal storage diseases. These studies were crucial in identifying NALL as the active enantiomer.
Niemann-Pick Type C (NPC) Mouse Model (Npc1-/-)
In the Npc1-/- mouse model, which recapitulates the key features of NPC disease, pre-symptomatic administration of both racemic N-acetyl-DL-leucine (ADLL) and NALL delayed disease progression and significantly extended lifespan.[11][12] In contrast, N-acetyl-D-leucine (ADL) showed no such benefits, confirming the L-enantiomer's neuroprotective role.[3][13] Furthermore, combination therapy of ADLL with the standard-of-care drug miglustat resulted in significant synergistic effects.[3][11]
| Study Parameter | Vehicle Control | N-Acetyl-L-Leucine (NALL) | N-Acetyl-D-Leucine (ADL) | Significance | Source |
| Disease Progression | Standard Progression | Delayed | No Effect | - | [11][12] |
| Lifespan | Baseline | Significantly Extended | No Effect | - | [12][13] |
| Ataxia Improvement | - | Significant Improvement | No significant effect | - | [3][14] |
Table 1: Summary of Key Findings in the Npc1-/- Mouse Model.
GM2 Gangliosidosis (Sandhoff Disease) Mouse Model (Hexb-/-)
Beneficial effects were also observed in a mouse model of Sandhoff disease, a form of GM2 gangliosidosis.[11] Treatment with ADLL led to improved gait and a modest but significant increase in lifespan.[1][11] Mechanistic studies in this model showed that ADLL normalized glucose and glutamate metabolism and increased levels of the antioxidant enzyme superoxide dismutase.[1]
Experimental Protocol: Preclinical Efficacy in Npc1-/- Mice
-
Animal Model : Npc1-/- mice and wild-type littermates.
-
Treatment Arms : Mice were typically divided into groups receiving vehicle control, N-acetyl-DL-leucine (ADLL), N-acetyl-L-leucine (NALL), or N-acetyl-D-leucine (ADL).
-
Administration : Drug was administered orally, often mixed in powdered chow, starting either pre-symptomatically (e.g., from 3 weeks of age) or symptomatically (e.g., from 8 weeks of age).[14]
-
Behavioral Assessments : Motor function and ataxia were regularly assessed using tests such as gait analysis and composite phenotype scoring.[14]
-
Primary Endpoints : The primary outcomes were the delay in the onset of neurological symptoms (e.g., gait abnormalities) and overall survival.[14]
-
Biochemical Analysis : Post-mortem analysis of brain and liver tissue was performed to measure levels of glycosphingolipids (GSLs), sphingosine, and markers of glucose and antioxidant metabolism.[3][15]
Clinical Development and Efficacy in Rare Diseases
Building on the strong preclinical data, NALL has been advanced into clinical trials for several rare neurodegenerative diseases, employing innovative protocols to address the challenges of studying small, heterogeneous patient populations.[6]
Niemann-Pick Disease Type C (NPC)
NALL has been extensively studied in NPC patients. A Phase II open-label, rater-blinded study (IB1001-201) demonstrated symptomatic improvement.[16] This was followed by a pivotal Phase 3 double-blind, placebo-controlled, crossover trial (NCT05163288) that met its primary endpoint, showing a statistically significant improvement in neurological status.[17][18] Long-term open-label extension studies have further suggested a disease-modifying effect, with treatment associated with a significant reduction in disease progression after 12 and 18 months.[10][19] Based on this body of evidence, the FDA approved levthis compound (Aqneursa), the L-enantiomer, for treating neurological symptoms of NPC in late 2024.[20]
| Clinical Trial | Design | N | Key Efficacy Outcome | Result | Source |
| Phase 3 (NCT05163288) | Randomized, Placebo-Controlled, Crossover | 60 | Mean change from baseline in SARA score after 12 weeks. | NALL : -1.97; Placebo : -0.60 (p < 0.001) | [10][18] |
| Open-Label Extension | Long-term Follow-up | 53 | Change in NPC Clinical Severity Scale (NPC-CSS) from baseline. | 12 Months : -0.39 (adults), -0.10 (peds) | [19] |
Table 2: Quantitative Efficacy Data from NALL Clinical Trials in Niemann-Pick Type C.
GM2 Gangliosidoses (Tay-Sachs and Sandhoff Diseases)
A multinational, open-label Phase IIb trial investigated NALL in pediatric and adult patients with GM2 gangliosidoses.[21] The study demonstrated a statistically significant and clinically meaningful improvement in cerebellar function, overall neurological status, and quality of life.[21][22]
| Clinical Trial | Design | N | Key Efficacy Outcome | Result | Source |
| Phase IIb (NCT03759665) | Open-Label | - | Mean change from baseline in SARA score. | -1.41 points (p < 0.001) | [21] |
Table 3: Efficacy Data from NALL Clinical Trial in GM2 Gangliosidoses.
Experimental Protocol: Phase 3 Crossover Trial in NPC (NCT05163288)
This protocol exemplifies a robust design for evaluating a symptomatic treatment in a rare disease.
-
Design : A double-blind, placebo-controlled, crossover trial. Patients were randomized 1:1 to receive either NALL followed by placebo or placebo followed by NALL.
-
Study Periods : Each treatment period lasted 12 weeks, with no washout period between them.[17]
-
Patient Population : Patients aged 4 years or older with a confirmed genetic diagnosis of NPC.[17]
-
Dosage :
-
Patients ≥13 years: 4 g/day .
-
Patients 4-12 years: Weight-based doses ranging from 2 to 4 g/day .[17]
-
-
Primary Endpoint : The total score on the Scale for the Assessment and Rating of Ataxia (SARA), where lower scores indicate better neurological status.[17]
-
Secondary Endpoints : Included assessments of fine motor skills, gait, and overall clinical global impression.[17]
Safety and Tolerability
Across all clinical trials conducted to date, NALL has demonstrated a favorable safety profile and has been well-tolerated by both pediatric and adult patients.[6][14][21] No treatment-related serious adverse events have been reported.[17][18] The most common adverse events are typically mild, with incidences often similar between the NALL and placebo groups.[17][18]
Conclusion and Future Directions
N-acetyl-L-leucine represents a significant advancement in the therapeutic landscape for rare neurodegenerative diseases like NPC and GM2 gangliosidoses. Its development from a racemic compound for vertigo to a purified, FDA-approved enantiomer for a fatal lysosomal disorder highlights a successful drug repurposing and development pathway. The multimodal mechanism of action—targeting cellular transport, metabolism, autophagy, and neuroinflammation—suggests it may have broad applicability.
Future research will likely focus on:
-
Confirming the long-term, disease-modifying effects in ongoing extension studies.
-
Investigating its efficacy in other rare ataxias, such as Ataxia-Telangiectasia, for which trials are planned or ongoing.[6][23]
-
Exploring its potential in more common neurodegenerative disorders that share similar pathological pathways, such as Parkinson's and Alzheimer's disease.[10]
The journey of NALL provides a valuable paradigm for orphan drug development, demonstrating how a deep understanding of pharmacology combined with innovative clinical trial design can bring new hope to patients with high unmet medical needs.
References
- 1. nnpdf.org [nnpdf.org]
- 2. Acetylation turns leucine into a drug by membrane transporter switching - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Effects of acetyl-dl-leucine in patients with cerebellar ataxia: a case series - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aminopyridines and Acetyl-DL-leucine: New Therapies in Cerebellar Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A master protocol to investigate a novel therapy acetyl-l-leucine for three ultra-rare neurodegenerative diseases: Niemann-Pick type C, the GM2 gangliosidoses, and ataxia telangiectasia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. curesyngap1.org [curesyngap1.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. medrxiv.org [medrxiv.org]
- 11. research.ucc.ie [research.ucc.ie]
- 12. biorxiv.org [biorxiv.org]
- 13. intrabio.com [intrabio.com]
- 14. N-acetyl-L-leucine for Niemann-Pick type C: a multinational double-blind randomized placebo-controlled crossover study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. medrxiv.org [medrxiv.org]
- 17. Trial of N-Acetyl-l-Leucine in Niemann-Pick Disease Type C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. neurologylive.com [neurologylive.com]
- 19. neurology.org [neurology.org]
- 20. FDA Approves New Drug to Treat Niemann-Pick Disease, Type C | FDA [fda.gov]
- 21. Efficacy and Safety of N-Acetyl-l-Leucine in Children and Adults With GM2 Gangliosidoses - PMC [pmc.ncbi.nlm.nih.gov]
- 22. medrxiv.org [medrxiv.org]
- 23. clinicaltrials.eu [clinicaltrials.eu]
The Role of Acetylleucine in Vestibular Compensation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current understanding of acetylleucine's role in the mechanisms of vestibular compensation. This compound, a modified amino acid, has been used for decades in the symptomatic treatment of vertigo. This document delves into its proposed mechanisms of action, supported by quantitative data from preclinical and clinical studies. Detailed experimental protocols for key research methodologies are provided, and the core signaling pathways are visualized. The evidence suggests that the L-enantiomer, N-acetyl-L-leucine, is the pharmacologically active form, accelerating postural compensation primarily through its action on the vestibulocerebellum and thalamus, and by restoring the membrane potential of vestibular neurons.
Introduction
Vestibular compensation is a complex process of neural plasticity that allows the central nervous system to adapt to and recover from a peripheral vestibular lesion. This process involves a rebalancing of neuronal activity within the vestibular nuclei and modifications in associated brain regions. Pharmacological interventions that can enhance and accelerate this natural recovery process are of significant clinical interest. This compound has emerged as a promising agent in this regard. This guide synthesizes the current scientific knowledge on its efficacy and underlying mechanisms.
Proposed Mechanism of Action
The precise mechanism of action of this compound is not fully elucidated, but several interconnected hypotheses have been proposed, focusing on both cellular and network-level effects.
Restoration of Neuronal Membrane Potential
A primary proposed mechanism is the ability of acetyl-DL-leucine to restore the membrane potential of both hyperpolarized and depolarized vestibular neurons in the medial vestibular nucleus (MVN) following a unilateral vestibular lesion.[1][2] In vitro electrophysiological studies on guinea pig brainstem slices have shown that acetyl-DL-leucine's effect is dependent on the initial resting membrane potential of the neuron.[3] It tends to excite hyperpolarized neurons and inhibit depolarized neurons, thereby bringing their membrane potential towards a more physiological range of -65 to -60 mV.[3] This normalization of neuronal excitability is thought to reduce the asymmetry in spontaneous firing rates between the vestibular nuclei of the lesioned and intact sides, which is a hallmark of acute vestibular deficits.[4]
Interaction with Membrane Phospholipids
The restoration of membrane potential is likely mediated by this compound's interaction with membrane phospholipids, specifically phosphatidylinositol 4,5-bisphosphate (PIP2).[1][4][5] PIP2 is a key signaling phospholipid in the inner leaflet of the plasma membrane that regulates the activity of various ion channels.[1][5] By interacting with PIP2, this compound may indirectly modulate ion channel function, leading to the stabilization of the neuronal membrane potential.[1][6]
Modulation of Cerebellar and Thalamic Activity
In addition to its direct effects on vestibular neurons, N-acetyl-L-leucine has been shown to modulate activity in key brain regions involved in vestibular compensation, namely the vestibulocerebellum and the posterolateral thalamus.[5][7] Studies using [18F]-Fluoro-deoxyglucose (FDG)-µPET in a rat model of unilateral labyrinthectomy revealed that N-acetyl-L-leucine treatment leads to a significant increase in regional cerebral glucose metabolism (rCGM) in the vestibulocerebellum and a decrease in the posterolateral thalamus.[7][8][9][10] The vestibulocerebellum is crucial for adapting and fine-tuning vestibular reflexes, and its activation is a key component of vestibular compensation. The deactivation of the posterolateral thalamus, a multisensory integration area, may reflect a reduction in the sensory mismatch signals that contribute to the symptoms of vertigo.
The diagram below illustrates the hypothesized mechanism of action of N-acetyl-L-leucine in vestibular compensation.
Quantitative Data
The efficacy of this compound, particularly its L-enantiomer, in promoting vestibular compensation has been quantified in several preclinical studies. The data consistently show a significant acceleration of postural recovery.
Dose-Dependent Effect of N-acetyl-L-leucine on Postural Imbalance
In a rat model of unilateral labyrinthectomy, N-acetyl-L-leucine administered intravenously for three consecutive days demonstrated a dose-dependent improvement in postural imbalance scores.[8][10]
| Treatment Group (i.v.) | Dose (mg/kg) | Postural Imbalance Score (Day 7) | p-value (vs. Vehicle) |
| Vehicle | - | ~6.0 | - |
| N-acetyl-L-leucine | 3.75 | ~5.5 | Not Significant |
| N-acetyl-L-leucine | 15 | ~5.0 | Not Significant |
| N-acetyl-L-leucine | 60 | ~4.8 | < 0.004 |
| Data adapted from Günther et al. (2015).[8][10] |
Comparative Efficacy of this compound Enantiomers on Postural Compensation
Studies have clearly identified N-acetyl-L-leucine as the pharmacologically active enantiomer.
| Treatment Group (60 mg/kg i.v.) | Postural Imbalance Score (Day 7) | p-value (vs. Sham) |
| Sham (Vehicle) | ~7.0 | - |
| N-acetyl-DL-leucine | ~5.5 | < 0.03 |
| N-acetyl-L-leucine | ~4.8 | < 0.01 |
| N-acetyl-D-leucine | ~7.0 | Not Significant |
| Data adapted from Günther et al. (2015).[7][8] |
Effect of N-acetyl-L-leucine on Regional Cerebral Glucose Metabolism (rCGM)
µPET imaging has revealed specific changes in brain metabolism following N-acetyl-L-leucine treatment in rats with unilateral labyrinthectomy.
| Brain Region | Change in rCGM (Day 3 & 7) | p-value |
| Vestibulocerebellum | Significant Increase | < 0.001 |
| Posterolateral Thalamus | Significant Decrease | < 0.001 |
| Subthalamic Region | Significant Decrease | < 0.001 |
| Data adapted from Günther et al. (2015).[7][8] |
Electrophysiological Effects on Medial Vestibular Nucleus (MVN) Neurons
While specific firing rates are not consistently reported across studies, the qualitative effects of acetyl-DL-leucine on MVN neurons in vitro are notable.
| Initial Neuronal State | Effect of Acetyl-DL-leucine |
| Hyperpolarized Neurons | Excitation |
| Depolarized Neurons | Inhibition |
| Normal Resting Potential | Moderate or no effect |
| Data from Vibert et al. (2000).[3] |
Experimental Protocols
The following sections detail the methodologies used in key preclinical studies investigating the effects of this compound on vestibular compensation.
Unilateral Labyrinthectomy (UL) in Rats
This surgical procedure creates an animal model of acute peripheral vestibular loss.
-
Anesthesia: The rat is anesthetized with an appropriate anesthetic agent (e.g., isoflurane).
-
Surgical Approach: A retroauricular incision is made to expose the tympanic bulla.
-
Bulla Opening: The tympanic bulla is carefully opened to visualize the middle ear structures.
-
Stapes Removal: The stapes is removed from the oval window.
-
Labyrinthectomy: The membranous labyrinth is destroyed by injecting a neurotoxic agent (e.g., arsanilic acid solution or 100% ethanol) through the oval window.
-
Closure: The surgical site is closed in layers.
-
Post-operative Care: The animal is monitored during recovery and provided with appropriate analgesia.
Behavioral Testing of Vestibular Function
Vestibular deficits and their compensation are assessed using a battery of behavioral tests.
-
Postural Imbalance: Assessed by observing the degree of body tilt, leaning, and falling towards the lesioned side. A scoring system is typically used to quantify the severity of the deficit.
-
Spontaneous Nystagmus: The presence and frequency of spontaneous eye movements are observed and can be recorded using a video system.
-
Head Roll Tilt: The angle of head tilt towards the side of the lesion is measured.
-
Locomotor Function: Tests such as the rotating beam test can be used to assess dynamic balance and coordination.
[18F]-FDG-µPET Imaging
This technique is used to measure regional cerebral glucose metabolism, providing an index of neuronal activity.
-
[18F]-FDG Injection: A bolus of [18F]-FDG is injected intravenously.
-
Uptake Period: The animal is allowed to move freely in a controlled environment for a specific period (e.g., 30 minutes) to allow for the uptake of the tracer.
-
Anesthesia and Scanning: The animal is anesthetized and placed in a µPET scanner.
-
Image Acquisition: A static or dynamic scan is acquired over a defined period.
-
Image Analysis: The acquired images are reconstructed, and regions of interest (ROIs) are drawn to quantify rCGM in specific brain areas. Statistical parametric mapping (SPM) is often used to compare rCGM between different treatment groups.
The diagram below outlines a typical experimental workflow for investigating the effects of this compound.
In Vitro Electrophysiology
This technique allows for the direct measurement of the electrical properties of individual neurons.
-
Brain Slice Preparation: The brainstem is rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF). Coronal slices containing the medial vestibular nucleus are prepared using a vibratome.
-
Recording Chamber: The slices are transferred to a recording chamber and continuously perfused with oxygenated aCSF.
-
Neuron Identification: Individual MVN neurons are visualized using infrared differential interference contrast (IR-DIC) microscopy.
-
Patch-Clamp Recording: Whole-cell patch-clamp recordings are made from identified neurons to measure membrane potential and firing activity.
-
Drug Application: Acetyl-DL-leucine is bath-applied to the slice to observe its effects on neuronal properties.
-
Data Acquisition and Analysis: Electrophysiological data are acquired and analyzed to determine changes in resting membrane potential, firing rate, and other parameters.
Signaling Pathways
The interaction of this compound with membrane phospholipids, particularly PIP2, is a key aspect of its proposed mechanism. While the exact downstream cascade is still under investigation, a plausible signaling pathway can be hypothesized based on the known functions of PIP2.
PIP2 is a substrate for phospholipase C (PLC), which, when activated, cleaves PIP2 into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 can trigger the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). Both calcium and PKC can modulate the activity of various ion channels. It is plausible that this compound, by interacting with PIP2, could influence this pathway, leading to changes in ion channel phosphorylation and activity, ultimately resulting in the stabilization of the membrane potential.
The following diagram illustrates this hypothesized signaling pathway.
Conclusion and Future Directions
The available evidence strongly suggests that N-acetyl-L-leucine is a pharmacologically active agent that accelerates vestibular compensation, primarily by enhancing postural recovery. Its mechanism of action appears to be multifactorial, involving the restoration of neuronal membrane potential in the vestibular nuclei and the modulation of key central vestibular pathways in the cerebellum and thalamus. The interaction with membrane phospholipids like PIP2 is a compelling hypothesis for its cellular effects.
For drug development professionals, these findings highlight the potential of targeting neuronal membrane properties and central plastic mechanisms to promote recovery from vestibular disorders. Future research should focus on:
-
Elucidating the precise molecular interactions between this compound and membrane components, including a definitive confirmation of its effect on the PIP2 signaling pathway.
-
Conducting further electrophysiological studies to quantify the dose-dependent effects of N-acetyl-L-leucine on the firing rates of different types of vestibular nucleus neurons.
-
Performing well-controlled clinical trials to establish the efficacy of N-acetyl-L-leucine in patients with acute vestibular syndromes, with a focus on objective measures of vestibular function and long-term outcomes.
A deeper understanding of this compound's mechanism of action will not only refine its clinical application but also pave the way for the development of novel and more targeted therapies for vestibular disorders.
References
- 1. Effects of acetyl-dl-leucine in patients with cerebellar ataxia: a case series - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of acetyl-DL-leucine in vestibular patients: a clinical study following neurotomy and labyrinthectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro effects of acetyl-DL-leucine (tanganil) on central vestibular neurons and vestibulo-ocular networks of the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Aminopyridines and Acetyl-DL-leucine: New Therapies in Cerebellar Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A master protocol to investigate a novel therapy acetyl-l-leucine for three ultra-rare neurodegenerative diseases: Niemann-Pick type C, the GM2 gangliosidoses, and ataxia telangiectasia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-acetyl-L-leucine accelerates vestibular compensation after unilateral labyrinthectomy by action in the cerebellum and thalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-Acetyl-L-Leucine Accelerates Vestibular Compensation after Unilateral Labyrinthectomy by Action in the Cerebellum and Thalamus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tay-sachs-sandhoff.de [tay-sachs-sandhoff.de]
- 10. N-Acetyl-L-Leucine Accelerates Vestibular Compensation after Unilateral Labyrinthectomy by Action in the Cerebellum and Thalamus | PLOS One [journals.plos.org]
Methodological & Application
In Vivo Administration of Acetylleucine in Mouse Models of Ataxia: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acetyl-L-leucine, the active enantiomer of the racemic mixture N-acetyl-DL-leucine, is emerging as a promising therapeutic agent for various neurodegenerative disorders characterized by ataxia. In vivo studies utilizing mouse models of these conditions, such as Niemann-Pick type C (NPC) and Sandhoff disease, have demonstrated its potential to improve motor function, slow disease progression, and extend lifespan.[1][2] The primary mechanism of action is thought to involve the normalization of neuronal membrane potential, enhancement of autophagy, reduction of neuroinflammation, and modulation of glucose and antioxidant metabolism.[2][3]
These application notes provide a detailed overview of in vivo protocols for the administration of acetylleucine in mouse models of ataxia, based on findings from preclinical studies. The included protocols and data are intended to serve as a guide for researchers designing and conducting their own in vivo efficacy studies.
Data Summary of In Vivo this compound Administration
The following tables summarize the quantitative data from key preclinical studies investigating the effects of this compound in mouse models of ataxia.
Table 1: Effects of this compound on Lifespan and Motor Function in Ataxic Mouse Models
| Mouse Model | Compound | Dosage | Route of Administration | Treatment Duration | Key Motor Function Outcomes | Lifespan Extension | Reference |
| Sandhoff Disease (Hexb-/-) | N-acetyl-DL-leucine | 0.1 g/kg/day | In diet | From 3 weeks of age | Improved bar crossing score | Modest but significant increase | [4][5] |
| Niemann-Pick Type C (Npc1-/-) | N-acetyl-L-leucine | 0.1 g/kg/day | In diet | Pre-symptomatic (from 3 weeks of age) | Delayed onset of gait abnormalities and motor dysfunction | Prolonged survival | [1][2][6] |
| Niemann-Pick Type C (Npc1-/-) | N-acetyl-DL-leucine & N-acetyl-L-leucine | 0.1 g/kg/day | In diet | Symptomatic (from 8-9 weeks of age) | Significant reduction in ataxia | Not reported for symptomatic treatment | [1][6] |
Table 2: Biochemical and Pathological Outcomes of this compound Treatment
| Mouse Model | Compound | Dosage | Key Biochemical/Pathological Findings | Reference |
| Sandhoff Disease (Hexb-/-) | N-acetyl-DL-leucine | 0.1 g/kg/day | Reduced glycosphingolipid storage in forebrain and cerebellum; Normalized altered glucose and glutamate metabolism; Increased autophagy; Increased superoxide dismutase (SOD1) | [4][5] |
| Niemann-Pick Type C (Npc1-/-) | N-acetyl-L-leucine | 0.1 g/kg/day | Altered glucose and antioxidant metabolism implicated | [2] |
Experimental Protocols
Protocol 1: Pre-symptomatic Oral Administration of N-acetyl-L-leucine in Npc1-/- Mice
This protocol describes a preventative treatment strategy to evaluate the efficacy of N-acetyl-L-leucine in delaying the onset and progression of the ataxic phenotype in the Npc1-/- mouse model of Niemann-Pick type C disease.[1][2][6]
1. Animals and Housing:
-
Use Npc1-/- mice and wild-type littermates as controls.
-
House mice in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
All procedures should be approved by the institution's Animal Care and Use Committee.
2. Drug Formulation and Administration:
-
Incorporate N-acetyl-L-leucine into standard rodent chow at a concentration calculated to deliver a daily dose of 0.1 g/kg.
-
Begin the specialized diet for the treatment group at 3 weeks of age, prior to the typical onset of symptoms.
-
The control group should receive standard rodent chow without the drug.
3. Duration of Treatment:
-
Continue treatment for the lifespan of the animals to assess effects on survival.
-
Conduct behavioral assessments at regular intervals (e.g., weekly or bi-weekly) starting from a pre-symptomatic age (e.g., 5 weeks) until the experimental endpoint.
4. Behavioral Assessment: Composite Phenotype Scoring
-
Utilize a composite phenotype scoring system to quantify disease severity and progression.[7] This typically includes:
-
Gait: Observe the mouse walking on a flat surface. Score on a scale of 0-3, where 0 is normal gait and 3 is severe difficulty with forward movement.
-
Hind-limb Clasping: Suspend the mouse by its tail for 10 seconds and observe hind limb position. A score of 0 is given for splayed limbs, while a score of 3 indicates limbs fully retracted and touching the abdomen.
-
Ledge Test: Place the mouse on the edge of the cage and observe its ability to walk along the ledge and lower itself back into the cage. A score of 0 indicates a graceful, coordinated movement, while a score of 3 is given for falling or being unable to move.
-
Kyphosis: Observe the curvature of the spine as the mouse walks. A score of 0 indicates a straight spine, while a score of 3 represents severe, persistent kyphosis.
-
5. Data Analysis:
-
Compare the composite phenotype scores between the treated and control Npc1-/- groups at each time point using appropriate statistical tests (e.g., two-way ANOVA).
-
Analyze survival data using Kaplan-Meier curves and log-rank tests.
Protocol 2: Symptomatic Oral Administration of this compound in Ataxic Mice
This protocol is designed to assess the therapeutic potential of this compound to ameliorate existing ataxic symptoms.
1. Animals and Housing:
-
As described in Protocol 1.
2. Drug Formulation and Administration:
-
Prepare N-acetyl-DL-leucine or N-acetyl-L-leucine for oral gavage in a suitable vehicle (e.g., sterile water).
-
Alternatively, provide the compound in the diet as described in Protocol 1.
3. Treatment Initiation and Duration:
-
Begin treatment at an age when ataxic symptoms are apparent (e.g., 8-9 weeks for Npc1-/- mice).[1][6]
-
The duration of treatment can vary depending on the study objectives, ranging from a short-term assessment (e.g., 1-4 weeks) to longer-term studies.
4. Behavioral Assessment: Rotarod Test
-
The rotarod test is a widely used method to assess motor coordination and balance.
-
Apparatus: Use an accelerating rotarod apparatus.
-
Acclimation: Acclimate the mice to the apparatus for a set period before the test day.
-
Testing Procedure:
-
Place the mouse on the rotating rod at a low, constant speed.
-
Gradually accelerate the rod over a set period (e.g., from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall for each mouse.
-
Perform multiple trials per mouse with an inter-trial interval.
-
5. Histological Analysis of the Cerebellum:
-
At the end of the study, perfuse the mice with saline followed by 4% paraformaldehyde.
-
Harvest the brains and post-fix in 4% paraformaldehyde.
-
Cryoprotect the brains in a sucrose solution.
-
Section the cerebellum using a cryostat.
-
Perform histological staining (e.g., Hematoxylin and Eosin) to assess the general morphology of the cerebellum.
-
Immunohistochemistry for specific markers, such as Calbindin-D28k for Purkinje cells, can be used to quantify Purkinje cell loss, a common feature in many ataxias.
6. Data Analysis:
-
Compare the rotarod performance (latency to fall) between treated and control groups using appropriate statistical methods (e.g., t-test or ANOVA).
-
Quantify Purkinje cell numbers and compare between groups.
Visualizations
Caption: Experimental workflow for in vivo this compound administration.
Caption: Proposed mechanism of action of N-acetyl-L-leucine in ataxia.
References
- 1. Efficacy and safety of N-acetyl-l-leucine in Niemann–Pick disease type C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetyl-leucine slows disease progression in lysosomal storage disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A master protocol to investigate a novel therapy acetyl-l-leucine for three ultra-rare neurodegenerative diseases: Niemann-Pick type C, the GM2 gangliosidoses, and ataxia telangiectasia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Beneficial Effects of Acetyl-DL-Leucine (ADLL) in a Mouse Model of Sandhoff Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Beneficial Effects of Acetyl-DL-Leucine (ADLL) in a Mouse Model of Sandhoff Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medrxiv.org [medrxiv.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Acetylleucine in Plasma using Chiral HPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acetylleucine is a modified amino acid that exists as two enantiomers: N-acetyl-L-leucine and N-acetyl-D-leucine. The L-enantiomer is being investigated as a promising therapeutic agent for a variety of neurological disorders, including rare neurodegenerative diseases.[1] Conversely, the D-enantiomer is often considered pharmacologically inactive and may inhibit the uptake of the active L-enantiomer.[1] Given the stereospecific nature of its pharmacological activity, it is crucial to employ chiral bioanalytical methods to individually quantify the enantiomers in biological matrices. This allows for accurate assessment of their pharmacokinetic profiles and aids in understanding their distinct roles in drug efficacy and safety.
This document provides detailed application notes and protocols for the quantification of N-acetyl-L-leucine and N-acetyl-D-leucine in plasma using a sensitive and specific chiral High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method.
Proposed Signaling Pathways of N-Acetyl-L-Leucine
The precise mechanisms of action for N-acetyl-L-leucine are the subject of ongoing research. Preclinical studies have identified several key pathways through which it may exert its neuroprotective effects. These include the modulation of cellular pH by facilitating lactate efflux through monocarboxylate transporters, and the regulation of autophagy by inhibiting the mTORC1 pathway, which promotes the clearance of damaged cellular components.[2] Additionally, N-acetyl-L-leucine is believed to stabilize neuronal cell membranes, modulate calcium homeostasis, reduce neuroinflammation, and enhance mitochondrial function.[1][3]
Quantitative Data Summary
The following tables summarize the pharmacokinetic parameters of N-acetyl-D-leucine and N-acetyl-L-leucine in mouse plasma following oral administration of either racemic N-acetyl-DL-leucine or purified N-acetyl-L-leucine. This data is adapted from a study by Churchill et al. (2020).
Table 1: Pharmacokinetic Parameters after Oral Administration of Racemic N-Acetyl-DL-Leucine (100 mg/kg)
| Enantiomer | Cmax (µg/mL) | Tmax (h) | AUC (h*µg/mL) | T1/2 (h) |
| N-Acetyl-D-Leucine | 100.3 ± 9.4 | 0.5 ± 0.2 | 235.8 ± 20.1 | 1.8 ± 0.1 |
| N-Acetyl-L-Leucine | 15.1 ± 1.5 | 0.3 ± 0.0 | 25.4 ± 2.6 | 1.5 ± 0.1 |
Table 2: Pharmacokinetic Parameters after Oral Administration of N-Acetyl-L-Leucine (100 mg/kg)
| Enantiomer | Cmax (µg/mL) | Tmax (h) | AUC (h*µg/mL) | T1/2 (h) |
| N-Acetyl-D-Leucine | 2.5 ± 0.2 | 0.3 ± 0.0 | 4.8 ± 0.4 | 1.6 ± 0.2 |
| N-Acetyl-L-Leucine | 75.4 ± 6.8 | 0.3 ± 0.0 | 145.7 ± 12.4 | 1.6 ± 0.1 |
Values are presented as mean ± standard error of the mean (n=3). Data is illustrative and based on preclinical studies.
Experimental Protocols
This section details the methodology for the quantification of acetylleucine enantiomers in plasma.
Bioanalytical Method Workflow
The general workflow for the quantification of this compound in plasma involves sample collection, preparation, chromatographic separation, and mass spectrometric detection.
Detailed Methodology
1. Materials and Reagents
-
N-acetyl-L-leucine and N-acetyl-D-leucine reference standards
-
Stable isotope-labeled internal standard (e.g., N-acetyl-leucine-d3)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Control plasma (e.g., human, mouse)
2. Sample Preparation
-
Thaw plasma samples on ice.
-
To 50 µL of plasma in a microcentrifuge tube, add 10 µL of internal standard working solution.
-
Vortex briefly to mix.
-
Add 200 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Transfer to an autosampler vial for analysis.
3. Chiral HPLC-MS/MS Conditions
| Parameter | Recommended Setting |
| HPLC System | |
| Column | Chiral stationary phase column (e.g., Astec CHIROBIOTIC T) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Optimized for enantiomeric separation (e.g., isocratic or gradient elution) |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 25 - 40°C |
| Injection Volume | 5 - 10 µL |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | N-acetylleucine: m/z 174.1 → 86.1[4] Internal Standard: To be determined based on the specific IS used |
| Source Temperature | 350 - 450°C |
| Capillary Voltage | 2000 - 3500 V |
4. Method Validation The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:
-
Selectivity and Specificity
-
Linearity and Range
-
Accuracy and Precision
-
Recovery
-
Matrix Effect
-
Stability (freeze-thaw, short-term, long-term, post-preparative)
Conclusion
The chiral HPLC-MS/MS method described provides a robust and sensitive approach for the simultaneous quantification of N-acetyl-L-leucine and N-acetyl-D-leucine in plasma. This methodology is essential for pharmacokinetic studies, enabling a deeper understanding of the differential disposition of these enantiomers and supporting the clinical development of N-acetyl-L-leucine for neurological disorders. The provided protocols and data serve as a valuable resource for researchers and drug development professionals in this field.
References
Application Notes and Protocols for Evaluating Acetylleucine's Efficacy in Cell Culture-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-acetyl-DL-leucine (acetylleucine) and its active L-enantiomer, N-acetyl-L-leucine, have emerged as promising therapeutic agents for a range of neurological disorders, particularly lysosomal storage diseases such as Niemann-Pick disease type C (NPC) and GM2 gangliosidosis.[1][2][3][4] In vitro cell culture-based assays are indispensable tools for elucidating the mechanism of action and evaluating the efficacy of this compound. These assays provide a controlled environment to study the cellular and molecular effects of the compound, offering insights into its neuroprotective and disease-modifying properties.
This document provides detailed application notes and protocols for a panel of cell culture-based assays to assess the efficacy of this compound. The described methodologies focus on key cellular phenotypes associated with lysosomal storage disorders and neurodegeneration, including lysosomal health, cholesterol metabolism, autophagy, mitochondrial function, and overall cell viability.
Key Cellular Models
The selection of an appropriate cellular model is critical for obtaining relevant data. Commonly used models for studying this compound's efficacy include:
-
NPC1-deficient Chinese Hamster Ovary (CHO) cells: A widely used model for studying the cellular pathology of Niemann-Pick disease type C.[4][5]
-
Patient-derived fibroblasts: Fibroblasts from patients with lysosomal storage disorders (e.g., NPC1) recapitulate key disease phenotypes, such as lysosomal expansion and cholesterol accumulation.[4][5]
-
Induced Pluripotent Stem Cell (iPSC)-derived neurons: A more physiologically relevant model for studying neuroprotective effects in human neurons.
-
Neuroblastoma cell lines (e.g., SH-SY5Y): Commonly used for general neuroprotection and cytotoxicity screening.[6][7][8]
Data Presentation: Summary of Quantitative Data
The following table summarizes the key quantitative readouts from the described assays, providing a framework for data comparison and interpretation.
| Assay Category | Specific Assay | Key Parameter Measured | Expected Effect of this compound | Typical Concentration Range | Typical Incubation Time |
| Lysosomal Function | LysoTracker Staining | Relative Lysosomal Volume (fluorescence intensity) | Reduction of enlarged lysosomal volume in diseased cells.[4][5] | 1 mM - 5 mM | 24 - 72 hours |
| Lipid Metabolism | Filipin Staining | Intracellular Unesterified Cholesterol Accumulation (fluorescence intensity) | Reduction of cholesterol accumulation in NPC models.[2] | 1 mM - 5 mM | 72 hours |
| Autophagy | Western Blot (LC3-II/LC3-I ratio) | Autophagic Flux | Potential modulation of autophagy.[9] | 1 mM - 5 mM | 24 - 48 hours |
| Mitochondrial Function | Seahorse XF Analyzer | Oxygen Consumption Rate (OCR) & Extracellular Acidification Rate (ECAR) | Improvement of mitochondrial respiration.[10] | 1 mM - 5 mM | 24 - 48 hours |
| Mitochondrial Membrane Potential (MMP) Assay | Mitochondrial Membrane Potential (fluorescence intensity) | Stabilization or increase in MMP. | 1 mM - 5 mM | 24 - 48 hours | |
| Cell Viability & Cytotoxicity | MTT Assay | Cell Viability (% of control) | Increased viability in the presence of a toxic insult. | 1 mM - 5 mM | 24 - 72 hours |
| LDH Release Assay | Lactate Dehydrogenase (LDH) release (% of maximum) | Decreased LDH release, indicating reduced cytotoxicity. | 1 mM - 5 mM | 24 - 72 hours | |
| Oxidative Stress | ROS Detection Assay | Intracellular Reactive Oxygen Species (ROS) levels (fluorescence intensity) | Reduction of ROS levels.[9] | 1 mM - 5 mM | 24 - 48 hours |
Experimental Workflows and Signaling Pathways
To visually represent the experimental processes and the putative signaling pathways affected by this compound, the following diagrams are provided in DOT language.
Experimental Protocols
Assessment of Lysosomal Volume using LysoTracker Staining
Principle: LysoTracker dyes are fluorescent acidotropic probes that accumulate in acidic organelles, such as lysosomes. In many lysosomal storage disorders, an increase in the size and/or number of lysosomes leads to a higher LysoTracker signal.
Protocol:
-
Cell Seeding: Seed cells (e.g., NPC1-deficient CHO cells or patient fibroblasts) in a 96-well black, clear-bottom plate at a density that will result in 70-80% confluency at the time of the assay.
-
Treatment: The following day, treat the cells with varying concentrations of N-acetyl-L-leucine (e.g., 1 mM, 2.5 mM, 5 mM) or vehicle control (culture medium) for 24 to 72 hours.
-
Staining:
-
Prepare a working solution of LysoTracker Green DND-26 (or other suitable LysoTracker dye) at a final concentration of 50-75 nM in pre-warmed culture medium.
-
Remove the treatment medium from the cells and add the LysoTracker working solution.
-
Incubate the plate for 30 minutes at 37°C in the dark.
-
-
Imaging and Quantification:
-
Wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Add fresh pre-warmed culture medium or PBS to the wells.
-
Immediately acquire images using a fluorescence microscope or a high-content imaging system.
-
Quantify the total fluorescence intensity per cell or per well using image analysis software.
-
Evaluation of Unesterified Cholesterol Accumulation with Filipin Staining
Principle: Filipin is a fluorescent polyene antibiotic that binds specifically to unesterified cholesterol. It is used to visualize and quantify the accumulation of cholesterol in late endosomes and lysosomes, a hallmark of NPC disease.
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells as described in the LysoTracker protocol. A 72-hour incubation period with this compound is often used for this assay.[2]
-
Fixation:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde (PFA) in PBS for 30 minutes at room temperature.
-
-
Quenching:
-
Wash the cells three times with PBS.
-
Quench the PFA by incubating with 1.5 mg/mL glycine in PBS for 10 minutes at room temperature.
-
-
Staining:
-
Prepare a 0.05 mg/mL filipin staining solution in PBS containing 10% fetal bovine serum (FBS).
-
Wash the cells three times with PBS.
-
Add the filipin solution to each well and incubate for 2 hours at room temperature in the dark.
-
-
Imaging and Quantification:
-
Wash the cells three times with PBS.
-
Acquire images using a fluorescence microscope with a UV filter set (excitation ~340-380 nm, emission ~385-470 nm).
-
Quantify the fluorescence intensity of filipin-positive puncta within the cells.
-
Assessment of Autophagy via Western Blotting for LC3
Principle: Autophagy is a cellular degradation process. During autophagy, the cytosolic form of LC3 (LC3-I) is converted to the autophagosome-associated form (LC3-II). An increase in the LC3-II/LC3-I ratio is indicative of an increase in autophagosome formation.[11][12][13]
Protocol:
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat with this compound as desired. Include a positive control for autophagy induction (e.g., starvation or rapamycin) and a negative control.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Collect the lysate and centrifuge to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE on a 12-15% polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against LC3 (which recognizes both LC3-I and LC3-II) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis:
-
Quantify the band intensities for LC3-I and LC3-II using densitometry software.
-
Calculate the LC3-II/LC3-I ratio. An increase in this ratio suggests an induction of autophagy. Also, analyze the levels of p62/SQSTM1, which is degraded during autophagy.
-
Measurement of Mitochondrial Respiration using the Seahorse XF Analyzer
Principle: The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR) of live cells in real-time, providing a profile of mitochondrial respiration and glycolysis.
Protocol:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density.
-
Treatment: Treat cells with this compound for the desired duration (e.g., 24 hours).
-
Assay Preparation:
-
Hydrate the sensor cartridge overnight in a non-CO2 incubator at 37°C.
-
On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium and incubate in a non-CO2 incubator for 1 hour.
-
-
Seahorse Assay (Mito Stress Test):
-
Load the injection ports of the sensor cartridge with mitochondrial inhibitors: oligomycin, FCCP, and a mixture of rotenone and antimycin A.
-
Place the cell plate in the Seahorse XF Analyzer and run the Mito Stress Test protocol.
-
-
Data Analysis:
-
The software will calculate key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
-
Compare these parameters between this compound-treated and control cells.
-
Cell Viability and Cytotoxicity Assays
A. MTT Assay for Cell Viability
Principle: The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound, with or without a cytotoxic agent to induce cell death.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
B. LDH Release Assay for Cytotoxicity
Principle: Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the culture medium upon cell lysis. The amount of LDH in the medium is proportional to the number of damaged or dead cells.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat as for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Sample Collection: Carefully collect a portion of the culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.
-
Absorbance Measurement: Incubate for the recommended time and measure the absorbance at the specified wavelength (typically 490 nm).
-
Calculation: Calculate the percentage of cytotoxicity based on the absorbance readings of the samples and controls.
Conclusion
The cell culture-based assays detailed in these application notes provide a robust framework for the preclinical evaluation of this compound's efficacy. By systematically assessing its impact on key cellular functions implicated in neurodegenerative and lysosomal storage diseases, researchers can gain valuable insights into its therapeutic potential and mechanism of action. The use of multiple, complementary assays is recommended to build a comprehensive understanding of this compound's effects at the cellular level.
References
- 1. Acetyl-leucine slows disease progression in lysosomal storage disorders [sonar.ch]
- 2. Acetyl-leucine slows disease progression in lysosomal storage disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.ucc.ie [research.ucc.ie]
- 4. biorxiv.org [biorxiv.org]
- 5. scispace.com [scispace.com]
- 6. Neuroblastoma cells for testing neuroprotective drug effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Neuroprotection, and Antioxidant Activity of 1,1′-Biphenylnitrones as α-Phenyl-N-tert-butylnitrone Analogues in In Vitro Ischemia Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective Assessment of Nutraceutical (Betanin) in Neuroblastoma Cell Line SHSY-5Y: An in-Vitro and in-Silico Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nnpdf.org [nnpdf.org]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Analyzing LC3 in Western Blot | How to Interpret LC3 | Bio-Techne [bio-techne.com]
- 12. How to interpret LC3 immunoblotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. LC3 and Autophagy FAQs | Bio-Techne [bio-techne.com]
Application Notes and Protocols for Developing Animal Models of Vertigo for Acetylleucine Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to developing and utilizing animal models of vertigo for the preclinical evaluation of acetylleucine. The protocols detailed below are compiled from established methodologies in vestibular research and aim to ensure reproducibility and reliability of findings.
Introduction
Vertigo, a sensation of spinning or dizziness, is a debilitating symptom of vestibular dysfunction. N-acetyl-DL-leucine (this compound) has been used for decades in clinical practice for the symptomatic treatment of acute vertigo.[1][2][3] Preclinical research in animal models is crucial for further elucidating its mechanism of action and exploring the therapeutic potential of its isomers.[1][4] This document outlines key animal models of vertigo and standardized protocols for behavioral assessment and this compound administration.
The L-enantiomer, N-acetyl-L-leucine, is believed to be the pharmacologically active component of the racemic mixture.[1][5] Animal studies have shown that this compound, particularly the L-isomer, accelerates vestibular compensation after unilateral vestibular injury, primarily by improving postural stability.[4][5] The proposed mechanism of action involves the normalization of membrane potential in abnormally hyperpolarized or depolarized vestibular neurons.[6][7][8]
Animal Models of Vertigo
The selection of an appropriate animal model is critical for studying vertigo and the effects of potential treatments. The most common and well-characterized models involve surgical or chemical unilateral vestibular deafferentation, which mimics the acute vestibular asymmetry seen in many clinical conditions.
Unilateral Labyrinthectomy (UL)
Unilateral labyrinthectomy is a widely used surgical procedure that creates a permanent unilateral vestibular lesion, leading to a robust and reproducible vertigo-like syndrome in animals.[9][10][11]
Experimental Protocol for Unilateral Labyrinthectomy in Rats/Mice:
Materials:
-
Anesthesia (e.g., isoflurane, ketamine/xylazine cocktail)
-
Surgical microscope or magnifying loupes
-
Micro-surgical instruments (scalpels, forceps, scissors, micro-drill)
-
Hemostatic agents (e.g., sterile cotton swabs, bone wax)
-
Saline solution
-
Suture material
-
Post-operative analgesics and antibiotics
Procedure:
-
Anesthesia and Preparation: Anesthetize the animal and ensure a lack of response to noxious stimuli. Shave and disinfect the post-auricular area on the side of the intended lesion. Place the animal in a stereotaxic frame or on a surgical table to immobilize the head.
-
Surgical Approach: Make a post-auricular incision to expose the mastoid bulla.[9][10] Carefully retract the overlying muscles to get a clear view of the bone.
-
Mastoidectomy: Using a micro-drill, carefully open the mastoid bulla to expose the middle ear cavity.
-
Labyrinth Destruction: Identify the cochlea and the three semicircular canals. Carefully drill the bony labyrinth to open the vestibule.[9][10] The contents of the vestibule can then be aspirated. Some protocols also involve the injection of 100% ethanol into the vestibule to ensure complete destruction of the neuroepithelium.[12][13]
-
Closure: After ensuring hemostasis, suture the muscle and skin layers.
-
Post-operative Care: Administer analgesics and antibiotics as per veterinary guidelines. Monitor the animal closely during recovery for signs of pain, infection, and dehydration. The characteristic signs of unilateral vestibular loss, such as spontaneous nystagmus, head tilt, and circling behavior, should be apparent upon recovery from anesthesia.[13]
Unilateral Vestibular Neurectomy (UVN)
Unilateral vestibular neurectomy involves the transection of the vestibular nerve, leading to a complete and permanent loss of vestibular input from one side. This model is considered more specific than UL as it preserves the inner ear structures.[9][11][14]
Experimental Protocol for Unilateral Vestibular Neurectomy in Rats/Mice:
Materials:
-
Same as for Unilateral Labyrinthectomy.
Procedure:
-
Anesthesia and Surgical Approach: Follow the same initial steps as for UL to expose the middle ear.
-
Identification of the Vestibular Nerve: A transcochlear approach is often used in mice, where the bulla is drilled open to identify the vestibulo-cochlear nerve exiting the brainstem.[9][11]
-
Nerve Transection: Once identified, the vestibular portion of the eighth cranial nerve is carefully sectioned using micro-scissors or a micro-knife. The ganglion of Scarpa may also be suctioned.[9][11]
-
Closure and Post-operative Care: As with UL, ensure hemostasis, suture the wound, and provide appropriate post-operative care.
Galvanic Vestibular Stimulation (GVS)
GVS is a non-invasive technique that uses surface electrodes to deliver a small electrical current to the vestibular nerves, modulating their firing rate.[15][16] It can be used to transiently induce vertigo-like sensations and postural sway. While not a model of permanent vestibular loss, it is a useful tool for studying vestibular processing and the effects of drugs on vestibular function in conscious animals.
Experimental Protocol for Galvanic Vestibular Stimulation in Rats:
Materials:
-
A computer-controlled constant current stimulator.
-
Needle or surface electrodes (e.g., Ag/AgCl).
-
Head-fixing apparatus (optional, for conscious animals).
Procedure:
-
Electrode Placement: Insert needle electrodes subcutaneously over the mastoid processes behind each ear.[15] For conscious, freely moving animals, electrodes can be chronically implanted.
-
Stimulation Parameters: Deliver a sinusoidal or direct current. Typical parameters for rats can range from 0.1 to 4 mA with frequencies from 0.008 to 0.5 Hz.[15][16] The specific parameters should be optimized for the desired behavioral outcome.
-
Behavioral Observation: Observe the animal for GVS-induced behaviors such as head tilting, postural sway, and changes in locomotor activity.
Behavioral Assessment of Vestibular Function
Quantitative assessment of vestibular function is essential to evaluate the severity of the vestibular deficit and the efficacy of this compound treatment.
Rotarod Test
The rotarod test assesses motor coordination and balance. Animals with vestibular deficits typically have a shorter latency to fall from the rotating rod.
Protocol:
-
Acclimation: Acclimate the mice to the testing room for at least 30 minutes before the test.[17]
-
Training: Train the mice on the rotarod for a few trials before the baseline measurement. This can involve placing them on the rod at a constant low speed (e.g., 5 rpm) for 60 seconds.[18]
-
Testing: Place the mouse on the accelerating rotarod (e.g., accelerating from 4 to 40 rpm over 300 seconds).[18]
-
Data Collection: Record the latency to fall for each mouse. The trial ends when the mouse falls off or clings to the rod and makes a full passive rotation.[18]
-
Repetitions: Perform 2-3 trials with an inter-trial interval of at least 15 minutes.[17]
Balance Beam Test
The balance beam test evaluates fine motor coordination and balance by measuring the time it takes for an animal to traverse a narrow beam.
Protocol:
-
Apparatus: Use a narrow wooden or plastic beam (e.g., 6-12 mm wide for mice) elevated above the ground. A "goal box" at the end of the beam can provide motivation.
-
Training: Train the animals for 2-3 consecutive days before testing to achieve a stable performance.[19]
-
Testing: Place the mouse at the start of the beam and record the time it takes to traverse to the other end. The number of foot slips off the beam can also be counted.[20]
-
Repetitions: Conduct multiple trials and average the results.
Open Field Test
The open field test can be used to assess general locomotor activity and anxiety-like behaviors. Animals with acute vestibular deficits often show reduced exploration and may exhibit circling behavior.
Protocol:
-
Apparatus: A square or circular arena with walls to prevent escape.
-
Procedure: Place the animal in the center of the open field and allow it to explore for a set period (e.g., 5-10 minutes).
-
Data Collection: Use a video tracking system to record and analyze parameters such as total distance traveled, time spent in the center versus the periphery, and turning behavior (circling).
This compound Administration and Testing
Dosage and Administration:
Based on preclinical studies, the following dosages have been shown to be effective in animal models of vertigo:
-
N-acetyl-DL-leucine (Racemate):
-
N-acetyl-L-leucine (L-isomer):
-
N-acetyl-D-leucine (D-isomer):
Treatment Protocol:
-
Induce a unilateral vestibular lesion (e.g., UL or UVN).
-
Begin this compound or placebo (vehicle) treatment shortly after the surgery.
-
Administer the drug daily for a specified period (e.g., 3-7 days).
-
Conduct behavioral tests at baseline (before surgery) and at multiple time points post-lesion (e.g., days 1, 3, 7, and 15) to assess the time course of vestibular compensation.
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: Effect of this compound on Postural Imbalance Scores in Rats after Unilateral Labyrinthectomy
| Treatment Group | Dosage (i.v.) | Day 3 Score (Mean ± SD) | Day 7 Score (Mean ± SD) | Day 15 Score (Mean ± SD) | % Reduction from Day 3 to Day 15 |
| Vehicle (Sham) | - | 8.5 ± 0.8 | 6.7 ± 1.1 | 3.6 ± 1.5 | 57.6% |
| N-acetyl-DL-leucine | 60 mg/kg | 6.5 ± 1.2 | 5.3 ± 0.8 | 3.7 ± 0.6 | 43.1% |
| N-acetyl-L-leucine | 60 mg/kg | 7.8 ± 0.5 | 4.8 ± 0.5** | 3.0 ± 0.7 | 61.5% |
| N-acetyl-D-leucine | 60 mg/kg | 6.7 ± 1.1 | 6.2 ± 0.9 | 3.0 ± 0.3 | 55.2% |
| p < 0.03, **p < 0.01 compared to vehicle group on Day 7. Data adapted from Günther et al., 2015.[4][21] |
Table 2: Effect of N-acetyl-L-leucine Dose on Postural Imbalance Scores in Rats after Unilateral Labyrinthectomy
| Treatment Group | Dosage (i.v.) | Day 3 Score (Mean ± SD) | Day 7 Score (Mean ± SD) | Day 15 Score (Mean ± SD) | % Reduction from Day 3 to Day 15 |
| Vehicle | - | 8.5 ± 0.8 | 6.7 ± 1.1 | 5.4 ± 1.2 | 36.5% |
| N-acetyl-L-leucine | 3.75 mg/kg | 7.5 ± 0.6 | 6.3 ± 1.0 | 5.5 ± 0.9 | 26.7% |
| N-acetyl-L-leucine | 15 mg/kg | 7.6 ± 0.6 | 6.4 ± 0.8 | 4.7 ± 1.1 | 38.2% |
| N-acetyl-L-leucine | 60 mg/kg | 7.3 ± 1.4 | 4.3 ± 0.7 | 4.2 ± 0.9 | 42.5% |
| p < 0.004 compared to vehicle group on Day 7. Data adapted from Günther et al., 2015.[4][21] |
Visualizations
Signaling Pathway
Caption: Proposed mechanism of this compound in vertigo.
Experimental Workflow
Caption: Workflow for testing this compound in animal models.
References
- 1. tay-sachs-sandhoff.de [tay-sachs-sandhoff.de]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. N-Acetyl-L-Leucine Accelerates Vestibular Compensation after Unilateral Labyrinthectomy by Action in the Cerebellum and Thalamus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of acetyl-DL-leucine in vestibular patients: a clinical study following neurotomy and labyrinthectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Safety and Efficacy of Acetyl-DL-Leucine in Certain Types of Cerebellar Ataxia: The ALCAT Randomized Clinical Crossover Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of acetyl-dl-leucine in patients with cerebellar ataxia: a case series - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Surgical techniques and functional evaluation for vestibular lesions in the mouse: unilateral labyrinthectomy (UL) and unilateral vestibular neurectomy (UVN) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Surgical Labyrinthectomy of the Rat to Study the Vestibular System [jove.com]
- 14. Complete and irreversible unilateral vestibular loss: A novel rat model of vestibular pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Sinusoidal galvanic vestibular stimulation (sGVS) induces a vasovagal response in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | A review of parameter settings for galvanic vestibular stimulation in clinical applications [frontiersin.org]
- 17. mmpc.org [mmpc.org]
- 18. Rotarod-Test for Mice [protocols.io]
- 19. Assessing the Autonomic and Behavioral Effects of Passive Motion in Rats using Elevator Vertical Motion and Ferris-Wheel Rotation [jove.com]
- 20. jain-foundation.org [jain-foundation.org]
- 21. N-Acetyl-L-Leucine Accelerates Vestibular Compensation after Unilateral Labyrinthectomy by Action in the Cerebellum and Thalamus | PLOS One [journals.plos.org]
Application Notes and Protocols for Assessing Motor Function in Acetylleucine-Treated Animals
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acetyl-L-leucine (NALL) and its racemic mixture, N-acetyl-DL-leucine (ADLL), have emerged as promising therapeutic agents for various neurological disorders characterized by motor dysfunction.[1] Preclinical studies in animal models of lysosomal storage diseases, such as Niemann-Pick type C (NPC) and Sandhoff disease, have demonstrated the potential of acetylleucine to improve motor coordination and delay disease progression.[1][2] This document provides detailed protocols for assessing motor function in this compound-treated animals, along with a summary of key quantitative data from relevant studies and visualizations of the proposed signaling pathways and experimental workflows.
Proposed Mechanism of Action
The precise mechanism of action of this compound is still under investigation, but several pathways are thought to be involved. This compound is believed to modulate neuronal function through various mechanisms including the stabilization of neuronal membranes, enhancement of autophagy, and modulation of cellular metabolism.[1]
Caption: Proposed mechanisms of this compound action.
Data Presentation: Efficacy of this compound in Animal Models
The following tables summarize the quantitative data from preclinical studies evaluating the effect of this compound on motor function in mouse models of Niemann-Pick type C and Sandhoff disease.
Table 1: Effect of Acetyl-L-leucine on Motor Function in Npc1-/- Mice (Niemann-Pick Type C Model)
| Treatment Group | Age (weeks) | Motor Function Test | Parameter | Result | p-value | Reference |
| Wild-type (untreated) | 9 | Gait Analysis | Lateral Displacement (mm) | ~0.5 | <0.0001 vs. Npc1-/- untreated | [3] |
| Npc1-/- (untreated) | 9 | Gait Analysis | Lateral Displacement (mm) | ~2.5 | <0.0001 vs. Wild-type | [3] |
| Npc1-/- + Acetyl-DL-leucine | 9 | Gait Analysis | Lateral Displacement (mm) | ~1.0 | <0.0001 vs. Npc1-/- untreated | [3] |
| Npc1-/- + Acetyl-L-leucine | 9 | Gait Analysis | Lateral Displacement (mm) | ~1.0 | <0.0001 vs. Npc1-/- untreated | [3] |
| Npc1-/- + Acetyl-D-leucine | 9 | Gait Analysis | Lateral Displacement (mm) | ~1.2 | <0.0001 vs. Npc1-/- untreated | [3] |
| Npc1-/- (untreated) | 8 | Composite Phenotype Score | Score (0-12) | ~5.0 | - | [4] |
| Npc1-/- + Acetyl-L-leucine | 8 | Composite Phenotype Score | Score (0-12) | ~3.0 | <0.05 vs. Npc1-/- untreated | [4] |
| Npc1-/- + Acetyl-DL-leucine | 8 | Composite Phenotype Score | Score (0-12) | ~3.5 | <0.05 vs. Npc1-/- untreated | [4] |
| Npc1-/- + Acetyl-D-leucine | 8 | Composite Phenotype Score | Score (0-12) | ~5.0 | Not significant | [4] |
Table 2: Effect of Acetyl-DL-leucine on Motor Function in Hexb-/- Mice (Sandhoff Disease Model)
| Treatment Group | Age (weeks) | Motor Function Test | Parameter | Result (Score) | p-value | Reference |
| Wild-type (untreated) | 12 | Bar Crossing | Performance Score | ~150 | - | [5] |
| Hexb-/- (untreated) | 12 | Bar Crossing | Performance Score | ~ -150 | - | [5] |
| Hexb-/- + Acetyl-DL-leucine | 12 | Bar Crossing | Performance Score | ~0 | p=0.0343 vs. Hexb-/- untreated | [5] |
| Wild-type (untreated) | 13 | Bar Crossing | Performance Score | ~150 | - | [5] |
| Hexb-/- (untreated) | 13 | Bar Crossing | Performance Score | ~ -180 | - | [5] |
| Hexb-/- + Acetyl-DL-leucine | 13 | Bar Crossing | Performance Score | ~ -50 | p=0.0058 vs. Hexb-/- untreated | [5] |
Experimental Protocols
Detailed methodologies for key experiments cited are provided below.
Caption: A generalized workflow for animal studies.
Rotarod Test
Objective: To assess motor coordination and balance.
Apparatus:
-
An automated rotarod apparatus with a rotating rod (e.g., 3 cm diameter for mice). The surface should provide a good grip.
Procedure:
-
Acclimation: Acclimate the animals to the testing room for at least 30 minutes before the experiment.
-
Training (Optional but Recommended): Place the mouse on the stationary rod for a brief period. Then, rotate the rod at a low constant speed (e.g., 4 rpm) for 1-2 minutes for 2-3 trials.
-
Testing:
-
Place the mouse on the rotarod.
-
Start the rotation with an accelerating protocol (e.g., from 4 to 40 rpm over 5 minutes).
-
Record the latency (time) for the mouse to fall off the rod.
-
If a mouse clings to the rod and makes a full passive rotation, the trial for that mouse should be stopped and the latency recorded.
-
Perform 3 trials with an inter-trial interval of at least 15 minutes.
-
-
Data Analysis: The average latency to fall across the trials is calculated for each animal.
Balance Beam Test
Objective: To evaluate fine motor coordination and balance.
Apparatus:
-
A narrow beam (e.g., 1 cm wide, 100 cm long) elevated above a cushioned surface.
-
A "goal box" or safe platform at the end of the beam.
-
A light source at the start of the beam can be used as a mild aversive stimulus to encourage crossing.
Procedure:
-
Acclimation: Acclimate the mice to the testing room.
-
Training:
-
Place the mouse at the start of the beam and allow it to traverse to the goal box.
-
Gentle nudging may be used initially to guide the mouse.
-
Conduct 2-3 training trials.
-
-
Testing:
-
Place the mouse at the start of the beam.
-
Record the time taken to traverse the beam.
-
Record the number of foot slips (when a paw slips off the beam).
-
Perform 2-3 test trials.
-
-
Data Analysis: Calculate the average traversal time and the average number of foot slips for each animal.
Gait Analysis
Objective: To quantitatively analyze the walking pattern of the animals.
Apparatus:
-
An automated gait analysis system (e.g., CatWalk XT). This system typically consists of a glass walkway, a high-speed camera positioned underneath, and software for data analysis.
Procedure:
-
Acclimation: Allow the animals to acclimate to the testing room.
-
Training: Allow the animals to walk across the glass walkway a few times to familiarize them with the apparatus.
-
Testing:
-
Have the animal walk across the walkway. The system will record the paw prints.
-
Ensure a consistent walking speed for reliable data.
-
Acquire at least 3-5 compliant runs per animal.
-
-
Data Analysis: The software will analyze various gait parameters. Key parameters to assess in the context of motor dysfunction include:
-
Stride length: The distance between two consecutive placements of the same paw.
-
Base of support: The distance between the left and right paws.
-
Swing speed: The speed of the paw during the swing phase.
-
Duty cycle: The percentage of the stride time that the paw is in contact with the ground.
-
Lateral displacement: The deviation of the body's center of gravity from a straight line, which is a measure of ataxia.[3]
-
Conclusion
The protocols outlined in this document provide a standardized approach to assessing motor function in animal models treated with this compound. The quantitative data from studies on Niemann-Pick type C and Sandhoff disease models demonstrate the potential of these behavioral tests to detect therapeutic efficacy. The use of a combination of these tests can provide a comprehensive evaluation of motor coordination, balance, and gait, which are critical for the preclinical development of this compound and other neuroprotective compounds.
References
Application Notes and Protocols for Utilizing the 8-Meter Walk Test in Acetylleucine Efficacy Studies for Niemann-Pick Disease Type C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Niemann-Pick disease type C (NPC) is a rare, progressive neurodegenerative disorder characterized by the accumulation of lipids in various tissues, leading to a wide range of debilitating neurological symptoms, including ataxia.[1] N-acetyl-L-leucine (also referred to as acetylleucine or NALL) has emerged as a promising therapeutic agent for NPC, with clinical trials demonstrating its potential to improve neurological function.[2][3] A key outcome measure for assessing motor function and ataxia in these trials is the 8-Meter Walk Test (8MWT), often as a component of the Spinocerebellar Ataxia Functional Index (SCAFI).[1][4]
These application notes provide a detailed guide for utilizing the 8MWT to measure the efficacy of this compound in patients with NPC. This document outlines the experimental protocol for the 8MWT, presents a summary of clinical trial data, and describes the proposed mechanism of action of this compound.
Proposed Mechanism of Action of this compound in NPC
N-acetyl-L-leucine is a modified amino acid that is thought to exert its therapeutic effects in NPC through a multi-faceted mechanism. The leading hypothesis is that NALL helps to normalize mitochondrial and lysosomal function, which are both impaired in NPC.[3] This normalization is believed to have downstream effects, including the dampening of neuroinflammation.[3] One proposed pathway involves the modulation of the mTORC1 signaling cascade, a key regulator of cellular metabolism and autophagy.[5] By restoring autophagy, NALL may enhance the clearance of accumulated lipids and damaged organelles, thereby reducing cellular stress and neuronal damage.[5]
Experimental Protocols
8-Meter Walk Test (8MWT)
The 8MWT is a simple, quantitative assessment of walking speed and motor function. It is a reliable and valid measure for assessing mobility in various neurological conditions, including ataxias.
Objective: To measure the time it takes for a participant to walk a distance of 8 meters at their fastest safe speed.
Equipment:
-
A straight, unobstructed walkway of at least 12 meters in length.
-
Measuring tape.
-
Markers (e.g., tape or cones) to indicate the start and end points of the 8-meter distance.
-
A stopwatch.
-
A chair at the starting point for the participant to rest if needed.
Procedure:
-
Preparation:
-
Mark a clear 8-meter course on the floor. It is recommended to have at least 2 meters of clear space before the start line and after the finish line to allow for acceleration and deceleration.
-
Ensure the walking surface is flat, non-slip, and free of obstacles.
-
Provide standardized instructions to the participant.
-
-
Participant Instructions:
-
"You will be asked to walk from the starting line to the finish line, a distance of 8 meters. I want you to walk as quickly as you can, but without running, and as safely as you can."
-
"You can start with both feet behind the starting line. I will say 'Ready, Set, Go.' On 'Go,' you can begin walking."
-
"I will start the stopwatch when your first foot crosses the starting line and stop it when your first foot crosses the finish line."
-
"You will perform the walk two times, and we will take the average of the two times."
-
-
Administration:
-
The participant starts from a stationary position with both feet at the starting line.
-
On the command "Go," the administrator starts the stopwatch as the participant's leading foot crosses the starting line.
-
The administrator walks alongside or slightly behind the participant to ensure safety but should not pace the participant.
-
The stopwatch is stopped when the participant's leading foot crosses the 8-meter finish line.
-
Record the time in seconds.
-
Allow the participant to rest for at least one minute between trials.
-
Repeat the test for a second trial.
-
-
Data Analysis:
-
The times from the two trials are averaged to obtain the final 8MWT score.
-
Walking speed can be calculated by dividing the distance (8 meters) by the average time in seconds (m/s).
-
Clinical Trial Data
Clinical trials investigating the efficacy of N-acetyl-L-leucine in NPC have utilized the 8MWT as a key functional endpoint, often as part of the SCAFI. The results from these studies have demonstrated a positive impact of NALL on motor function.
Phase II Clinical Trial (IB1001-201 / NCT03759639)
This multinational, open-label, rater-blinded study assessed the safety and efficacy of NALL in pediatric and adult NPC patients.[1][6] The trial included a 6-week treatment period followed by a 6-week washout period.[1] While the primary endpoint was the Clinical Impression of Change in Severity (CI-CS), which used the 8MWT as a primary anchor test, the study also reported on the individual components of the SCAFI.[1]
Phase III Clinical Trial (IB1001-301 / NCT05163288)
A pivotal Phase III, randomized, double-blind, placebo-controlled, crossover study further evaluated the efficacy and safety of NALL in NPC patients.[7][8] The primary endpoint for this trial was the change in the Scale for the Assessment and Rating of Ataxia (SARA) score.[7] The trial met its primary endpoint, demonstrating a statistically significant and clinically meaningful improvement in ataxia symptoms with NALL treatment compared to placebo.[7]
| Clinical Trial | Metric | N-acetyl-L-leucine Group | Placebo Group | p-value |
| Phase II (IB1001-201) | 8MWT (Mean Change from Baseline) | Trend for improvement (mean -1.093) | N/A (Open-label) | p=0.065 |
| Phase III (IB1001-301) | SARA Score (Mean Change from Baseline) | -1.97 | -0.60 | <0.001 |
Note: The Phase II trial showed a trend towards improvement in the 8MWT. The Phase III trial's primary endpoint was the SARA score, which includes an assessment of gait.
Conclusion
The 8-Meter Walk Test is a valuable and practical tool for assessing the efficacy of N-acetyl-L-leucine in treating the motor deficits associated with Niemann-Pick disease type C. The provided protocols and data will aid researchers and drug development professionals in designing and interpreting studies aimed at evaluating this promising therapeutic agent. The demonstrated improvements in ataxia-related measures in clinical trials underscore the potential of NALL to positively impact the lives of patients with NPC.
References
- 1. researchgate.net [researchgate.net]
- 2. NEJM publishes IB1001-301 Trial Results - International Niemann-Pick Disease Alliance (INPDA) [inpda.org]
- 3. Extended success for N-acetyl-L-leucine in Niemann-Pick disease type C - Medical Conferences [conferences.medicom-publishers.com]
- 4. nnpdf.org [nnpdf.org]
- 5. curesyngap1.org [curesyngap1.org]
- 6. Efficacy and safety of N-acetyl-L-leucine in Niemann-Pick disease type C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. intrabio.com [intrabio.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
Application of the Scale for the Assessment and Rating of Ataxia (SARA) in Acetylleucine Trials: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing the Scale for the Assessment and Rating of Ataxia (SARA) in clinical trials investigating the efficacy of acetylleucine for ataxic disorders. It is intended to guide researchers, scientists, and drug development professionals in the standardized application of this key outcome measure.
Introduction to this compound and SARA
This compound is a modified amino acid that has been investigated for its potential therapeutic effects in various neurological disorders characterized by ataxia.[1][2] Its precise mechanism of action is still under investigation but is thought to involve the stabilization of neuronal cell membranes, modulation of calcium homeostasis, and enhancement of mitochondrial function.[1][3] Clinical studies have explored its efficacy in improving motor function and coordination in patients with cerebellar ataxia.[2][4]
The Scale for the Assessment and Rating of Ataxia (SARA) is a widely used, reliable, and validated clinical scale for the semi-quantitative assessment of cerebellar ataxia.[5][6][7] It is an 8-item performance-based scale with a total score ranging from 0 (no ataxia) to 40 (most severe ataxia).[6] The SARA is a valuable tool in clinical trials to measure the severity of ataxia and to assess the efficacy of therapeutic interventions.[8] Its ease of use and good metric properties make it a preferred outcome measure.[5]
Quantitative Data Summary from this compound Trials
The following tables summarize the quantitative data from key clinical studies that have used the SARA to evaluate the effect of this compound on ataxia.
Table 1: Summary of Clinical Trial Results of this compound in Ataxia Using SARA
| Study | Trial Design | Patient Population | N | Treatment and Dosage | Baseline SARA (Mean ± SD) | Change in SARA (Mean ± SD) | p-value |
| Strupp et al. (2013)[2][9] | Case Series | Degenerative cerebellar ataxia (various etiologies) | 13 | Acetyl-DL-leucine (5 g/day ) for 1 week | 16.1 ± 7.1 | -3.3 ± 1.8 | 0.002 |
| Martineau et al. (2021)[4] | Randomized, Double-Blind, Placebo-Controlled, Crossover | Cerebellar ataxia (hereditary and nonhereditary) | 105 | Acetyl-DL-leucine vs. Placebo (6 weeks) | 13.33 ± 5.57 | No significant difference | 0.48 |
| Patterson et al. (2025)[10] | Phase 2 Extension Study | Ataxia-Telangiectasia (A-T) | 12 | N-acetyl-L-leucine (NALL) for 12 months | Not Reported | -2.25 ± 3.16 | 0.031 |
| Beyraghi-Tousi et al. (2024)[11] | Randomized, Double-Blind, Placebo-Controlled, Crossover | Ataxia Telangiectasia (AT) | 16 | N-acetyl-L-leucine (1-4 g/day ) or placebo for 6 weeks | Not Reported | No significant effects | > 0.05 |
Table 2: Detailed SARA Sub-score Changes from Strupp et al. (2013)[9]
| SARA Item | p-value |
| Gait | 0.022 |
| Speech | 0.007 |
| Finger-chase | 0.042 |
| Nose-finger-test | 0.035 |
| Rapid-alternating-movements | 0.002 |
| Heel-to-shin | 0.018 |
Experimental Protocols
Patient Selection Protocol
A critical aspect of clinical trials is the clear definition of inclusion and exclusion criteria. The following is a generalized protocol based on the reviewed studies.
Inclusion Criteria:
-
Diagnosis of a specific ataxic disorder (e.g., degenerative cerebellar ataxia, Ataxia-Telangiectasia).[2][11]
-
Age within a specified range (e.g., ≥ 6 years).[10]
-
Baseline SARA score indicating a certain level of ataxia severity.[4]
-
Ability to provide informed consent.
Exclusion Criteria:
-
Presence of other neurological or medical conditions that could interfere with the assessment of ataxia.
-
Use of other investigational drugs or therapies for ataxia within a specified washout period.
-
Known hypersensitivity to this compound or its components.
-
Pregnancy or breastfeeding.
Patient screening and enrollment workflow.
SARA Assessment Protocol
The SARA scale should be administered by a trained clinician to ensure consistency and reliability.[5][8] The assessment does not require special equipment beyond a 10-meter walkway and an examination table.[6]
Administration Steps:
-
Gait: The patient is asked to walk a distance of 10 meters, turn around, and walk back. Tandem walking (heel-to-toe) is also assessed.[5]
-
Stance: The patient's ability to stand with feet in different positions (natural, together, tandem) with eyes open is evaluated.[5]
-
Sitting: The patient's stability while sitting on an examination table without support for the feet or trunk is observed.[7]
-
Speech Disturbance: Speech is assessed during a normal conversation with the patient.[5]
-
Finger Chase: The patient is asked to follow the examiner's finger as it makes five sudden and fast movements.[7]
-
Nose-Finger Test: The patient repeatedly touches their nose and then the examiner's finger.[5]
-
Fast Alternating Hand Movements: The patient performs rapid alternating pronation and supination movements of the hands on their thighs.[7]
-
Heel-Shin Slide: While lying down, the patient slides the heel of one foot up and down the shin of the other leg.[5]
Scoring: Each of the 8 items is scored on a scale, with higher scores indicating more severe ataxia. The total SARA score is the sum of the scores from all items, ranging from 0 to 40.[6] Limb function is assessed on both sides, and the arithmetic mean is used for the total score.[7]
Standardized workflow for SARA assessment.
This compound Administration Protocol
The administration of this compound in clinical trials has varied in terms of dosage and formulation (racemic mixture vs. pure enantiomer).
-
Dosage: Dosages have ranged from 1 to 5 grams per day.[2][11]
-
Formulation: Both acetyl-DL-leucine (racemic mixture) and N-acetyl-L-leucine (the L-enantiomer) have been used.[2][11]
-
Administration Route: Oral administration is standard.
-
Duration: Treatment durations have varied from one week to 12 months or longer in extension studies.[2][10]
Concluding Remarks
The Scale for the Assessment and Rating of Ataxia is a crucial tool in the clinical evaluation of this compound for ataxic disorders. The application notes and protocols provided herein are designed to promote standardization and enhance the quality of data collected in future clinical trials. Adherence to these guidelines will facilitate more robust and comparable findings across different studies, ultimately advancing the development of effective treatments for ataxia.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. curesyngap1.org [curesyngap1.org]
- 4. Safety and Efficacy of Acetyl-DL-Leucine in Certain Types of Cerebellar Ataxia: The ALCAT Randomized Clinical Crossover Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 6. Scale for Assessment and Rating of Ataxia | RehabMeasures Database [sralab.org]
- 7. Clinical Knowledge Manager [ckm.openehr.org]
- 8. Scale for the Assessment and Rating of Ataxia (SARA): Development of a Training Tool and Certification Program - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of acetyl-dl-leucine in patients with cerebellar ataxia: a case series - PMC [pmc.ncbi.nlm.nih.gov]
- 10. neurologylive.com [neurologylive.com]
- 11. Efficacy and safety of N-acetyl-L-leucine in patients with ataxia telangiectasia: A randomized, double-blind, placebo-controlled, crossover clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunohistochemical Analysis of Brain Tissue After Acetylleucine Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the immunohistochemical analysis of brain tissue following treatment with acetylleucine, a promising therapeutic agent for various neurological disorders. The protocols and data presented are intended to guide researchers in designing and executing experiments to evaluate the effects of this compound on key neuropathological markers.
Introduction to this compound and its Neuroprotective Effects
N-acetyl-DL-leucine (and its pharmacologically active L-enantiomer, N-acetyl-L-leucine) is a modified amino acid that has shown therapeutic potential in a range of neurological conditions, including cerebellar ataxia, traumatic brain injury (TBI), and certain neurodegenerative lysosomal storage disorders like Niemann-Pick disease type C.[1][2] Emerging research suggests that this compound exerts its neuroprotective effects through multiple mechanisms, including the attenuation of neuronal cell death, reduction of neuroinflammation, and restoration of cellular homeostasis through processes like autophagy.[2][3][4][5] Immunohistochemistry (IHC) is a critical tool for visualizing and quantifying these cellular and molecular changes within the complex architecture of the brain.
Key Immunohistochemical Markers for Assessing this compound Efficacy
The following are key protein markers that can be assessed via IHC to understand the biological impact of this compound treatment on brain tissue.
-
Neuroinflammation Markers:
-
Ionized calcium-binding adapter molecule 1 (Iba1): A marker for microglia, the resident immune cells of the brain. Changes in Iba1 expression and microglial morphology can indicate a neuroinflammatory response.[6][7]
-
Glial Fibrillary Acidic Protein (GFAP): An intermediate filament protein predominantly expressed in astrocytes. Upregulation of GFAP is a hallmark of astrogliosis, a reactive state of astrocytes in response to brain injury or disease.[7][8]
-
-
Autophagy Markers:
-
Microtubule-associated protein 1A/1B-light chain 3 (LC3): During autophagy, the cytosolic form (LC3-I) is converted to the autophagosome-associated form (LC3-II), which appears as puncta. An accumulation of LC3-II puncta can indicate an alteration in autophagic flux.[5][9]
-
Sequestosome 1 (p62/SQSTM1): An adapter protein that recognizes and shuttles ubiquitinated proteins to the autophagosome for degradation. A decrease in p62 levels can suggest a restoration of autophagic flux.[5][9]
-
-
Neuronal Health and Survival Markers:
-
Neuronal Nuclei (NeuN): A marker for mature neurons. A decrease in NeuN-positive cells can indicate neuronal loss.
-
Calbindin-D28k: A calcium-binding protein highly expressed in specific neuronal populations, such as cerebellar Purkinje cells, which are often affected in ataxias.
-
Cleaved Caspase-3: A key executioner caspase in the apoptotic pathway. Its presence indicates cells undergoing programmed cell death.
-
Quantitative Data Summary
The following tables summarize quantitative findings from preclinical studies investigating the effects of this compound treatment on brain tissue.
Table 1: Effect of this compound on Neuronal Survival
| Brain Region | Neuronal Population | Treatment Group | Outcome Measure | Result | Reference |
| Cerebellum (Lobules I & II) | Purkinje Cells | Acetyl-DL-leucine | Purkinje Cell Count vs. Untreated | 133% increase in surviving cells (p=0.0027) | [1] |
| Cerebellum (Lobule III) | Purkinje Cells | Acetyl-DL-leucine | Purkinje Cell Count vs. Untreated | 402% increase in surviving cells (p=0.0108) | [1] |
| Perilesional Cortex (TBI model) | Total Cells | N-acetyl-L-leucine | TUNEL-positive cells vs. Vehicle | Significant reduction in apoptotic cells | [10] |
Table 2: Effect of this compound on Neuroinflammation and Autophagy Markers
| Brain Region | Marker | Treatment Group | Outcome Measure | Result | Reference |
| Perilesional Cortex (TBI model) | iNOS (Nos2) | N-acetyl-L-leucine | mRNA expression vs. Vehicle | Significant reduction | |
| Perilesional Cortex (TBI model) | IL-1β (Il1b) | N-acetyl-L-leucine | mRNA expression vs. Vehicle | Significant reduction | [10] |
| Perilesional Cortex (TBI model) | TNF (Tnf) | N-acetyl-L-leucine | mRNA expression vs. Vehicle | Significant reduction | [10] |
| Perilesional Cortex (TBI model) | LC3 | N-acetyl-L-leucine | Protein levels (Western Blot) | Reduction in accumulated LC3-II | |
| Perilesional Cortex (TBI model) | p62/SQSTM1 | N-acetyl-L-leucine | Protein levels (Western Blot) | Reduction in accumulated p62 | [4] |
Experimental Protocols
The following are detailed protocols for the immunohistochemical analysis of brain tissue. These protocols are based on established methodologies and can be adapted for specific experimental needs.
Protocol 1: Brain Tissue Preparation and Sectioning
-
Perfusion and Fixation:
-
Deeply anesthetize the animal model (e.g., mouse) with an appropriate anesthetic.
-
Perform transcardial perfusion with ice-cold 1x Phosphate Buffered Saline (PBS) to remove blood.
-
Follow with perfusion with 4% paraformaldehyde (PFA) in PBS for fixation.
-
-
Tissue Harvesting and Post-fixation:
-
Carefully dissect the brain and post-fix in 4% PFA overnight at 4°C.
-
-
Cryoprotection:
-
Transfer the brain to a 30% sucrose solution in PBS at 4°C until it sinks (typically 24-48 hours). This step is crucial for preventing ice crystal formation during freezing.
-
-
Freezing and Sectioning:
-
Embed the brain in Optimal Cutting Temperature (OCT) compound and freeze.
-
Cut 20-40 µm thick coronal or sagittal sections using a cryostat.
-
Mount sections on charged microscope slides or collect them in a cryoprotectant solution for free-floating IHC.
-
Protocol 2: Immunohistochemical Staining
This protocol is adapted for fluorescent detection on frozen brain sections.[10]
-
Washing:
-
Wash sections three times for 5 minutes each in PBS to remove the OCT compound.
-
-
Antigen Retrieval (if necessary):
-
For some antibodies, antigen retrieval may be required to unmask the epitope. This can be done using heat-induced (e.g., citrate buffer, pH 6.0) or enzymatic (e.g., proteinase K) methods. The necessity and choice of method should be optimized for each primary antibody.
-
-
Permeabilization and Blocking:
-
Incubate sections in a blocking solution containing 5% normal goat serum (or serum from the same species as the secondary antibody) and 0.25% Triton X-100 in PBS for 1-2 hours at room temperature. This step permeabilizes the cell membranes and blocks non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in the blocking solution to its optimal concentration (see Table 3 for examples).
-
Incubate the sections with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Wash sections three times for 10 minutes each in PBS with 0.1% Triton X-100 (PBST).
-
-
Secondary Antibody Incubation:
-
Incubate sections with the appropriate fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488, 594, or 647) diluted in the blocking solution for 2 hours at room temperature, protected from light.
-
-
Nuclear Staining:
-
Incubate sections with a nuclear counterstain such as DAPI (4',6-diamidino-2-phenylindole) for 10 minutes.
-
-
Washing:
-
Wash sections three times for 10 minutes each in PBS, protected from light.
-
-
Mounting:
-
Mount the sections with an anti-fade mounting medium.
-
Coverslip and seal the edges with nail polish.
-
-
Imaging:
-
Visualize and capture images using a confocal or fluorescence microscope.
-
Table 3: Example Primary Antibodies and Dilutions
| Target Protein | Host Species | Supplier (Example) | Catalog # (Example) | Dilution |
| Iba1 | Rabbit | Wako | 019-19741 | 1:500 |
| GFAP | Mouse | Millipore | MAB360 | 1:1000 |
| LC3B | Rabbit | Novus Biologicals | NB100-2220 | 1:250 |
| p62/SQSTM1 | Guinea Pig | Progen | GP62-C | 1:200 |
| NeuN | Mouse | Millipore | MAB377 | 1:500 |
| Cleaved Caspase-3 | Rabbit | Cell Signaling Tech. | 9661 | 1:200 |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and workflows relevant to the immunohistochemical analysis of this compound's effects.
Caption: Experimental workflow for immunohistochemical analysis.
References
- 1. Acetyl-leucine slows disease progression in lysosomal storage disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nnpdf.org [nnpdf.org]
- 3. researchgate.net [researchgate.net]
- 4. N-acetyl-L-leucine: a promising treatment option for traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Acetylation in the regulation of autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of general anesthesia drugs on GFAP/Iba-1 expression: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. intrabio.com [intrabio.com]
- 10. Inhibition of amino acid-mTOR signaling by a leucine derivative induces G1 arrest in Jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Long-Term Acetylleucine Treatment in Chronic Neurodegenerative Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-acetyl-L-leucine (NALL) is an orally administered, modified amino acid emerging as a promising therapeutic agent for a range of neurodegenerative disorders. It is the active L-enantiomer of the racemic N-acetyl-DL-leucine.[1][2] Preclinical studies in various chronic neurodegenerative models have demonstrated its potential to slow disease progression, improve motor and cognitive function, and provide neuroprotection.[1][3][4] NALL's mechanism of action is multifactorial, involving the normalization of metabolic pathways, enhancement of mitochondrial and lysosomal function, and reduction of neuroinflammation.[4][5][6] These notes provide an overview of its mechanism, long-term treatment protocols used in key preclinical models, and a summary of quantitative outcomes.
Proposed Mechanism of Action
N-acetyl-L-leucine crosses the blood-brain barrier via monocarboxylate transporters and is deacetylated intracellularly to yield L-leucine.[4][7] This process leads to several downstream effects that counteract neurodegenerative pathologies. The proposed mechanism involves correcting metabolic dysfunction by shifting glucose metabolism towards more efficient pathways, thereby boosting adenosine triphosphate (ATP) production.[4][6][7] This restoration of cellular energy ameliorates mitochondrial and lysosomal dysfunction, reduces the accumulation of pathological substrates like cholesterol and sphingolipids, and normalizes neuronal membrane potentials.[6][8] Furthermore, NALL has been shown to enhance autophagy flux and dampen neuroinflammation, contributing to its overall neuroprotective effects.[3][5][9]
Preclinical Treatment Protocols & Data
Long-term studies in animal models are critical for evaluating the disease-modifying potential of NALL. The most extensively studied models include the Npc1-/- mouse for Niemann-Pick disease type C (NPC) and the Hexb-/- mouse for GM2 gangliosidosis (Sandhoff disease).
Generic Experimental Workflow
A typical long-term preclinical study involves several key stages, from animal model selection and baseline characterization to chronic treatment and multi-modal endpoint analysis.
References
- 1. Acetyl-leucine slows disease progression in lysosomal storage disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of N-acetyl-l-leucine in Niemann–Pick disease type C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medrxiv.org [medrxiv.org]
- 5. nnpdf.org [nnpdf.org]
- 6. neurology.org [neurology.org]
- 7. nnpdf.org [nnpdf.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. A master protocol to investigate a novel therapy acetyl-l-leucine for three ultra-rare neurodegenerative diseases: Niemann-Pick type C, the GM2 gangliosidoses, and ataxia telangiectasia - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Acetylleucine Solubility for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the solubility of acetylleucine for in vitro experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered when preparing this compound solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which form is used in research?
This compound is a modified amino acid. It is available as a racemic mixture, N-acetyl-DL-leucine, and as individual enantiomers, N-acetyl-L-leucine and N-acetyl-D-leucine.[1] The L-enantiomer, N-acetyl-L-leucine, is often considered the pharmacologically active form and has been investigated for various neurological disorders.[2][3] For in vitro studies, it is crucial to consider which form is appropriate for your research question, as the different forms may have distinct biological activities.[4]
Q2: What are the general solubility properties of this compound?
N-acetyl-DL-leucine is a white crystalline solid.[1] It has low solubility in water but is more soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol.[5][6][7] The solubility of this compound can be influenced by pH, with increased solubility at higher pH values.[8]
Q3: Which solvent should I use to prepare a stock solution of this compound?
For in vitro studies, DMSO is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.[4][6] Ethanol can also be used, but the solubility may be lower compared to DMSO.[5][6] It is advisable to use fresh, anhydrous DMSO as it is hygroscopic, and absorbed water can reduce the solubility of the compound.[9]
Q4: How should I prepare a working solution of this compound in my cell culture medium?
To prepare a working solution, the high-concentration stock solution in DMSO should be serially diluted in pre-warmed (37°C) cell culture medium.[10] It is recommended to add the stock solution dropwise while gently swirling the medium to ensure rapid and even distribution, which helps prevent precipitation.[11] The final concentration of DMSO in the cell culture medium should typically be kept low (e.g., <0.5%) to avoid solvent toxicity to the cells.[4]
Q5: How should I store this compound solutions?
This compound powder should be stored at -20°C for long-term stability (up to 3 years).[6] Stock solutions in DMSO or ethanol should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month or at -80°C for up to one year.[2][6][12] Aqueous working solutions are generally not recommended for long-term storage and should ideally be prepared fresh for each experiment.[5][12]
Data Presentation: Solubility of this compound
The following table summarizes the reported solubility of different forms of this compound in various solvents. Please note that solubility data can vary between suppliers and batches.
| Compound Form | Solvent | Solubility (mg/mL) | Solubility (mM) | Source |
| N-acetyl-D-leucine | DMSO | ~30 | ~173.2 | [5] |
| N-acetyl-D-leucine | Ethanol | ~1 | ~5.77 | [5] |
| N-acetyl-D-leucine | 1:4 DMSO:PBS (pH 7.2) | ~0.2 | ~1.15 | [5] |
| N-acetyl-DL-leucine | DMSO | ≥28.5 | ≥164.5 | [7] |
| N-acetyl-DL-leucine | DMSO | 11 | 63.51 | [6] |
| N-acetyl-DL-leucine | DMSO | 34 | 196.29 | [9] |
| N-acetyl-DL-leucine | DMSO | 67.5 | 389.70 | [13] |
| N-acetyl-DL-leucine | DMSO | 120 | 692.79 | [12] |
| N-acetyl-DL-leucine | Ethanol | ≥33.2 | ≥191.6 | [7] |
| N-acetyl-DL-leucine | Ethanol | 32 | 184.75 | [6] |
| N-acetyl-DL-leucine | Ethanol | 35 | 202.06 | [13] |
| N-acetyl-DL-leucine | Ethanol | 34 | 196.29 | [9] |
| N-acetyl-DL-leucine | Water | ≥7.57 (with ultrasonic) | ≥43.7 | [7] |
| N-acetyl-DL-leucine | Water | 6.67 (with ultrasonic) | 38.51 | [12] |
| N-acetyl-L-leucine | Water | ~8.1 (at 25°C) | ~46.7 | [1][4] |
| N-acetyl-L-leucine | Water | 10.9 | 62.9 | [3] |
Note: Molar concentrations are calculated based on a molecular weight of 173.21 g/mol for this compound.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO
Materials:
-
N-acetyl-leucine (DL, L, or D form) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
0.22 µm sterile syringe filter
Procedure:
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 100 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.[2] Sonication may also be recommended.[6][7]
-
Sterilize the stock solution by passing it through a 0.22 µm sterile syringe filter into a new sterile tube.[2]
-
Aliquot the sterile stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.[2]
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of this compound Working Solution in Cell Culture Medium
Materials:
-
High-concentration this compound stock solution in DMSO (from Protocol 1)
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile conical tubes or flasks
Procedure:
-
Pre-warm the complete cell culture medium to 37°C in a water bath.[10]
-
To minimize precipitation, you can create an intermediate dilution of your stock solution in DMSO if your final concentration is very low.[10]
-
Add the required volume of the this compound stock solution to the pre-warmed medium while gently swirling the flask or tube to ensure proper mixing.[10][11]
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.[11]
Protocol 3: Cytotoxicity Assay (MTT Assay)
Objective: To determine the non-toxic concentration range of this compound for a specific cell line.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound working solutions at various concentrations
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. A suggested range could be from 10 µM to 5 mM, including a vehicle control (medium with the same percentage of DMSO as the highest this compound concentration).[4]
-
Cell Treatment: Remove the old medium and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[4]
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly on a plate shaker to dissolve the formazan crystals.[4]
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.[4]
-
Analysis: Subtract the background absorbance, normalize the results to the vehicle control (as 100% viability), and plot cell viability (%) against compound concentration to generate a dose-response curve.[4]
Troubleshooting Guide
Issue: Precipitation observed immediately after adding this compound stock solution to the cell culture medium.
| Potential Cause | Recommended Solution |
| Final concentration exceeds solubility limit. | Lower the final working concentration of this compound. Perform a solubility test in your specific medium.[10] |
| Improper dilution method. | Pre-warm the medium to 37°C. Add the stock solution dropwise while gently swirling the medium for rapid and even distribution.[10][11] |
| Stock solution is too concentrated. | Prepare a less concentrated intermediate stock solution in DMSO before the final dilution into the medium.[11] |
| Low temperature of the medium. | Always use pre-warmed (37°C) cell culture media for dilutions.[10] |
Issue: Precipitation appears after a few hours or days of incubation.
| Potential Cause | Recommended Solution |
| Compound instability in the aqueous environment. | Perform media changes with freshly prepared this compound-containing media every 24-48 hours.[11] |
| Interaction with media components over time. | Consider using a different basal media formulation or serum-free media if compatible with your cell line.[11] |
| Evaporation of media leading to increased concentration. | Ensure proper humidification in the incubator to minimize evaporation.[10][11] |
| pH shift in the medium. | Monitor the pH of your culture medium. Ensure your incubator's CO2 levels are stable. |
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Troubleshooting guide for precipitation issues.
Caption: this compound uptake and metabolism pathway.
References
- 1. grokipedia.com [grokipedia.com]
- 2. benchchem.com [benchchem.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. benchchem.com [benchchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. This compound | Amino Acids and Derivatives | TargetMol [targetmol.com]
- 7. apexbt.com [apexbt.com]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medkoo.com [medkoo.com]
Technical Support Center: Enhancing the Oral Bioavailability of N-acetyl-L-leucine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the oral bioavailability of N-acetyl-L-leucine.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of oral absorption for N-acetyl-L-leucine?
N-acetyl-L-leucine's oral absorption is primarily mediated by carrier-mediated transport. Unlike its parent amino acid, L-leucine, which is transported by the L-type amino acid transporter (LAT1), N-acetylation causes a switch in transporter affinity.[1][2] The primary transporters involved in the intestinal uptake of N-acetyl-L-leucine are the monocarboxylate transporter 1 (MCT1) and the organic anion transporters 1 and 3 (OAT1 and OAT3).[1][2] Passive diffusion may also play a minor role, particularly in the acidic environment of the stomach.[1]
Q2: Why does the D-enantiomer of N-acetyl-leucine show higher plasma concentrations than the L-enantiomer when administered as a racemic mixture?
Studies in mice have shown that when N-acetyl-DL-leucine (a racemic mixture) is administered orally, the maximum plasma concentration (Cmax) and the area under the curve (AUC) are significantly greater for the D-enantiomer compared to the L-enantiomer.[3][4] This is thought to be due to two main factors:
-
Competitive Inhibition: The D-enantiomer likely inhibits the intestinal uptake of the L-enantiomer via a shared transporter.[3][4][5]
-
First-Pass Metabolism: The L-enantiomer is subject to first-pass metabolism, likely deacetylation back to L-leucine, in the intestine and/or liver, while the D-enantiomer is not.[3][4][5]
Q3: What are potential formulation strategies to improve the oral bioavailability of N-acetyl-L-leucine?
While specific studies on enhancing the oral bioavailability of N-acetyl-L-leucine are limited, several established strategies for improving the absorption of poorly soluble or permeable drugs could be investigated:
-
Amorphous Solid Dispersions (ASDs): For compounds with low aqueous solubility, creating an ASD can improve bioavailability by presenting the drug in a higher energy, amorphous state, which enhances dissolution rate and concentration in the gastrointestinal fluids.[6][7][8] Given that N-acetyl-L-leucine has moderate solubility, this strategy may be beneficial if solubility is a limiting factor in a specific formulation.
-
Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) or lipid nanoparticles can improve the absorption of lipophilic compounds by enhancing their solubilization in the gut and promoting lymphatic uptake, which can bypass first-pass metabolism.[9][10][11]
-
Use of Permeation Enhancers: Co-administration with intestinal permeation enhancers, which transiently open the tight junctions between intestinal epithelial cells, could increase the paracellular absorption of N-acetyl-L-leucine.[1][12][13]
-
Prodrug Approach: While N-acetyl-L-leucine itself can be considered a prodrug of L-leucine, further chemical modification to create a more lipophilic ester or a substrate for other intestinal transporters could be explored to enhance its permeability.[14][15]
-
Nanotechnology: Encapsulating N-acetyl-L-leucine in nanoparticles could protect it from degradation in the gastrointestinal tract and provide controlled release at the site of absorption.[8][16]
Q4: Are there any known excipients that could negatively impact the oral absorption of N-acetyl-L-leucine?
Excipients that could potentially interfere with the function of MCT1 or OAT transporters might negatively impact the absorption of N-acetyl-L-leucine. Additionally, certain excipients could alter the gastrointestinal pH in a way that is unfavorable for the solubility and stability of the compound. Careful selection and screening of excipients are therefore crucial during formulation development.
Troubleshooting Guides
Issue 1: High variability in plasma concentrations of N-acetyl-L-leucine in animal studies.
| Potential Cause | Troubleshooting Step |
| Inconsistent Dosing Volume or Technique | Ensure accurate and consistent oral gavage technique. For administration in feed, monitor food intake to ensure consistent dosing.[17] |
| Food Effects | The presence of food can alter gastric emptying time and intestinal pH, potentially affecting absorption. Conduct studies in both fasted and fed states to assess the impact of food. |
| Gastrointestinal pH Variability | The solubility and charge of N-acetyl-L-leucine can be pH-dependent. Consider using a buffered formulation to maintain a consistent local pH. |
| Animal Stress | Stress can affect gastrointestinal motility and blood flow. Ensure proper animal handling and acclimatization to minimize stress. |
| Formulation Instability | Verify the stability of the N-acetyl-L-leucine formulation under the conditions of the study. |
Issue 2: Low oral bioavailability observed despite a seemingly optimized formulation.
| Potential Cause | Troubleshooting Step |
| Saturable Transporter-Mediated Uptake | The intestinal transporters (MCT1, OAT1/3) may be saturated at the administered dose.[1] Conduct dose-escalation studies to determine if bioavailability is dose-dependent. |
| Significant First-Pass Metabolism | The L-enantiomer is susceptible to deacetylation.[3][4] Consider co-administration with an inhibitor of the relevant acylase enzyme, if known and safe, to assess the extent of first-pass metabolism. A prodrug approach could also be designed to protect the acetyl group until after absorption. |
| P-glycoprotein (P-gp) Efflux | While not definitively reported for N-acetyl-L-leucine, efflux by transporters like P-gp can limit the net absorption of many drugs. Investigate if N-acetyl-L-leucine is a substrate for P-gp or other efflux transporters using in vitro models like Caco-2 cells. |
| Poor Formulation Performance In Vivo | An in vitro optimized formulation may not perform as expected in vivo due to complex gastrointestinal conditions. Re-evaluate the formulation strategy, considering the use of permeation enhancers or lipid-based systems to address potential in vivo barriers. |
Quantitative Data Summary
Table 1: Physicochemical Properties of L-leucine and N-acetyl-L-leucine Relevant to Oral Bioavailability.
| Property | L-leucine | N-acetyl-L-leucine | Reference(s) |
| Molecular Weight ( g/mol ) | 131.17 | 173.21 | [18] |
| LogP | -1.72 | 0.79 | [1][19] |
| Aqueous Solubility (mg/mL at 25°C) | 24.2 | 8.1 | [19] |
| Predominant form at pH 7.4 | Zwitterion | Anion | [1] |
| Primary Intestinal Transporter(s) | LAT1 | MCT1, OAT1, OAT3 | [1][2] |
Table 2: Comparative Pharmacokinetics of N-acetyl-leucine Enantiomers in Mice Following Oral Administration of N-acetyl-DL-leucine (100 mg/kg).
| Enantiomer | Cmax (ng/mL) | AUC (h*ng/mL) | T1/2 (h) | Reference(s) |
| N-acetyl-L-leucine | 3,410 | 2,560 | 0.25 | [3][20] |
| N-acetyl-D-leucine | 86,100 | 57,800 | 0.31 | [3][20] |
Experimental Protocols
Protocol 1: In Vivo Oral Bioavailability Assessment in Mice
This protocol is adapted from studies investigating the pharmacokinetics of N-acetyl-leucine.[2][3][17]
-
Animal Model: Male BALB/c or C57BL/6 mice (8-10 weeks old).
-
Formulation Preparation: Dissolve N-acetyl-L-leucine in a suitable vehicle (e.g., water, ethanol/water mixture) to the desired concentration (e.g., 10 mg/mL for a 100 mg/kg dose).[17] For clinical formulations, granules for oral suspension can be used.[4]
-
Dosing: Administer the formulation via oral gavage at a volume of 10 mL/kg.
-
Blood Sampling: Collect blood samples (e.g., via saphenous vein) into EDTA-containing tubes at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, and 8 hours) post-administration.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -20°C or lower until analysis.
-
Quantification: Determine the concentration of N-acetyl-L-leucine in plasma samples using a validated chiral liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[2][3]
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life (T1/2) using non-compartmental analysis software.
Protocol 2: In Vitro Intestinal Permeability Assessment using Caco-2 Cells
This protocol provides a general framework for assessing the intestinal permeability of N-acetyl-L-leucine and the potential for active efflux.[5][21][22][23][24]
-
Cell Culture: Culture Caco-2 cells on permeable Transwell™ inserts for 21-24 days to allow for differentiation and formation of a polarized monolayer with tight junctions.
-
Monolayer Integrity: Verify the integrity of the Caco-2 cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Permeability Assay:
-
Prepare a solution of N-acetyl-L-leucine in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).
-
For apical-to-basolateral (A-B) permeability, add the compound solution to the apical side of the monolayer and fresh buffer to the basolateral side.
-
For basolateral-to-apical (B-A) permeability, add the compound solution to the basolateral side and fresh buffer to the apical side.
-
Incubate at 37°C with 5% CO2 for a defined period (e.g., 2 hours).
-
Collect samples from the receiver compartment at the end of the incubation period.
-
-
Quantification: Analyze the concentration of N-acetyl-L-leucine in the collected samples by LC-MS/MS.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
-
Determine the efflux ratio (Papp B-A / Papp A-B). An efflux ratio greater than 2 suggests the involvement of active efflux.
-
Visualizations
References
- 1. Intestinal permeation enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A master protocol to investigate a novel therapy acetyl-l-leucine for three ultra-rare neurodegenerative diseases: Niemann-Pick type C, the GM2 gangliosidoses, and ataxia telangiectasia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Caco-2 Permeability | Evotec [evotec.com]
- 6. routledge.com [routledge.com]
- 7. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Lipid-Based Formulations for Oral Drug Delivery: Effects on Drug Absorption and Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Intestinal permeation enhancers. | Semantic Scholar [semanticscholar.org]
- 14. Amino Acid Derived Prodrugs: An Approach to Improve the Bioavailability of Clinically Approved Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Nanoparticles Power Precision in Drug Delivery | Technology Networks [technologynetworks.com]
- 17. biorxiv.org [biorxiv.org]
- 18. pharmaexcipients.com [pharmaexcipients.com]
- 19. mdpi.com [mdpi.com]
- 20. biorxiv.org [biorxiv.org]
- 21. charnwooddiscovery.com [charnwooddiscovery.com]
- 22. enamine.net [enamine.net]
- 23. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
Managing potential side effects of acetylleucine in preclinical animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing acetylleucine in preclinical animal studies.
Frequently Asked Questions (FAQs)
Q1: What are the known and potential side effects of this compound in preclinical animal studies?
A1: this compound, particularly the active L-enantiomer (N-acetyl-L-leucine), is generally well-tolerated in preclinical animal models.[1][2] Based on available toxicology studies, the side effects are typically mild and observed at high doses.
-
In Rats: In a 28-day repeat-dose oral toxicity study, no adverse effects were observed up to 2000 mg/kg/day.[3] At very high intravenous doses (2000 mg/kg/day of the racemic mixture), transient and slight hypomotricity (decreased movement) lasting for a few minutes post-dosing and cyanosis (bluish discoloration) of the extremities have been noted in some rats.[3]
-
In Dogs: In a 6-week repeat-dose oral toxicity study, the No-Observed-Adverse-Effect-Level (NOAEL) was established at 2500 mg/kg/day.[3] At doses of 750 mg/kg/day and above, signs of gastrointestinal intolerance such as emesis (vomiting), increased salivation, and diarrhea (sometimes greenish in color) were observed. These signs were transient and typically resolved within two hours of administration.[3]
Q2: What is the difference in side effect profiles between N-acetyl-L-leucine and N-acetyl-DL-leucine?
A2: N-acetyl-L-leucine is considered the pharmacologically active enantiomer.[2] While both forms are generally well-tolerated, there is evidence to suggest that the D-enantiomer in the racemic mixture (N-acetyl-DL-leucine) may accumulate in the body with chronic administration. The long-term consequences of this accumulation are currently unknown. Therefore, for chronic studies, using the pure L-enantiomer may be preferable to avoid potential confounding factors related to the D-enantiomer.
Q3: What are the recommended dosages for preclinical studies and what is the safety margin?
A3: The appropriate dosage will depend on the specific research question and animal model. However, based on safety studies, a wide therapeutic window is expected. The No-Observed-Adverse-Effect-Level (NOAEL) has been established in both rats and dogs, providing a benchmark for dose selection.
Q4: Are there any known target organs for this compound toxicity?
A4: Based on the available preclinical data, there are no specific target organs for toxicity identified at or below the No-Observed-Adverse-Effect-Levels (NOAELs) in repeat-dose oral toxicity studies in rats and dogs.[3] The observed side effects at high doses are primarily functional (gastrointestinal in dogs, transient motor effects in rats) rather than indicative of organ damage.
Troubleshooting Guides
Issue 1: Gastrointestinal Upset in Dogs (Vomiting, Salivation, Diarrhea)
-
Potential Cause: High dose of this compound. Gastrointestinal intolerance has been observed in dogs at oral doses of 750 mg/kg/day and above.[3]
-
Troubleshooting Steps:
-
Confirm Dosage: Double-check the dose calculations and the concentration of the dosing solution.
-
Reduce Dose: If scientifically permissible, consider reducing the dose to a level below 750 mg/kg/day. The established NOAEL is 2500 mg/kg/day, so a significant therapeutic window likely exists.[3]
-
Administer with Food: While not always ideal for pharmacokinetic studies, administering the compound with a small amount of food may help to mitigate gastrointestinal irritation.
-
Monitor Hydration: If diarrhea or vomiting is observed, monitor the animal for signs of dehydration and provide supportive care as needed, in consultation with veterinary staff.
-
Issue 2: Transient Hypomotricity or Ataxia in Rodents
-
Potential Cause: High dose of this compound, particularly if administered intravenously.[3] Given this compound's mechanism of action on the vestibular system, high concentrations could potentially lead to transient motor effects.
-
Troubleshooting Steps:
-
Confirm Route of Administration and Dose: This effect was noted at a very high intravenous dose. If using oral administration, it is less likely to be observed.
-
Observe Onset and Duration: Note the time of onset and the duration of the hypomotricity. In the reported cases, the effect was transient, lasting only a few minutes.[3]
-
Perform a Functional Observational Battery (FOB): To systematically assess for any subtle neurological or behavioral changes, a Functional Observational Battery can be implemented.[4][5][6][7] This can help to quantify the extent of any motor or behavioral effects.
-
Consider Vestibular System Effects: this compound is known to modulate neuronal activity in the vestibular system. High doses might temporarily disrupt normal function, leading to ataxia-like signs.
-
Data Presentation
Table 1: Summary of No-Observed-Adverse-Effect-Level (NOAEL) for N-acetyl-L-leucine in Repeat-Dose Oral Toxicity Studies
| Animal Species | Duration of Study | NOAEL (mg/kg/day) | Observed Effects Above NOAEL | Reference |
| Rat | 28 days | 2000 | No adverse effects reported in this oral study. | [3] |
| Dog | 6 weeks | 2500 | Emesis, increased salivation, diarrhea (at ≥750 mg/kg/day). | [3] |
Table 2: Acute Oral Toxicity (LD50) of this compound
| Compound | Animal Species | LD50 (mg/kg) | Reference |
| N-acetyl-L-leucine | Rat, Mouse | Data not readily available in the public domain. | N/A |
| N-acetyl-DL-leucine | Rat, Mouse | Data not readily available in the public domain. | N/A |
Experimental Protocols
Protocol 1: General Clinical Observation in Rodents
This protocol is a general guideline for daily clinical observation of rodents in a preclinical study with this compound.
-
Frequency: At least once daily, with increased frequency (e.g., 1, 4, and 24 hours post-dose) during the initial dosing period or if any clinical signs are observed.
-
Procedure:
-
"Hands-off" Observation: Before disturbing the animals, observe them in their home cage. Note:
-
Posture: Normal, hunched, or abnormal.
-
Activity Level: Normal, hyperactive, or hypoactive (lethargic).
-
Gait: Normal, ataxic (staggering), or circling.
-
Behavior: Normal grooming, presence of stereotypy (repetitive, purposeless behavior).
-
-
"Hands-on" Examination: Carefully remove each animal from its cage for a brief examination. Assess:
-
Appearance: Fur condition (smooth or piloerection), presence of any discharge from eyes or nose.
-
Body Condition: Assess muscle and fat stores.
-
Hydration Status: Skin turgor.
-
Neurological Reflexes: Righting reflex, response to handling.
-
-
-
Scoring: Utilize a standardized scoring sheet to record observations for each animal. Any deviation from normal should be documented with a severity score (e.g., 0=normal, 1=mild, 2=moderate, 3=severe).
Protocol 2: Monitoring for Vestibular Side Effects in Dogs
This protocol focuses on observing clinical signs specifically related to the vestibular system in dogs.
-
Frequency: Prior to dosing (baseline), and at regular intervals post-dosing (e.g., 1, 2, 4, 8, and 24 hours), especially during the initial phase of the study.
-
Procedure:
-
Gait and Posture Assessment:
-
Observe the dog walking on a non-slip surface. Look for signs of ataxia (drunken gait), leaning to one side, or circling.
-
Observe the dog's stance. Note if it adopts a wide-based stance for stability.
-
-
Head Position:
-
Observe for a persistent head tilt to one side.
-
-
Eye Movements:
-
Check for nystagmus (involuntary, rhythmic eye movements). This can be horizontal, vertical, or rotary.
-
-
Behavioral Observation:
-
Note any signs of nausea, such as excessive salivation or vomiting.
-
Observe for any general disorientation or confusion.
-
-
-
Documentation: Record all observations, noting the time of onset, duration, and severity of any signs. Video recording can be a valuable tool for later review and comparison.
Mandatory Visualization
References
- 1. N-acetyl-L-leucine: a promising treatment option for traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 4. mds-usa.com [mds-usa.com]
- 5. Modified Irwin Test (rat) [pspp.ninds.nih.gov]
- 6. The Irwin Test and Functional Observational Battery (FOB) for Assessing the Effects of Compounds on Behavior, Physiology, and Safety Pharmacology in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2024.sci-hub.st [2024.sci-hub.st]
Technical Support Center: Optimizing Acetylleucine Dosage for Maximal Neuroprotective Effect
Welcome to the technical support center for researchers, scientists, and drug development professionals working with acetylleucine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing this compound dosage for maximal neuroprotective effect in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for the neuroprotective effects of N-acetyl-L-leucine?
A1: N-acetyl-L-leucine (NALL), the active L-enantiomer of this compound, is believed to exert its neuroprotective effects through a multi-faceted mechanism.[1] Key proposed actions include:
-
Modulation of Autophagy: NALL is thought to promote autophagy, the cellular process for clearing damaged components, potentially through the inhibition of the mTORC1 signaling pathway.[2]
-
Reduction of Neuroinflammation: Studies have shown that NALL can attenuate neuroinflammatory responses, including the activation of microglia.[3][4]
-
Restoration of Neuronal Function: this compound may help restore the membrane potential of abnormally polarized neurons.[5][6]
Q2: What is a suitable starting concentration range for N-acetyl-L-leucine in in vitro cell culture experiments?
A2: Based on published studies, a broad concentration range is recommended for initial dose-response experiments. A typical starting point would be from the low micromolar (µM) to the low millimolar (mM) range (e.g., 10 µM, 50 µM, 100 µM, 500 µM, 1 mM, and 5 mM).[7] The optimal concentration is highly dependent on the specific cell line and the experimental endpoint being measured.[7] For example, one study on NPC1-deficient Chinese hamster ovary cells demonstrated a significant effect at 5 mM after a 7-day treatment.[7]
Q3: How should I prepare and store N-acetyl-L-leucine for cell culture experiments?
A3: For optimal stability and sterility, follow these guidelines:
-
Stock Solution: Prepare a high-concentration stock solution in a sterile, high-purity solvent such as dimethyl sulfoxide (DMSO) or ethanol.[7] N-acetyl-L-leucine has a reported solubility of 8.1 mg/mL in water at 25°C.[7]
-
Sterilization: Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
Storage: Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C or -80°C to minimize freeze-thaw cycles.[7] A product sheet for N-acetyl-D-leucine suggests storing stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[7]
-
Working Solution: Prepare working solutions by diluting the stock solution in your complete cell culture medium to the desired final concentrations.
Q4: Is N-acetyl-L-leucine expected to be cytotoxic at high concentrations?
A4: Yes, like most compounds, N-acetyl-L-leucine can exhibit cytotoxicity at high concentrations.[7] It is crucial to perform a cytotoxicity assay, such as the MTT or LDH assay, to determine the maximum non-toxic concentration for your specific cell line and experimental conditions.[7]
Troubleshooting Guides
Issue 1: No Observable Neuroprotective Effect in In Vitro Assays
| Possible Cause | Troubleshooting Step |
| Suboptimal Concentration | Perform a dose-response study with a wider concentration range (e.g., up to 10 mM).[7] |
| Insufficient Treatment Duration | Conduct a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal exposure time.[7] |
| Cell Line Not Responsive | Verify that the target pathways for this compound are active in your chosen cell line. Consider testing on a different, potentially more responsive cell line.[7] |
| Compound Degradation | Use a freshly prepared stock solution or an aliquot that has been stored correctly to avoid degradation from repeated freeze-thaw cycles. |
Issue 2: High Variability in Experimental Results
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding Density | Ensure cells are thoroughly resuspended to a single-cell suspension before plating to avoid clumping. Use a consistent cell number for all wells. |
| Edge Effects in Multi-well Plates | To mitigate evaporation in outer wells, consider filling them with sterile PBS or media without cells and not using them for data collection. |
| Pipetting Inaccuracy | Ensure pipettes are properly calibrated and use appropriate techniques to minimize errors in dilutions and reagent additions. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is low (typically <0.5%) and non-toxic to the cells. Always include a vehicle-only control.[7] |
Issue 3: Unexpected Results in Cell Viability Assays (e.g., MTT)
| Possible Cause | Troubleshooting Step |
| Direct Interaction with Assay Reagents | Some compounds can directly reduce tetrazolium salts, leading to false-positive results. Correlate assay results with direct cell counting methods like trypan blue exclusion. |
| Alteration of Cellular Metabolism | This compound may affect mitochondrial function and cellular redox state, which can impact the readout of metabolic assays.[7] Consider using a cytotoxicity assay that measures membrane integrity, such as the LDH assay. |
| Precipitation of the Compound | Visually inspect wells under a microscope for any precipitate, which can interfere with absorbance readings. If precipitation occurs, consider using a different solvent or a lower concentration. |
Data Presentation
Table 1: In Vivo Efficacy of N-Acetyl-L-leucine (NALL) in a Mouse Model of Traumatic Brain Injury (TBI)
| Treatment Group | Dosage | Key Efficacy Endpoint | Quantitative Result | Reference |
| Vehicle (Control) | - | Lesion Volume (mm³) at 7 days post-TBI | ~18 mm³ | [8] |
| N-Acetyl-L-leucine | 100 mg/kg/day (oral gavage) | Lesion Volume (mm³) at 7 days post-TBI | ~10 mm³ (Significant reduction) | [8] |
| Vehicle (Control) | - | Neurological Score (mNSS) at 7 days post-TBI | ~8 | [8] |
| N-Acetyl-L-leucine | 100 mg/kg/day (oral gavage) | Neurological Score (mNSS) at 7 days post-TBI | ~5 (Significant improvement) | [8] |
Table 2: In Vitro Dose-Response of N-Acetyl-L-leucine on Neuronal Cell Viability Under Oxidative Stress
| Cell Line | Stressor | NALL Concentration | Outcome Measure | Quantitative Result (% of control) | Reference |
| SH-SY5Y | 6-OHDA (100 µM) | 0 µM (Vehicle) | Cell Viability (MTT) | 50% | Hypothetical Data |
| SH-SY5Y | 6-OHDA (100 µM) | 100 µM | Cell Viability (MTT) | 65% | Hypothetical Data |
| SH-SY5Y | 6-OHDA (100 µM) | 500 µM | Cell Viability (MTT) | 80% | Hypothetical Data |
| SH-SY5Y | 6-OHDA (100 µM) | 1 mM | Cell Viability (MTT) | 95% | Hypothetical Data |
Note: The in vitro data presented is hypothetical and for illustrative purposes. Researchers should perform their own dose-response experiments to determine the optimal concentrations for their specific experimental setup.
Experimental Protocols
Protocol 1: In Vitro Neuroprotection Assay using SH-SY5Y Cells
This protocol outlines a general procedure to assess the neuroprotective effects of N-acetyl-L-leucine against a neurotoxin-induced cell death in the human neuroblastoma cell line SH-SY5Y.
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at an optimal density and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of N-acetyl-L-leucine (e.g., 10 µM to 5 mM) for a predetermined pre-incubation period (e.g., 2-4 hours). Include a vehicle-only control.
-
Induction of Neurotoxicity: Add a neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or MPP+) to the wells to induce neuronal cell death.
-
Incubation: Incubate the plate for the desired time period (e.g., 24 or 48 hours).
-
Cell Viability Assessment: Measure cell viability using a suitable assay, such as the MTT or LDH assay, according to the manufacturer's instructions.
-
Data Analysis: Normalize the results to the vehicle control and plot cell viability against the concentration of N-acetyl-L-leucine to determine the dose-dependent neuroprotective effect.
Protocol 2: Western Blot Analysis of Autophagy Markers (LC3 and p62)
This protocol describes the assessment of autophagy induction by N-acetyl-L-leucine treatment.
-
Cell Treatment: Culture neuronal cells and treat with N-acetyl-L-leucine at the desired concentrations and time points. Include both positive (e.g., rapamycin) and negative controls.
-
Cell Lysis: Harvest the cells and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against LC3 and p62/SQSTM1. Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and determine the LC3-II/LC3-I ratio and p62 levels to assess autophagic flux. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of induced autophagy.[9][10][11]
Mandatory Visualizations
Caption: Proposed signaling pathway of N-Acetyl-L-leucine.
Caption: General workflow for in vitro neuroprotection studies.
References
- 1. benchchem.com [benchchem.com]
- 2. N-acetyl-L-leucine: a promising treatment option for traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A master protocol to investigate a novel therapy acetyl-l-leucine for three ultra-rare neurodegenerative diseases: Niemann-Pick type C, the GM2 gangliosidoses, and ataxia telangiectasia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Acetyl-l-leucine improves functional recovery and attenuates cortical cell death and neuroinflammation after traumatic brain injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro effects of acetyl-DL-leucine (tanganil) on central vestibular neurons and vestibulo-ocular networks of the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Troubleshooting variability in acetylleucine experimental results
Welcome to the technical support center for researchers working with acetylleucine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and variability encountered during in-vitro and in-vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary known mechanisms of action?
A1: this compound is a modified version of the essential amino acid leucine.[1][2] Its therapeutic effects are attributed to several mechanisms of action, including:
-
Neuronal Membrane Stabilization: It is thought to integrate into the neuronal lipid bilayer, enhancing membrane fluidity and stability, which is crucial for proper ion channel function.[3]
-
Modulation of Calcium Homeostasis: this compound has been shown to help normalize intracellular calcium levels, preventing overload and subsequent cellular damage.[3]
-
Neuroprotection: It exhibits antioxidant properties by scavenging free radicals and upregulating endogenous antioxidant defenses.[3] It also has anti-inflammatory effects, downregulating pro-inflammatory cytokines and inhibiting microglial activation.[3]
-
Mitochondrial Function Enhancement: The compound can improve mitochondrial function, which is often impaired in neurological diseases.[3]
-
Signaling Pathway Modulation: this compound can inhibit the mTORC1 protein complex, which in turn promotes autophagy, the cellular process for clearing damaged components.[4]
Q2: I am not observing the expected therapeutic effect in my experiments. What could be the reason?
A2: Variability in the efficacy of this compound can stem from several factors. A primary consideration is the form of this compound being used. The compound exists as a racemic mixture of two enantiomers: N-acetyl-L-leucine and N-acetyl-D-leucine.[5][6] Research has shown that the L-enantiomer is the pharmacologically active form, while the D-enantiomer is largely inactive and may even competitively inhibit the uptake of the L-enantiomer.[6][7][8][9][10] Therefore, using the racemic N-acetyl-DL-leucine may lead to reduced or inconsistent effects compared to the purified N-acetyl-L-leucine.[6][9]
Q3: What are the key differences in the pharmacokinetics of N-acetyl-L-leucine and N-acetyl-D-leucine?
A3: Studies in mice have revealed significant differences in the way the two enantiomers are processed in the body. When the racemic mixture (N-acetyl-DL-leucine) is administered orally, the D-enantiomer reaches a much higher maximum plasma concentration (Cmax) and has a greater total exposure (AUC) compared to the L-enantiomer.[5][6] This is thought to be due to the D-enantiomer inhibiting the intestinal uptake of the L-enantiomer and differences in first-pass metabolism.[5][6] Chronic administration of the racemic mixture could lead to an accumulation of the D-enantiomer, which may have undesirable effects.[6][9]
Q4: How does acetylation alter the transport of leucine into cells?
A4: The acetylation of leucine fundamentally changes its cellular uptake mechanism. Leucine is transported into cells by the L-type amino acid transporter (LAT1). However, N-acetyl-leucine is taken up by organic anion transporters (OAT1 and OAT3) and the monocarboxylate transporter type 1 (MCT1).[11][12] This switch in transporter usage is a key aspect of its activity as a drug, allowing for different tissue distribution and cellular concentrations than leucine itself.[13]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or no observable effect of this compound in cell culture. | Use of racemic N-acetyl-DL-leucine. | Use purified N-acetyl-L-leucine, which is the pharmacologically active enantiomer.[7][8][10] |
| Suboptimal concentration. | Perform a dose-response study to determine the optimal effective concentration for your specific cell type and experimental endpoint. | |
| Cell passage number and health. | Use cells with a low passage number and ensure they are healthy and in the logarithmic growth phase before treatment. | |
| High variability in animal studies. | Differences in drug uptake and metabolism between animals. | Ensure consistent oral gavage technique and consider the formulation of the compound. For critical studies, quantify plasma levels of this compound enantiomers. |
| Use of racemic mixture leading to D-enantiomer accumulation. | Switch to N-acetyl-L-leucine to avoid the confounding effects and potential accumulation of the D-enantiomer.[6][9] | |
| Genetic background of the animal model. | Be aware of the genetic background of your animal model, as this can influence disease progression and drug response. | |
| Unexpected toxicity in cellular or animal models. | Potential off-target effects of the D-enantiomer. | Use the purified L-enantiomer to minimize potential off-target effects.[6][9] |
| Formulation issues (e.g., pH, solubility). | Ensure proper formulation of the this compound solution. Check pH and solubility to avoid precipitation or degradation. | |
| Difficulty replicating published findings. | Differences in experimental protocols. | Carefully review and replicate the exact experimental conditions of the original study, including the specific form of this compound used, dosage, and timing of administration. |
| Variability in the specific disease model. | Characterize your disease model thoroughly to understand its progression and how it compares to the model used in the original publication. |
Experimental Protocols
Quantification of this compound Enantiomers in Plasma using LC-MS/MS
This protocol provides a general framework for the sensitive and specific quantification of N-acetyl-D-leucine and N-acetyl-L-leucine in plasma samples, adapted from methodologies described in pharmacokinetic studies.[14]
1. Sample Preparation (Protein Precipitation)
-
Thaw frozen plasma samples on ice.
-
In a microcentrifuge tube, add 100 µL of plasma.
-
Add an appropriate internal standard (e.g., a deuterated version of this compound).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Chromatographic Column: A chiral column is essential for separating the D- and L-enantiomers.
-
Mobile Phase: A typical mobile phase would be a gradient of acetonitrile and water with a small amount of formic acid to aid ionization.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode.
-
MRM Transitions: Use Multiple Reaction Monitoring (MRM) for quantification. For N-acetyl-leucine, a common transition to monitor is m/z 174.1 → 86.1.[14][15]
3. Data Analysis
-
Integrate the peak areas for each enantiomer and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve using standards of known concentrations.
-
Determine the concentration of each enantiomer in the unknown samples by interpolation from the calibration curve.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Cellular uptake and key intracellular actions of this compound.
Caption: A logical workflow for troubleshooting variability in this compound experiments.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. vinmec.com [vinmec.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. curesyngap1.org [curesyngap1.org]
- 5. Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance | PLOS One [journals.plos.org]
- 7. A master protocol to investigate a novel therapy acetyl-l-leucine for three ultra-rare neurodegenerative diseases: Niemann-Pick type C, the GM2 gangliosidoses, and ataxia telangiectasia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tay-sachs-sandhoff.de [tay-sachs-sandhoff.de]
- 9. Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance. — Department of Pharmacology [pharm.ox.ac.uk]
- 10. biorxiv.org [biorxiv.org]
- 11. Acetylation turns leucine into a drug by membrane transporter switching - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. curesyngap1.org [curesyngap1.org]
- 14. benchchem.com [benchchem.com]
- 15. First observation of N-acetyl leucine and N-acetyl isoleucine in diabetic patient hair and quantitative analysis by UPLC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Acetylleucine Stability in Laboratory Solvents: A Technical Support Center
For researchers, scientists, and drug development professionals utilizing acetylleucine, ensuring its stability in various solvent systems is paramount for reliable and reproducible experimental outcomes. This technical support center provides a comprehensive guide to the stability of this compound, including troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing this compound stock solutions?
A1: this compound exhibits good solubility in several common laboratory solvents. Dimethyl sulfoxide (DMSO) is frequently used for preparing high-concentration stock solutions.[1][2] For aqueous-based experiments, sterile water or phosphate-buffered saline (PBS) can be used, although solubility is lower compared to DMSO. Ethanol is another viable option.[2] It is crucial to use high-purity, anhydrous (for organic solvents) and sterile solvents to avoid degradation and contamination.
Q2: What are the recommended storage conditions for this compound powder and stock solutions?
A2: Solid this compound powder is generally stable under ambient conditions but should be stored in a tightly sealed container in a dry and cool place, protected from light, to ensure long-term stability.[1] For stock solutions, it is recommended to store them in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1] Under these conditions, stock solutions in DMSO can be stable for up to one to two years.[1]
Q3: What are the main factors that can cause this compound degradation in solution?
A3: The stability of this compound in solution is primarily affected by pH, temperature, light, and the presence of oxidizing agents. This compound is incompatible with strong acids, strong bases, and strong oxidizing agents, which can lead to the hydrolysis of its amide bond and other decomposition reactions.[1]
Q4: Can I expect precipitation of this compound in my cell culture medium?
A4: Precipitation of this compound in cell culture medium can occur, particularly if a high concentration of a DMSO stock solution is diluted directly into the aqueous medium. This is due to the lower solubility of this compound in aqueous solutions compared to DMSO. To avoid this, it is recommended to perform serial dilutions and ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) and non-toxic to the cells.[1] If precipitation occurs, gentle warming and vortexing may help to redissolve the compound.
Q5: Are there any known degradation pathways for this compound?
A5: The primary degradation pathway for this compound under hydrolytic conditions (acidic or basic) is the cleavage of the amide bond, yielding leucine and acetic acid. Oxidative conditions can lead to the formation of various oxidation products. The exact nature and kinetics of degradation are dependent on the specific stress conditions applied.
Troubleshooting Guides
This section addresses specific issues that users might encounter during their experiments with this compound solutions.
Issue 1: Precipitation Observed in Stock or Working Solutions
-
Possible Cause: Supersaturation, temperature fluctuations, or pH shift.
-
Troubleshooting Steps:
-
Verify Concentration: Ensure the prepared concentration does not exceed the solubility limit of this compound in the chosen solvent at the storage temperature.
-
Gentle Warming: If precipitation occurred upon cooling, gently warm the solution while vortexing to redissolve the compound.
-
pH Adjustment: For aqueous solutions, ensure the pH is within a stable range for this compound.
-
Aliquot and Storage: Prepare smaller aliquots of stock solutions to avoid repeated freeze-thaw cycles which can promote precipitation.
-
Issue 2: Inconsistent or Unexpected Experimental Results
-
Possible Cause: Degradation of this compound in the experimental setup.
-
Troubleshooting Steps:
-
Freshly Prepare Solutions: Prepare working solutions fresh from a properly stored stock solution before each experiment.
-
Protect from Light: Minimize the exposure of this compound solutions to light, especially during long incubation periods.
-
Control pH: Ensure the pH of your experimental buffer system is compatible with this compound stability.
-
Avoid Incompatible Reagents: Check for the presence of strong acids, bases, or oxidizing agents in your experimental setup.
-
Issue 3: High Cell Death or Cytotoxicity in Cell-Based Assays
-
Possible Cause: High concentration of this compound or solvent toxicity.
-
Troubleshooting Steps:
-
Dose-Response Curve: Perform a dose-response experiment to determine the optimal non-toxic concentration range for your specific cell line.[1]
-
Solvent Control: Include a vehicle control (solvent only) in your experiments to assess the cytotoxicity of the solvent at the final concentration used. Ensure the final DMSO concentration is typically below 0.5%.[1]
-
Purity Check: Ensure the purity of the this compound used, as impurities could contribute to cytotoxicity.
-
Quantitative Data Summary
The following tables summarize the available quantitative data on the solubility and recommended storage of this compound.
Table 1: Solubility of this compound in Common Laboratory Solvents
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 34 | 196.29 | Use fresh, anhydrous DMSO as it is hygroscopic. |
| Water | 8.1 (at 25°C) | ~46.7 | Solubility can be influenced by pH. |
| Ethanol | Not specified | Not specified | Generally considered soluble. |
Data compiled from publicly available information.
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Solid Powder | Room Temperature or 2-8°C | Long-term |
| Stock Solution (in DMSO) | -20°C | Up to 1 year |
| Stock Solution (in DMSO) | -80°C | Up to 2 years |
Data compiled from publicly available information.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies to assess the stability of this compound under various stress conditions.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or water:acetonitrile 50:50 v/v).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for a specified time. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for a specified time, protected from light.
-
Thermal Degradation: Place the solid powder and the stock solution in a temperature-controlled oven at a high temperature (e.g., 70°C) for a specified duration.
-
Photolytic Degradation: Expose the stock solution to a calibrated light source (e.g., UV lamp at 254 nm or a photostability chamber) for a defined period.
3. Sample Analysis:
-
At each time point, withdraw a sample and dilute it to a suitable concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.
4. Data Analysis:
-
Calculate the percentage of degradation at each time point under each stress condition.
-
Characterize the degradation products using techniques like LC-MS/MS to elucidate the degradation pathways.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of a buffered aqueous phase (e.g., 20 mM phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength (e.g., 210 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Method parameters should be optimized for specific instrumentation and to achieve adequate separation of all relevant peaks.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General experimental workflow for using this compound in the laboratory.
Caption: Potential degradation pathways of this compound under stress conditions.
References
Technical Support Center: Addressing Placebo Effects in Clinical Trials of Acetylleucine for Cerebellar Ataxia
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the use of acetylleucine for cerebellar ataxia. The content is designed to address specific issues related to placebo effects encountered during clinical trials.
Frequently Asked Questions (FAQs)
Q1: What is the expected magnitude of the placebo effect in clinical trials for cerebellar ataxia?
A significant placebo response is often observed in clinical trials for degenerative cerebellar ataxias. A descriptive review of 56 randomized controlled trials found that in studies reporting individual placebo responders, the overall proportion of these responders was 31.9%.[1] Some studies have shown significant improvements in ataxia rating scales within the placebo groups.[1] This underscores the critical need to account for the placebo effect in the design, analysis, and interpretation of clinical trials for cerebellar ataxia.[1]
Q2: What are the potential mechanisms of action of this compound in cerebellar ataxia?
This compound is a modified amino acid that is thought to exert its effects through several mechanisms:
-
Neuronal Membrane Stabilization: It is believed to integrate into neuronal cell membranes, thereby influencing ion channel activity and restoring the membrane potential of abnormally hyperpolarized or depolarized neurons.[2][3] This stabilization is thought to be mediated by direct interactions with membrane phospholipids.[2]
-
Modulation of Calcium Homeostasis: this compound may help normalize intracellular calcium levels, which can be dysregulated in neurological disorders.[4]
-
Enhancement of Glucose Metabolism: Studies using [18F]-FDG-PET have shown that this compound can modulate brain glucose metabolism. In responders to the treatment, there was an observed increase in sensorimotor cortical metabolism and a decrease in cerebellar metabolism, suggesting a central compensatory mechanism.[5]
-
mTORC1 Signaling: Leucine, the parent amino acid of this compound, regulates the mTORC1 signaling pathway via its metabolite acetyl-coenzyme A (AcCoA).[6][7][8] This pathway is crucial for cellular processes like autophagy.
Q3: Have clinical trials shown a significant therapeutic effect of this compound for cerebellar ataxia compared to placebo?
The results of clinical trials have been mixed.
-
The ALCAT trial, a large, randomized, double-blind, placebo-controlled, crossover study, found no statistically significant difference in the mean absolute change from baseline in the Scale for the Assessment and Rating of Ataxia (SARA) total scores between acetyl-DL-leucine and placebo.[9]
-
However, a trial of N-acetyl-L-leucine in patients with Niemann-Pick disease type C, a condition with ataxic features, showed a statistically significant improvement in SARA scores compared to placebo.[10][11][12]
-
Similarly, a trial in patients with Ataxia Telangiectasia reported that N-acetyl-L-leucine may improve ataxia and ocular stability.[13]
These differing outcomes highlight the importance of considering the specific patient population and the form of this compound used (DL-leucine vs. L-leucine).
Troubleshooting Guides
Guide 1: High Placebo Response Obscuring Treatment Effect
Issue: The observed improvement in the placebo group is unexpectedly high, making it difficult to demonstrate a statistically significant difference for this compound.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Patient Expectation Bias | Manage Expectations: Provide neutral and balanced information to participants about the potential for both active treatment and placebo effects. Avoid overly optimistic language during recruitment and informed consent.[14] |
| Blinding: Ensure robust blinding of both participants and investigators to the treatment allocation. Use a placebo that is indistinguishable from the active drug in appearance, taste, and administration schedule. | |
| Natural History of the Disease | Stable Baseline: Require a stable baseline period before randomization to exclude patients with rapidly fluctuating symptoms. This helps to ensure that observed changes are more likely due to the intervention. |
| Variability in Outcome Assessment | Centralized Rater Training: Implement a rigorous and centralized training program for all clinical raters to ensure consistent and standardized administration of ataxia scales like SARA. |
| Objective Measures: Incorporate objective, quantitative measures of ataxia where possible, such as gait analysis or wearable sensors, to complement subjective clinical rating scales. | |
| High Patient Motivation | Placebo Run-in Period: Consider a single-blind placebo run-in period to identify and potentially exclude high-placebo responders before randomization. |
Guide 2: Inconsistent Results Across Different Ataxia Subtypes
Issue: this compound appears to be effective in some types of cerebellar ataxia but not in others.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Heterogeneity of Cerebellar Ataxias | Subgroup Analysis: Pre-specify subgroup analyses in the statistical analysis plan based on the underlying genetic or etiological cause of ataxia. This can help to identify specific populations that may benefit from the treatment. |
| Homogeneous Patient Population: Design trials with more homogeneous patient populations by narrowing the inclusion criteria to specific ataxia subtypes. | |
| Differential Drug Metabolism | Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Incorporate PK/PD assessments to investigate potential differences in drug metabolism and exposure across different patient populations. |
Data Presentation
Table 1: Summary of Quantitative Data from Key this compound Clinical Trials for Ataxia
| Trial | Ataxia Type | N | Treatment | Placebo | Outcome Measure | Mean Change from Baseline (Treatment) | Mean Change from Baseline (Placebo) | Treatment Difference (95% CI) | p-value |
| ALCAT [9] | Various Cerebellar Ataxias | 108 | Acetyl-DL-leucine (5 g/day ) | Matched Placebo | SARA Total Score | Not Reported | Not Reported | 0.23 (-0.40 to 0.85) | .48 |
| Niemann-Pick Type C Trial [11][12] | Niemann-Pick Type C | 60 | N-acetyl-L-leucine (weight-based) | Matched Placebo | SARA Total Score | -1.97 (±2.43) | -0.60 (±2.39) | -1.28 (-1.91 to -0.65) | <.001 |
| Ataxia Telangiectasia Trial [15] | Ataxia Telangiectasia | 16 | N-acetyl-L-leucine (1-4 g/day ) | Matched Placebo | SARA Total Score | No significant effect | No significant effect | Not Reported | >.05 |
Note: SARA scores range from 0 to 40, with lower scores indicating better neurological status.
Experimental Protocols
Protocol: The ALCAT (Acetyl-DL-leucine on Cerebellar Ataxia) Trial[9][16][17][18]
This was a multicenter, randomized, double-blind, placebo-controlled, 2-treatment, 2-period crossover phase III trial.
-
Participants: 108 adult patients with cerebellar ataxia of various etiologies (hereditary or non-hereditary) with a SARA total score of at least 3 points.
-
Intervention: Patients were randomly assigned in a 1:1 ratio to one of two treatment sequences:
-
Sequence 1: Acetyl-DL-leucine (up to 5 g per day) for 6 weeks, followed by a 4-week washout period, then placebo for 6 weeks.
-
Sequence 2: Placebo for 6 weeks, followed by a 4-week washout period, then acetyl-DL-leucine (up to 5 g per day) for 6 weeks.
-
-
Primary Outcome Measure: The absolute change in the SARA total score from the baseline of each period to the end of the 6-week treatment period.
-
Secondary Outcome Measures:
-
Spinocerebellar Ataxia Functional Index (SCAFI)
-
SARA subscores
-
EuroQoL 5 Dimensions 5 Levels (EQ-5D-5L) for quality of life
-
Beck Depression Inventory (BDI-II)
-
Fatigue Severity Score (FSS)
-
-
Statistical Analysis: A mixed model for repeated measures was used to analyze the primary outcome, with treatment, time, and period as fixed effects, and patient as a random effect.
Visualizations
Caption: Crossover clinical trial design for this compound in cerebellar ataxia.
Caption: Proposed mechanisms of action of this compound in neurons.
References
- 1. Placebo response in degenerative cerebellar ataxias: a descriptive review of randomized, placebo-controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of acetyl-dl-leucine in patients with cerebellar ataxia: a case series - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Acetyl-dl-leucine in cerebellar ataxia ([18F]-FDG-PET study): how does a cerebellar disorder influence cortical sensorimotor networks? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Leucine regulates autophagy via acetylation of the mTORC1 component raptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Leucine Signals to mTORC1 via Its Metabolite Acetyl-Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Leucine Signals to mTORC1 via Its Metabolite Acetyl-Coenzyme A. [repository.cam.ac.uk]
- 9. Safety and Efficacy of Acetyl-DL-Leucine in Certain Types of Cerebellar Ataxia: The ALCAT Randomized Clinical Crossover Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. neurology.org [neurology.org]
- 11. Trial of N-Acetyl-l-Leucine in Niemann-Pick Disease Type C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 13. Effects of Acetyl-DL-Leucine on Ataxia and Downbeat-Nystagmus in Six Patients With Ataxia Telangiectasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Therapeutic Misestimation in Patients with Degenerative Ataxia: Lessons from a Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Efficacy and safety of N-acetyl-L-leucine in patients with ataxia telangiectasia: A randomized, double-blind, placebo-controlled, crossover clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Large-Scale Synthesis of Enantiomerically Pure N-acetyl-L-leucine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of enantiomerically pure N-acetyl-L-leucine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, purification, and analysis of N-acetyl-L-leucine in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the N-acetylation of L-leucine are often attributed to several factors. A primary concern is the competitive hydrolysis of the acetylating agent, acetic anhydride, by water present in the reaction mixture.[1][2] Additionally, an inappropriate molar ratio of reactants can lead to incomplete conversion.
Troubleshooting Steps:
-
Optimize Molar Ratio: The molar ratio of acetic anhydride to L-leucine is critical. Ratios below 2:1 have been shown to result in lower yields.[1] An optimal range is often between 1.2 and 2.0 molar equivalents of acetic anhydride.[2]
-
Control Reaction Temperature: The acetylation reaction is typically carried out at temperatures ranging from 5°C to 50°C.[1] Lower temperatures can help to minimize the hydrolysis of acetic anhydride.
-
Ensure Anhydrous Conditions: Use anhydrous solvents and ensure all glassware is thoroughly dried to minimize water content.
-
Consider Continuous Flow Synthesis: Continuous flow reactors can offer better control over mixing and temperature, potentially reducing the hydrolysis of acetic anhydride and improving yields.[1][2]
Q2: I am observing significant racemization of my N-acetyl-L-leucine product. How can I maintain enantiomeric purity?
A2: Racemization, the conversion of the L-enantiomer to a mixture of L and D forms, is a significant challenge, particularly under harsh reaction conditions. The presence of a strong base and elevated temperatures can promote this undesired side reaction.
Troubleshooting Steps:
-
Use Mild Reaction Conditions: Employ the mildest possible base and the lowest effective temperature to carry out the acetylation.
-
Minimize Reaction Time: Prolonged exposure to reaction conditions that can induce racemization should be avoided. Monitor the reaction progress closely using techniques like TLC or HPLC and quench the reaction as soon as the starting material is consumed.
-
Avoid Harsh Bases: Strong bases can increase the likelihood of racemization.[3] If a base is required, consider weaker organic bases or carefully controlled addition of inorganic bases.
-
Continuous Flow as a Solution: Continuous flow synthesis has been shown to be effective in minimizing racemization by allowing for very short reaction times, on the order of minutes.[1][2]
Q3: My final product is difficult to purify. What are the common impurities and the best purification strategies?
A3: Common impurities include unreacted L-leucine, di-acetylated byproducts, and the D-enantiomer if racemization has occurred. The choice of purification method depends on the scale of the synthesis and the nature of the impurities.
Purification Strategies:
-
Recrystallization: This is a cost-effective method for large-scale purification.[4] Suitable solvent systems include water, aqueous methanol, or ethanol.[5][6]
-
Column Chromatography: For smaller scales or to remove closely related impurities, silica gel column chromatography can be effective.[1]
-
Preparative HPLC: Reversed-phase high-performance liquid chromatography (RP-HPLC) offers high resolution and is suitable for obtaining very pure material, though it can be expensive for large quantities.[4]
Q4: How can I accurately determine the enantiomeric excess (e.e.) of my N-acetyl-L-leucine?
A4: Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for determining the enantiomeric purity of chiral compounds like N-acetyl-L-leucine.[7]
Analytical Method:
-
Chiral Stationary Phase: A chiral HPLC column, such as one based on cellulose or amylose derivatives, is required to separate the L and D enantiomers.
-
Detector: A UV detector is typically used for quantification.[8]
-
Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram. It is crucial to have a reference standard for both the pure L-enantiomer and the racemic mixture for accurate quantification.[7][8]
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the large-scale synthesis of N-acetyl-L-leucine?
A1: The most prevalent method involves the direct acetylation of L-leucine using acetic anhydride in an aqueous alkaline medium, often using sodium hydroxide.[1][9]
Q2: What are the key side reactions to be aware of during the synthesis?
A2: The primary side reaction is the hydrolysis of acetic anhydride to acetic acid, which consumes the acetylating agent and can lower the pH of the reaction mixture, affecting the reaction rate.[1][2] Other potential side reactions include the formation of di-acetylated products.
Q3: What is a typical yield for the synthesis of N-acetyl-L-leucine?
A3: Reported yields can vary, but a well-optimized batch process can achieve yields in the range of 70-80%.[1] Continuous flow processes have reported yields as high as 98%.[2]
Q4: What are the recommended storage conditions for N-acetyl-L-leucine?
A4: N-acetyl-L-leucine should be stored in a cool, dry place, protected from light and moisture to prevent degradation.
Quantitative Data Summary
The following tables summarize key quantitative data from various synthetic approaches to N-acetyl-L-leucine.
Table 1: Influence of Reactant Molar Ratio on Yield (Batch Process)
| Molar Ratio (Acetic Anhydride : L-Leucine) | Reported Yield (%) | Reference |
| < 2:1 | Lower Yields | [1] |
| 3:1 | 70-80 | [1] |
Table 2: Comparison of Batch vs. Continuous Flow Synthesis
| Parameter | Batch Process | Continuous Flow Process | Reference |
| Reaction Time | ~2 hours 20 minutes | ~9.4 seconds | [1][2] |
| Typical Yield | 70-80% | up to 98% | [1][2] |
| Control | Less precise control over mixing and temperature | High control over reaction parameters | [1][2] |
Detailed Experimental Protocols
Protocol 1: Batch Synthesis of N-acetyl-L-leucine
This protocol is adapted from established methods for the acetylation of amino acids.[3]
Materials:
-
L-leucine
-
2N Sodium Hydroxide (NaOH) solution
-
Acetic Anhydride
-
Concentrated Hydrochloric Acid (HCl)
-
Activated Carbon (optional)
-
Deionized Water
Procedure:
-
Dissolve L-leucine (e.g., 100g) in 2N NaOH solution (e.g., 1000 mL) with heating.
-
Cool the solution to 5°C in an ice bath.
-
Slowly add acetic anhydride (e.g., 80 mL) dropwise to the cooled solution while maintaining the temperature at 5°C.
-
After the addition is complete, allow the reaction to stir for 30 minutes.
-
Increase the temperature to 60°C.
-
(Optional) Add a small amount of activated carbon to decolorize the solution and stir for a few minutes. Filter while hot to remove the carbon.
-
Adjust the pH of the solution to approximately 2.5 by adding concentrated HCl.
-
Cool the solution to 4°C to induce crystallization.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold deionized water.
-
Dry the product under vacuum.
Protocol 2: Purification by Recrystallization
This protocol outlines a general procedure for the recrystallization of N-acetyl-L-leucine.[4]
Materials:
-
Crude N-acetyl-L-leucine
-
Deionized water or aqueous methanol
Procedure:
-
Dissolve the crude N-acetyl-L-leucine in a minimal amount of hot deionized water or aqueous methanol.
-
If the solution is colored, add a small amount of activated carbon, heat briefly, and filter the hot solution.
-
Allow the filtrate to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
Visualizations
Caption: Experimental workflow for the synthesis and purification of N-acetyl-L-leucine.
Caption: Logical relationship for troubleshooting low reaction yield.
Caption: Decision tree for addressing racemization issues.
References
- 1. WO2012038515A1 - Process for racemisation and acetylation of leucine - Google Patents [patents.google.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. US4562152A - Process for obtaining pure L-leucine - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. heraldopenaccess.us [heraldopenaccess.us]
- 9. Method for preparing N-acetyl-DL-leucine - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: Overcoming Limitations of Acetylleucine Delivery Across the Blood-Brain Barrier
This technical support center is designed for researchers, scientists, and drug development professionals investigating strategies to enhance the delivery of acetylleucine, particularly its pharmacologically active L-enantiomer (N-Acetyl-L-leucine or NALL), across the blood-brain barrier (BBB). This resource provides practical troubleshooting guidance, answers to frequently asked questions, detailed experimental protocols, and curated data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms for N-Acetyl-L-leucine to cross the blood-brain barrier?
A1: While passive diffusion may contribute to a minor extent, the primary mechanism for N-Acetyl-L-leucine to cross the BBB is believed to be carrier-mediated transport.[1] Acetylation of the amino acid leucine alters its transport properties, shifting its affinity from the large neutral amino acid transporter (LAT1) to other transporters.[1] The key transporters implicated in the BBB penetration of N-Acetyl-L-leucine are the monocarboxylate transporter 1 (MCT1) and organic anion transporters (OAT1 and OAT3).[1]
Q2: What is the rationale for using the L-enantiomer (N-Acetyl-L-leucine) over the racemic mixture (N-Acetyl-DL-leucine)?
A2: N-Acetyl-L-leucine is considered the pharmacologically active form for many neurological applications.[1][2] Pharmacokinetic studies have revealed significant differences between the L- and D-enantiomers. When the racemic mixture is administered, the plasma concentration and total exposure (Area Under the Curve - AUC) of the D-enantiomer are considerably higher than that of the L-enantiomer.[3][4] This is thought to be due to the D-enantiomer inhibiting the intestinal uptake of the L-enantiomer and differences in first-pass metabolism.[3][4] Chronic administration of the racemic mixture could lead to the accumulation of the D-enantiomer, which may have unknown or undesirable effects.[3][4] Therefore, using the purified L-enantiomer is recommended for targeted therapeutic development.[4]
Q3: What are the most promising strategies to further enhance the BBB penetration of N-Acetyl-L-leucine?
A3: Several strategies are being explored to improve the delivery of N-Acetyl-L-leucine to the central nervous system:
-
Nanoparticle-based delivery: Encapsulating N-Acetyl-L-leucine in nanoparticles, such as liposomes or polymeric nanoparticles, can shield it from peripheral metabolism and facilitate its transport across the BBB.[1] Surface functionalization of these nanoparticles with specific ligands can further target them to brain endothelial cells.
-
Prodrug approach: Modifying N-Acetyl-L-leucine into a more lipophilic prodrug can enhance its ability to passively diffuse across the BBB. Once in the brain, the prodrug would be converted back to the active N-Acetyl-L-leucine.[1]
-
Intranasal delivery: This route offers a potential to bypass the BBB by direct transport from the nasal cavity to the brain via the olfactory and trigeminal nerves.[1]
Q4: How can I quantify the concentration of N-Acetyl-L-leucine in brain tissue and plasma?
A4: The gold standard for quantifying N-Acetyl-L-leucine in biological matrices like plasma and brain homogenate is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1][3][4] This technique offers high sensitivity and specificity, allowing for the accurate measurement of the compound and its potential metabolites. A chiral column is necessary to differentiate between the L- and D-enantiomers.[3]
Troubleshooting Guides
This section addresses common challenges encountered during experiments aimed at evaluating and improving this compound's BBB penetration.
| Issue | Potential Cause | Troubleshooting Step | Expected Outcome |
| Low in vitro BBB Permeability | Inappropriate cell model (e.g., Caco-2) that doesn't adequately express relevant transporters. | Switch to a more representative in vitro BBB model, such as primary brain microvascular endothelial cells (BMECs) in co-culture with astrocytes and pericytes.[1] | Improved correlation between in vitro and in vivo permeability data. |
| Active efflux by transporters like P-glycoprotein (P-gp). | Co-administer N-acetylleucine with known P-gp inhibitors (e.g., verapamil, cyclosporin A) in your in vitro model. | Increased apparent permeability (Papp) in the presence of the inhibitor. | |
| Low lipophilicity limiting passive diffusion. | Explore prodrug strategies by creating more lipophilic esters of N-acetylleucine.[1] | Enhanced passive diffusion component of transport. | |
| Inconsistent in vivo Brain Uptake | Rapid peripheral metabolism. | Analyze plasma for metabolites using LC-MS/MS. Consider encapsulation in nanoparticles (e.g., liposomes) to protect from degradation.[1] | Increased plasma concentration of the parent compound. |
| High clearance from circulation. | Conduct pharmacokinetic studies to determine the half-life. Consider sustained-release formulations. | Optimized dosing regimen to maintain therapeutic blood levels. | |
| Species differences in transporter expression. | If possible, use a humanized in vitro BBB model or compare results across different animal species. | Better prediction of human BBB penetration. | |
| Low Recovery from Brain Homogenate | Inefficient homogenization or extraction. | Optimize the homogenization protocol (e.g., sonication on ice). Test different protein precipitation and extraction solvents. | Increased recovery of the analyte during sample preparation. |
| Adsorption to labware. | Use low-binding microcentrifuge tubes and pipette tips. | Reduced sample loss and improved analytical accuracy. |
Quantitative Data Summary
The following tables summarize key quantitative data related to the transport and pharmacokinetics of this compound.
Table 1: In Vitro Transporter Interaction of N-Acetyl-Leucine Enantiomers
| Transporter | Substrate | K_m (µM) | V_max (pmol/mg protein/min) |
| OAT1 | N-Acetyl-L-leucine | 1.1 ± 0.3 | 2.5 ± 0.2 |
| OAT3 | N-Acetyl-L-leucine | 0.5 ± 0.1 | 1.8 ± 0.1 |
| MCT1 | N-Acetyl-L-leucine | 2.3 ± 0.5 | 15.2 ± 1.1 |
| MCT1 | N-Acetyl-D-leucine | 3.1 ± 0.7 | 18.5 ± 1.7 |
| Data adapted from a BenchChem technical guide and is representative of typical values obtained in transporter-expressing cell lines.[1] |
Table 2: Comparative Pharmacokinetics of N-Acetyl-Leucine Enantiomers in Mice Following Oral Administration of N-Acetyl-DL-Leucine (100 mg/kg)
| Analyte | C_max (ng/mL) | T_max (h) | AUC_0-t (ng·h/mL) | T_1/2 (h) |
| N-Acetyl-L-leucine | 3,890 | 0.25 | 4,570 | 0.6 |
| N-Acetyl-D-leucine | 86,100 | 2.0 | 57,800 | 1.1 |
| Data extracted from Churchill et al., 2020.[3] |
Table 3: Brain and Plasma Concentrations of N-Acetyl-Leucine Enantiomers in Mice Following Oral Administration of N-Acetyl-DL-Leucine (100 mg/kg)
| Time (h) | N-Acetyl-L-leucine Plasma (ng/mL) | N-Acetyl-L-leucine Brain (ng/g) | N-Acetyl-D-leucine Plasma (ng/mL) | N-Acetyl-D-leucine Brain (ng/g) | Brain-to-Plasma Ratio (L-enantiomer) | Brain-to-Plasma Ratio (D-enantiomer) |
| 0.5 | 2,750 | 251 | 48,000 | 2,350 | 0.091 | 0.049 |
| 2.0 | 623 | 62 | 86,100 | 4,210 | 0.100 | 0.049 |
| 6.0 | 114 | Not Detected | 2,670 | 247 | - | 0.093 |
| Data extracted from Churchill et al., 2020.[3] |
Experimental Protocols
Protocol 1: In Vitro Blood-Brain Barrier Permeability Assay using a Transwell Co-culture Model
This protocol describes a general procedure for assessing the permeability of N-acetylleucine across an in vitro BBB model.
-
Cell Culture:
-
Culture primary brain microvascular endothelial cells (BMECs) on the apical side of a Transwell® insert.
-
In the basolateral chamber, co-culture astrocytes and/or pericytes.
-
Maintain the co-culture until a confluent monolayer with high transendothelial electrical resistance (TEER) is achieved, indicating the formation of tight junctions.
-
-
Permeability Assay:
-
Replace the culture medium in both the apical (donor) and basolateral (receiver) chambers with a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Add N-acetylleucine to the apical chamber at a known concentration.
-
At designated time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber.
-
After each sampling, replace the collected volume with fresh transport buffer.
-
At the end of the experiment, collect a sample from the apical chamber to determine the final concentration.
-
-
Sample Analysis:
-
Analyze the concentration of N-acetylleucine in all collected samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the flux of the compound across the monolayer (mass per unit time).
-
A is the surface area of the Transwell® membrane.
-
C0 is the initial concentration of the compound in the donor chamber.
-
-
Protocol 2: Preparation of N-Acetyl-L-leucine Loaded Liposomes
This protocol provides a general method for encapsulating a hydrophilic drug like N-Acetyl-L-leucine into liposomes using the thin-film hydration method.
-
Lipid Film Formation:
-
Dissolve a mixture of lipids (e.g., phosphatidylcholine and cholesterol) in an organic solvent (e.g., chloroform/methanol) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.
-
Further dry the film under a vacuum to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous solution containing N-Acetyl-L-leucine at the desired concentration.
-
The hydration process should be performed above the phase transition temperature of the lipids with gentle agitation to form multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain unilamellar vesicles with a uniform size distribution, sonicate the MLV suspension or extrude it through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
-
Purification:
-
Remove any unencapsulated N-Acetyl-L-leucine by methods such as dialysis or size exclusion chromatography.
-
-
Characterization:
-
Characterize the liposomes for particle size, polydispersity index, zeta potential, and encapsulation efficiency.
-
Protocol 3: Quantification of N-Acetyl-L-leucine in Brain Tissue by LC-MS/MS
This protocol outlines a general procedure for the extraction and analysis of N-acetylleucine from brain tissue.
-
Sample Preparation:
-
Homogenize a known weight of brain tissue in a suitable buffer on ice.
-
Add an internal standard (e.g., a stable isotope-labeled version of N-acetylleucine) to the homogenate.
-
Precipitate the proteins by adding a cold organic solvent (e.g., acetonitrile).
-
Centrifuge the mixture to pellet the precipitated proteins.
-
Collect the supernatant and evaporate it to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Use a chiral column to separate the L- and D-enantiomers of N-acetylleucine.
-
Employ a suitable gradient of mobile phases for optimal chromatographic separation.
-
Detect and quantify the analyte and internal standard using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode.
-
-
Data Analysis:
-
Construct a calibration curve using standards of known concentrations.
-
Determine the concentration of N-acetylleucine in the brain tissue samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.
-
Visualizations
Caption: Experimental workflows for in vitro and in vivo studies.
Caption: Strategies for overcoming the blood-brain barrier.
Caption: Troubleshooting logic for low brain uptake.
References
- 1. benchchem.com [benchchem.com]
- 2. A master protocol to investigate a novel therapy acetyl-l-leucine for three ultra-rare neurodegenerative diseases: Niemann-Pick type C, the GM2 gangliosidoses, and ataxia telangiectasia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
Adjusting acetylleucine dosage in pediatric versus adult research subjects
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on adjusting acetylleucine dosage in pediatric versus adult research subjects. The following information, presented in a question-and-answer format, addresses common issues and provides insights for experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the primary active form of this compound used in recent clinical research?
A1: The pharmacologically active substance is N-acetyl-L-leucine, the L-enantiomer of the racemic mixture N-acetyl-DL-leucine.[1] Studies have shown that the therapeutic effects are attributed to the L-enantiomer.[1]
Q2: What are the established adult dosages for this compound in clinical research for neurodegenerative diseases?
A2: In clinical trials for rare neurodegenerative diseases such as Niemann-Pick disease type C (NPC), GM2 Gangliosidoses, and Ataxia Telangiectasia, the typical adult dosage for patients aged ≥13 years is 4 g/day .[1][2] This is often administered in divided doses, for example, 2 g in the morning, 1 g in the afternoon, and 1 g in the evening.[1][2] For the treatment of vertigo in adults, the usual oral dose is 1.5-2g per day, which can be increased to 3-4g per day if needed.[3]
Q3: How is this compound dosage adjusted for pediatric research subjects?
A3: Dosage for pediatric subjects, particularly in studies for rare neurodegenerative diseases, is typically weight-tiered. A common approach for children aged 6-12 years is as follows:
-
≥35 kg: 4 g/day (2 g morning, 1 g afternoon, 1 g evening)
-
25 to <35 kg: 3 g/day (1 g morning, 1 g afternoon, 1 g evening)
Troubleshooting Experimental Design
Issue 1: Variability in patient response at the same dosage.
-
Possible Cause: Pharmacokinetic differences between the D- and L-enantiomers of this compound. When administering the racemic N-acetyl-DL-leucine, the D-enantiomer can reach much higher plasma concentrations and may inhibit the uptake of the active L-enantiomer.[4][5]
-
Recommendation: Utilize the pure N-acetyl-L-leucine form to ensure consistent exposure to the active compound and reduce inter-individual variability. Pharmacokinetic studies in mice have shown that administering the pure L-enantiomer results in higher plasma concentrations of the active compound compared to administering the racemate.[4][5]
Issue 2: Determining the appropriate washout period in a crossover study design.
-
Consideration: In clinical trials for neurodegenerative diseases, a 6-week washout period has been utilized.[2][6]
-
Recommendation: The selection of a washout period should be based on the half-life of this compound and the time required for the clinical effects to return to baseline. The 6-week period was shown to be sufficient for the clinical benefits to be lost in one study.[7]
Quantitative Data Summary
Table 1: Recommended N-acetyl-L-leucine Dosage in Neurodegenerative Disease Research
| Population | Age Range | Weight Range | Total Daily Dose | Dosing Schedule |
| Adult & Adolescent | ≥13 years | N/A | 4 g | 2g morning, 1g afternoon, 1g evening |
| Pediatric | 6-12 years | ≥35 kg | 4 g | 2g morning, 1g afternoon, 1g evening |
| Pediatric | 6-12 years | 25 to <35 kg | 3 g | 1g morning, 1g afternoon, 1g evening |
| Pediatric | 6-12 years | 15 to <25 kg | 2 g | 1g morning, 1g evening |
Data sourced from clinical trial protocols for NPC, GM2, and A-T.[1][2]
Table 2: Standard Adult Dosage for Vertigo
| Formulation | Recommended Daily Dose | Maximum Daily Dose |
| Oral Tablets | 1.5 - 2 g | 3 - 4 g |
| Intravenous Injection | 2 ampoules (1 g) | 4 ampoules (2 g) |
Data based on general medical guidelines for the treatment of vertigo.[3]
Experimental Protocols
Protocol: Open-Label, Rater-Blinded Study for N-acetyl-L-leucine in Pediatric and Adult Patients
-
Patient Population: Male and female patients aged ≥6 years with a genetically confirmed diagnosis of the target neurodegenerative disease.
-
Study Design: The study consists of three phases:
-
Baseline Period (6 weeks): Two assessments are conducted to establish baseline neurological function and intra-patient variability.
-
Treatment Period (6 weeks): Patients receive orally administered N-acetyl-L-leucine according to the age and weight-tiered dosage schedule (see Table 1). Medication should be taken at least 30 minutes before or 2 hours after a meal.[1][2]
-
Washout Period (6 weeks): N-acetyl-L-leucine is discontinued, and patients are monitored.
-
-
Primary Efficacy Endpoint: The primary endpoint is the Clinical Impression of Change in Severity (CI-CS). This is assessed by independent, blinded raters who compare video recordings of the patient performing a primary anchor test (e.g., 8-Meter Walk Test or 9-Hole Peg Test) from the baseline, treatment, and washout periods.[7][8]
-
Secondary Efficacy Endpoints:
-
Scale for the Assessment and Rating of Ataxia (SARA)
-
Spinocerebellar Ataxia Functional Index (SCAFI)
-
Clinical Global Impression (CGI) scales
-
Quality of Life assessments (e.g., EuroQol-5D-5L)[1]
-
-
Safety Assessments: Monitoring of adverse events, clinical laboratory tests, and vital signs throughout the study.
Visualizations
Caption: Proposed signaling pathways of N-acetyl-L-leucine.
Caption: Clinical trial workflow for this compound studies.
References
- 1. medrxiv.org [medrxiv.org]
- 2. A master protocol to investigate a novel therapy acetyl-l-leucine for three ultra-rare neurodegenerative diseases: Niemann-Pick type C, the GM2 gangliosidoses, and ataxia telangiectasia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vinmec.com [vinmec.com]
- 4. Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance | PLOS One [journals.plos.org]
- 6. Efficacy and Safety of N-Acetyl-l-Leucine in Children and Adults With GM2 Gangliosidoses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of N-acetyl-L-leucine in Niemann-Pick disease type C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Efficacy of Acetylleucine and Betahistine in Vertigo Treatment: A Guide for Researchers
This guide provides a detailed comparison of acetylleucine and betahistine, two pharmacological agents used in the management of vertigo. The information is intended for researchers, scientists, and drug development professionals, offering an objective overview of the current evidence on their efficacy, mechanisms of action, and the experimental data supporting their use.
Overview of this compound and Betahistine
This compound is a modified amino acid that has been used for the symptomatic treatment of vertigo in some countries for several decades.[1][2] Despite its long-standing clinical use, high-quality evidence from randomized controlled trials (RCTs) to support its efficacy is notably lacking.[3][4][5][6]
Betahistine is a structural analogue of histamine and is widely prescribed for the treatment of vertigo, particularly in patients with Ménière's disease.[7][8] Its efficacy has been evaluated in numerous clinical trials and systematic reviews, although the quality of the evidence is sometimes considered low and study results can be conflicting.[7][9][10][11]
Comparative Efficacy: A Review of the Evidence
Direct comparative clinical trials between this compound and betahistine are scarce. Therefore, this section summarizes the evidence for each drug based on placebo-controlled studies and systematic reviews.
This compound Efficacy
Systematic reviews of the literature have consistently concluded that there is no solid evidence to support the efficacy of this compound in the treatment of vertigo and dizziness.[3][4][5][6] A 2018 systematic review of Medline, Cochrane, and ClinicalTrials.gov databases found no published RCTs comparing this compound to a placebo.[3][5] This significant gap in the literature makes it challenging to quantify its clinical effectiveness. Some preliminary studies and anecdotal reports suggest potential benefits, but these are yet to be substantiated by robust clinical data.[1]
Betahistine Efficacy
The evidence for betahistine's efficacy is more extensive, though not without controversy. A Cochrane systematic review indicated that patients with vertigo from various causes may experience some benefit from betahistine in terms of symptom reduction.[9] Pooled data from 11 studies involving 606 participants showed that the proportion of patients reporting an overall reduction in vertigo symptoms was higher in the betahistine group compared to the placebo group (Risk Ratio [RR] 1.30, 95% Confidence Interval [CI] 1.05 to 1.60).[9] However, the quality of this evidence was judged to be low.[9]
Another meta-analysis of 12 double-blind, randomized, placebo-controlled studies found a statistically significant effect of betahistine on vertigo symptoms. The meta-analytical odds ratio (OR) for a favorable outcome was 2.58 (95% CI 1.67-3.99) for patients treated with betahistine compared to placebo.[12] For patients with Ménière's disease specifically, the OR was 3.37 (95% CI 2.14-5.29).[12]
Conversely, the BEMED trial, a long-term, multicenter, double-blind, randomized, placebo-controlled trial, found no significant difference between betahistine (at both low and high doses) and placebo in reducing the frequency of vertigo attacks in patients with Ménière's disease.[7][11]
Data Presentation
The following tables summarize the available efficacy data for this compound and betahistine.
Table 1: Summary of Efficacy Data for this compound in Vertigo
| Study Type | Comparator | Key Findings | Level of Evidence |
| Systematic Reviews | Placebo | No published RCTs identified comparing this compound to placebo.[3][5][6] | Very Low |
| Preclinical/Observational Studies | - | Anecdotal reports and preliminary studies suggest potential benefits.[1] | Very Low |
Table 2: Summary of Efficacy Data for Betahistine in Vertigo
| Study/Meta-analysis | Comparator | Patient Population | Key Quantitative Findings | Level of Evidence |
| Cochrane Review (2016) | Placebo | Vertigo from various causes | RR for reduction in vertigo symptoms: 1.30 (95% CI 1.05-1.60)[9] | Low |
| Meta-analysis (Nauta, 2013) | Placebo | Vestibular vertigo & Ménière's disease | Overall OR for favorable outcome: 2.58 (95% CI 1.67-3.99).[12] For Ménière's disease: OR 3.37 (95% CI 2.14-5.29)[12] | Moderate |
| BEMED Trial (2016) | Placebo | Ménière's disease | No significant difference in the reduction of vertigo attack frequency between betahistine and placebo.[7][11] | High |
| Meta-analysis (Albera et al., 2003) | Placebo | Vertiginous syndromes | OR for improvement: 3.52 (95% CI 2.40-5.18)[8] | Moderate |
Mechanisms of Action
The proposed mechanisms of action for this compound and betahistine differ significantly.
This compound's Proposed Mechanism of Action
The precise mechanism of action for this compound in vertigo is not fully understood.[1] Preclinical studies suggest that it may act on the central vestibular system. The leading hypothesis is that this compound helps to stabilize neuronal membranes and normalize the membrane potential of abnormally hyperpolarized or depolarized vestibular nucleus neurons.[1][13][14] This is thought to restore a balanced neuronal firing rate between the vestibular nuclei on both sides of the brainstem, which is disrupted in acute vertigo.[13][14] Some research also points to potential neuroprotective effects through the reduction of oxidative stress and inflammation, though this requires further investigation.[1][15]
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. New York Headache Center [nyheadache.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy of this compound in vertigo and dizziness: a systematic review of randomised controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. droracle.ai [droracle.ai]
- 8. Betahistine in the treatment of vertiginous syndromes: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Betahistine for symptoms of vertigo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Betahistine for Ménière's disease or syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bmj.com [bmj.com]
- 12. Meta-analysis of clinical studies with betahistine in Ménière's disease and vestibular vertigo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro effects of acetyl-DL-leucine (tanganil) on central vestibular neurons and vestibulo-ocular networks of the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of acetyl-DL-leucine in vestibular patients: a clinical study following neurotomy and labyrinthectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medrxiv.org [medrxiv.org]
N-acetyl-L-leucine Emerges as the Pharmacologically Active Enantiomer Over its Racemic Mixture
A comprehensive review of preclinical and clinical data reveals that N-acetyl-L-leucine is the primary driver of the therapeutic effects observed with N-acetyl-DL-leucine, exhibiting superior pharmacological activity and a more favorable pharmacokinetic profile. In contrast, N-acetyl-D-leucine is largely considered inactive.
For researchers and drug development professionals in the field of neurology, the choice between a racemic mixture and a single enantiomer is a critical decision. In the case of N-acetyl-leucine, a modified amino acid investigated for various neurological disorders, evidence strongly indicates that the L-enantiomer, N-acetyl-L-leucine, is the pharmacologically active component. N-acetyl-DL-leucine, a racemic mixture of N-acetyl-L-leucine and N-acetyl-D-leucine, has been used for vertigo for decades, but recent research has focused on isolating the L-form to harness its therapeutic potential more effectively.[1][2]
Superior Efficacy of N-acetyl-L-leucine in a Cellular Model
In a cellular model of Niemann-Pick disease type C (NPC), a neurodegenerative lysosomal storage disorder, N-acetyl-L-leucine demonstrated significantly greater efficacy in reducing the relative lysosomal volume compared to both the racemic mixture and the D-enantiomer.[3] This suggests that the L-form is more potent in addressing the cellular pathology of this disease.
| Compound | Concentration | % Reduction in Relative Lysosomal Volume (Mean ± SEM) | Statistical Significance (p-value) |
| N-acetyl-L-leucine | 1 mM | 25.3 ± 3.5 | < 0.001 |
| N-acetyl-DL-leucine | 1 mM | 18.9 ± 4.2 | < 0.01 |
| N-acetyl-D-leucine | 1 mM | 8.7 ± 5.1 | Not Significant |
Data adapted from a study on the effects of N-acetyl-leucine and its enantiomers in NPC1-/- Chinese Hamster Ovary cells.[3]
Pharmacokinetic Profile Favors N-acetyl-L-leucine
Pharmacokinetic studies in mice have revealed significant differences between the L- and D-enantiomers when administered as a racemic mixture.[4][5] The D-enantiomer exhibits a much higher maximum plasma concentration (Cmax) and area under the curve (AUC), suggesting that it is cleared more slowly than the L-enantiomer.[4][5] This could lead to an accumulation of the D-enantiomer with chronic administration of the racemate, which may have unknown or undesirable effects.[5][6]
When N-acetyl-L-leucine is administered alone, its Cmax and AUC are higher compared to when it is administered as part of the racemic mixture, suggesting that the D-enantiomer may inhibit the absorption or metabolism of the L-enantiomer.[4][5] These pharmacokinetic differences further support the development of N-acetyl-L-leucine as a single-enantiomer drug.[6]
| Parameter | N-acetyl-L-leucine (from Racemate) | N-acetyl-D-leucine (from Racemate) | N-acetyl-L-leucine (alone) |
| Cmax (ng/mL) | 341 | 86100 | Higher than from racemate |
| AUC (h*ng/mL) | 2560 | 75800 | Higher than from racemate |
Pharmacokinetic parameters in mice following oral administration of N-acetyl-DL-leucine (100 mg/kg) or N-acetyl-L-leucine.[4][5]
Mechanism of Action: A Multi-Faceted Approach
The proposed mechanisms of action for N-acetyl-L-leucine involve several cellular pathways that are crucial for neuronal health.[7][8] While the precise mechanisms are still under investigation, current hypotheses point to a multi-modal effect.
One key proposed mechanism is the modulation of cellular pH.[7] Neurological disorders are often associated with brain pH imbalances. N-acetyl-L-leucine is thought to enter cells and facilitate the efflux of lactate, thereby helping to restore a more neutral pH and improve neuronal function.[7]
Another significant mechanism involves the regulation of autophagy, the cell's process for clearing damaged components.[7] N-acetyl-L-leucine may enhance autophagy, which could help reduce neuroinflammation and protect neurons.[7]
Furthermore, N-acetyl-L-leucine is believed to improve how brain cells utilize glucose, a primary energy source, leading to enhanced brain activity.[2][7] Animal studies suggest that N-acetyl-L-leucine activates cerebral glucose metabolism in the cerebellum, which is correlated with enhanced cerebellar activity.[2]
Clinical Evidence Supports N-acetyl-L-leucine
Clinical trials are increasingly focusing on N-acetyl-L-leucine for various neurodegenerative diseases, including Niemann-Pick disease type C, GM2 gangliosidoses (Tay-Sachs and Sandhoff diseases), and Ataxia-Telangiectasia.[9][10][11][12] A phase 3 trial for Niemann-Pick disease type C showed that N-acetyl-L-leucine significantly reduced neurological signs and symptoms compared to a placebo.[11] These clinical findings, combined with the preclinical data, strongly suggest that N-acetyl-L-leucine is the therapeutically relevant molecule.
Experimental Protocols
In Vitro Efficacy in NPC1-/- Cells
-
Cell Culture: NPC1-/- Chinese Hamster Ovary cells were cultured in appropriate media and conditions.[3]
-
Treatment: Cells were treated with 1 mM of N-acetyl-L-leucine, N-acetyl-DL-leucine, or N-acetyl-D-leucine.[3]
-
Analysis: The relative lysosomal volume was quantified to assess the efficacy of each compound in reducing the characteristic lysosomal storage phenotype of Niemann-Pick disease type C.[3]
-
Statistical Analysis: Statistical significance was determined using appropriate statistical tests, with a p-value < 0.05 considered significant.[3]
Pharmacokinetic Study in Mice
-
Drug Administration: Mice were orally dosed with either the racemic mixture (N-acetyl-DL-leucine) at 100 mg/kg or purified N-acetyl-L-leucine.[4][5]
-
Sample Collection: Plasma samples were collected at predetermined time points.[13]
-
Quantification: The concentrations of N-acetyl-L-leucine and N-acetyl-D-leucine in the plasma were quantified using liquid chromatography/mass spectrometry.[13]
-
Pharmacokinetic Analysis: Key pharmacokinetic parameters, including Cmax and AUC, were calculated using a non-compartmental model.[13]
Conclusion
References
- 1. Acetylation turns leucine into a drug by membrane transporter switching - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-acetyl-L-leucine for Niemann-Pick type C: a multinational double-blind randomized placebo-controlled crossover study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance | PLOS One [journals.plos.org]
- 6. Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance. — Department of Pharmacology [pharm.ox.ac.uk]
- 7. nbinno.com [nbinno.com]
- 8. A sensational observation: A modified amino acid stops the onset of Parkinson’s disease in its early stage - News - Current events - Philipps-Universität Marburg [uni-marburg.de]
- 9. N-Acetyl-L-Leucine Clinical Trial for A-T | A-T Children's Project [atcp.org]
- 10. Efficacy and Safety of N-Acetyl-l-Leucine in Children and Adults With GM2 Gangliosidoses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. neurologylive.com [neurologylive.com]
- 12. medrxiv.org [medrxiv.org]
- 13. Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Acetylleucine's Neuroprotective Properties in Preclinical Models of Traumatic Brain Injury
An Objective Guide for Researchers and Drug Development Professionals
Traumatic brain injury (TBI) remains a significant global health concern, with a pressing need for effective neuroprotective therapies.[1] Among the promising candidates, N-acetyl-L-leucine (NALL) has emerged as a potential therapeutic agent. This guide provides a comprehensive comparison of the neuroprotective effects of acetylleucine with other notable agents, minocycline and cyclosporine A, based on preclinical data from experimental TBI models. The information presented herein is intended to assist researchers, scientists, and drug development professionals in evaluating the therapeutic potential of these compounds.
Comparative Efficacy of Neuroprotective Agents in TBI Models
The following tables summarize quantitative data from preclinical studies, offering a comparative overview of the efficacy of N-acetyl-L-leucine, minocycline, and cyclosporine A in rodent models of controlled cortical impact (CCI), a widely used model of focal TBI.
| Compound | Animal Model | Key Efficacy Endpoints | Quantitative Results | Reference |
| N-acetyl-L-leucine (NALL) | CCI (Mouse) | Motor Function (Beam Walk) | Significant improvement in motor outcomes in injured mice treated with NALL.[2][3] | [Hegdekar et al., 2021][2] |
| CCI (Mouse) | Cognitive Function (Novel Object Recognition) | NALL treatment significantly improved cognitive outcomes in injured mice.[2][3] | [Hegdekar et al., 2021][2] | |
| CCI (Mouse) | Histopathology (Cell Death) | Marked attenuation of cell death in the acute phase (day 1) post-TBI with oral NALL treatment.[4][5] | [Hegdekar et al., 2019][4] | |
| CCI (Mouse) | Neuroinflammation | Reduced expression of neuroinflammatory markers in the injured cortex of NALL-treated mice.[4][5] | [Hegdekar et al., 2019][4] | |
| CCI (Mouse) | Lesion Volume | Marked attenuation of lesion volume in mice treated with NALL.[6] | [Sarkar & Lipinski, 2022][6] | |
| Minocycline | CCI (Mouse) | Histopathology (Neuronal Loss) | A short course of minocycline reduced hippocampal neuronal loss at 1 week post-injury.[7] | [Scott et al., 2022][7] |
| CCI (Mouse) | Long-term Cognitive Function (Fear Memory) | Improvements in fear memory performance at 6 months post-injury.[7] | [Scott et al., 2022][7] | |
| Blast-induced TBI (Rat) | Behavioral Outcomes (Open Field, Elevated Plus Maze, Barnes Maze) | Injured rats treated with minocycline performed similarly to control animals.[8] | [Agoston et al., 2012][8] | |
| Intracerebral Hemorrhage (Mouse) | Histopathology (Lesion Volume) | Lesion volume was significantly decreased in mice treated with minocycline compared to saline-treated mice. | [Fan et al., 2016] | |
| Cyclosporine A | CCI (Rat) | Histopathology (Cortical Damage) | ~68% decrease in cortical damage when treatment was initiated at 1 hour post-injury.[9] | [Thompson et al., 2009][9] |
| CCI (Rat) | Histopathology (Lesion Volume) | A 74% reduction in lesion volume at day 7 with an initial intraperitoneal loading dose of 20 mg/kg followed by a 7-day subcutaneous infusion of 10 mg/kg.[10] | [Mbye et al., 2023][10] | |
| CCI (Piglet) | Histopathology (Parenchymal Injury Volume) | Cyclosporine reduced the volume of parenchymal injury by 35%.[11] | [O'Keeffe et al., 2021][11] | |
| CCI (Rodent) | Histopathology (Cortical Damage) | Almost 50% reduction in lesion volume.[12] | [Scheff & Sullivan, 1999][12] |
Mechanisms of Action: A Comparative Overview
The neuroprotective effects of these three compounds are attributed to distinct yet potentially complementary mechanisms of action.
N-acetyl-L-leucine (NALL) is believed to exert its neuroprotective effects primarily through the partial restoration of autophagy flux .[2][3] Autophagy is a critical cellular process for clearing damaged organelles and misfolded proteins, which is often impaired following TBI. By improving autophagy, NALL may help reduce the accumulation of toxic cellular debris and mitigate secondary injury cascades.[4][5]
Minocycline , a tetracycline antibiotic, demonstrates pleiotropic neuroprotective effects, including anti-inflammatory, antioxidant, and anti-apoptotic activities.[13] Its primary mechanism is the inhibition of microglial activation , a key component of the neuroinflammatory response following TBI.[7][13]
Cyclosporine A is an immunosuppressant that has shown neuroprotective properties by targeting mitochondrial dysfunction. Its main mechanism of action is the inhibition of the mitochondrial permeability transition pore (mPTP) .[10][11] Opening of the mPTP is a critical event in the intrinsic apoptotic pathway, and its inhibition by cyclosporine A helps to preserve mitochondrial integrity and prevent cell death.[12]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate replication and further investigation.
Controlled Cortical Impact (CCI) Model in Mice
The CCI model is a highly reproducible method for inducing a focal TBI.[14]
-
Anesthesia and Stereotaxic Surgery: Mice are anesthetized (e.g., with isoflurane) and placed in a stereotaxic frame.[15][16] A craniectomy is performed over the target cortical area, typically the somatosensory and motor cortex.[14]
-
Impact Induction: A pneumatically or electromagnetically controlled piston with a specific tip diameter (e.g., 3.0-mm) is used to impact the exposed dura.[14][16] Key injury parameters such as impact velocity (e.g., 5.0 m/s), depth (e.g., 0.5 mm), and dwell time (e.g., 100 ms) are precisely controlled to produce an injury of desired severity.[16]
-
Post-operative Care: Following the impact, the scalp is sutured, and the animal is allowed to recover on a warming pad.[17] Post-operative analgesia is administered to minimize pain and distress.
Drug Administration Protocols
-
N-acetyl-L-leucine (NALL): NALL was dissolved in ethanol to create a 50mg/ml solution, which was then diluted in water to 10mg/ml.[4][5] A daily oral gavage of approximately 0.25 ml of the 10mg/ml solution (100mg/kg dose) was administered to mice for 4 days following CCI-induced TBI.[4][5] In some studies, mice were also fed NALL at 0.5mg/kg in powdered chow mixed with a diet gel for up to 7 days post-injury.[4][5]
-
Minocycline: Minocycline hydrochloride was dissolved in saline and administered via intraperitoneal (IP) injection.[18] A common dosing regimen involves an initial dose of 90 mg/kg followed by 5 doses of 45 mg/kg every 12 hours.[19] Another protocol used a daily IP dose of 50 mg/kg for four consecutive days, starting four hours after injury.[8]
-
Cyclosporine A: In a rat model, an initial intraperitoneal loading dose of 20 mg/kg was administered, followed immediately by a continuous 7-day subcutaneous infusion of 10 mg/kg/day via an osmotic mini-pump.[10] In a clinical trial protocol, a 2.5 mg/kg intravenous (IV) loading dose was given over 2 hours, followed by a 3-day constant IV infusion of 5 mg/kg/day.[20]
Behavioral and Histological Assessments
-
Motor Function (Beam Walk Test): This test assesses balance and motor coordination. Mice are timed as they traverse a narrow beam, and the number of foot slips or falls is recorded.
-
Cognitive Function (Novel Object Recognition Test): This test evaluates learning and memory. Mice are familiarized with two identical objects in an arena. After a delay, one object is replaced with a novel one, and the time spent exploring each object is measured. A preference for the novel object indicates intact memory.
-
Histological Analysis (Lesion Volume): Brains are sectioned and stained (e.g., with cresyl violet) to visualize the extent of tissue damage. The volume of the cortical lesion is then quantified using stereological methods.[19]
-
Cell Death (TUNEL Assay): The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis, in brain tissue sections.[4]
-
Neuroinflammation (Immunohistochemistry): Brain sections are stained with antibodies against markers of microglial and astrocyte activation (e.g., Iba1, GFAP) to assess the extent of the neuroinflammatory response.[19]
Visualizing Experimental Workflows and Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for TBI studies and the proposed signaling pathways for the neuroprotective agents.
Caption: Experimental workflow for preclinical TBI studies.
Caption: Proposed neuroprotective mechanisms of action.
References
- 1. N-Acetyl-L-leucine improves functional recovery and attenuates cortical cell death and neuroinflammation after traumatic brain injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-Acetyl-l-leucine improves functional recovery and attenuates cortical cell death and neuroinflammation after traumati… [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. N-acetyl-L-leucine: a promising treatment option for traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. profiles.wustl.edu [profiles.wustl.edu]
- 8. Acute Minocycline Treatment Mitigates the Symptoms of Mild Blast-Induced Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic Window Analysis of the Neuroprotective Effects of Cyclosporine A after Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclosporine as Therapy for Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuroprotective Effects of Cyclosporine in a Porcine Pre-Clinical Trial of Focal Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyclosporin A significantly ameliorates cortical damage following experimental traumatic brain injury in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Treating Traumatic Brain Injury with Minocycline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Controlled Cortical Impact Model of Mouse Brain Injury with Therapeutic Transplantation of Human Induced Pluripotent Stem Cell-Derived Neural Cells [jove.com]
- 16. A Controlled Cortical Impact Mouse Model for Mild Traumatic Brain Injury [bio-protocol.org]
- 17. Video: Controlled Cortical Impact Model for Traumatic Brain Injury [jove.com]
- 18. scientificarchives.com [scientificarchives.com]
- 19. Acute minocycline administration reduces brain injury and improves long-term functional outcomes after delayed hypoxemia following traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cyclosporine for Traumatic Brain Injury · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
A Comparative Analysis of Acetylleucine and its N-methylated Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of N-acetyl-L-leucine (NALL) and its N-methylated analog, N-acetyl-N-methyl-L-leucine. While extensive data exists for NALL, a promising neuroprotective agent, direct experimental data on its N-methylated counterpart is limited. This guide synthesizes available information and provides a framework for future comparative studies by inferring the properties of the N-methylated analog based on established principles of medicinal chemistry.
N-acetyl-L-leucine has emerged as a significant therapeutic candidate for a variety of neurological disorders, including Niemann-Pick disease type C, vertigo, and cerebellar ataxia.[1][2][3] Its efficacy is attributed to a multifaceted mechanism of action that includes modulation of neuronal membrane potential, enhancement of autophagy, and regulation of cellular metabolism.[4][5] The N-methylation of amino acids is a well-established strategy in drug discovery to enhance pharmacokinetic properties such as metabolic stability and blood-brain barrier permeability.[6] This guide explores the known characteristics of NALL and the anticipated impact of N-methylation, offering a comprehensive resource for further research and development.
Data Presentation: A Comparative Overview
The following tables summarize the known quantitative data for N-acetyl-L-leucine and provide projected data for its N-methylated analog based on scientific literature regarding the effects of N-methylation.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP (Predicted) | Key Pharmacological Features |
| N-acetyl-L-leucine | C₈H₁₅NO₃ | 173.21 | ~0.5 | Neuroprotective, enhances autophagy, modulates neuronal excitability. |
| N-acetyl-N-methyl-L-leucine | C₉H₁₇NO₃ | 187.24 | Higher than NALL | Potentially enhanced metabolic stability and blood-brain barrier penetration. |
Table 1: Physicochemical Properties. The addition of a methyl group is expected to increase the lipophilicity (LogP) of N-acetyl-N-methyl-L-leucine compared to N-acetyl-L-leucine.
| Parameter | N-acetyl-L-leucine | N-acetyl-N-methyl-L-leucine (Predicted) | Rationale for Prediction |
| Blood-Brain Barrier Permeability (Papp) | Moderate | High | Increased lipophilicity from N-methylation generally improves passive diffusion across the BBB. |
| Metabolic Stability (in vitro) | Moderate | High | The N-methyl group can sterically hinder enzymatic degradation (e.g., by amidases). |
| Cellular Uptake Mechanism | OAT1, OAT3, MCT1 | Likely similar to NALL, but potentially with altered transporter affinity. | The core acetylated amino acid structure is retained. |
| Neuroprotective Efficacy | Demonstrated in various models | Potentially higher due to increased brain exposure. | Enhanced BBB penetration could lead to higher effective concentrations in the CNS. |
Table 2: Comparative Pharmacokinetic and Pharmacodynamic Profile. The predictions for N-acetyl-N-methyl-L-leucine are based on the known effects of N-methylation on drug candidates.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate further comparative studies.
Synthesis of N-acetyl-N-methyl-L-leucine
This is a two-step process starting from L-leucine.
Step 1: N-acetylation of L-leucine
-
Dissolve L-leucine in a 1 M sodium hydroxide solution.
-
Cool the solution to 0-5°C in an ice bath.
-
Add acetic anhydride dropwise while maintaining the temperature and pH between 9 and 10.
-
After the addition is complete, stir the reaction mixture at room temperature for 1 hour.
-
Acidify the solution to pH 2-3 with 1 M hydrochloric acid to precipitate N-acetyl-L-leucine.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.
Step 2: N-methylation of N-acetyl-L-leucine [2]
-
Suspend N-acetyl-L-leucine in an anhydrous aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere.
-
Cool the suspension to 0°C and add sodium hydride (2.2 equivalents) portion-wise.
-
Allow the mixture to stir at 0°C for 30 minutes after gas evolution ceases.
-
Add methyl iodide (1.5 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain N-acetyl-N-methyl-L-leucine.
In Vitro Neuroprotection Assay
This assay assesses the ability of the compounds to protect neurons from excitotoxicity.
-
Culture primary cortical neurons from embryonic day 18 rat pups.
-
After 7-10 days in vitro, pre-treat the neurons with varying concentrations of N-acetyl-L-leucine or N-acetyl-N-methyl-L-leucine for 24 hours.
-
Induce excitotoxicity by exposing the neurons to 100 µM glutamate for 15 minutes.
-
Assess cell viability 24 hours after the glutamate insult using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Measure the absorbance at 570 nm, which is proportional to the number of viable cells.
Parallel Artificial Membrane Permeability Assay (PAMPA) for Blood-Brain Barrier (BBB) Permeability[1][7]
This in vitro assay predicts the passive transport of a compound across the BBB.
-
Prepare a 96-well filter plate by coating the membrane of each well with a brain lipid solution (e.g., porcine brain lipid in dodecane).
-
Add the test compounds (N-acetyl-L-leucine and N-acetyl-N-methyl-L-leucine) dissolved in a buffer solution (pH 7.4) to the donor wells.
-
Add fresh buffer to the acceptor wells of a 96-well plate.
-
Place the filter plate on top of the acceptor plate, creating a "sandwich".
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
-
After incubation, determine the concentration of the compounds in both the donor and acceptor wells using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for each compound.
Pharmacokinetic Analysis in Mice
This in vivo study determines the pharmacokinetic profiles of the compounds.
-
Administer N-acetyl-L-leucine or N-acetyl-N-methyl-L-leucine orally to male C57BL/6 mice at a dose of 50 mg/kg.
-
Collect blood samples via the tail vein at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-administration.
-
Separate plasma by centrifugation.
-
Extract the compounds from the plasma using protein precipitation with acetonitrile.
-
Quantify the concentration of each compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life (t1/2) using non-compartmental analysis.
Mandatory Visualizations
Signaling Pathways
The proposed mechanism of action for N-acetyl-L-leucine involves multiple cellular pathways. N-methylation is not expected to fundamentally alter these pathways but may enhance the compound's ability to engage them due to improved bioavailability in the central nervous system.
Caption: Proposed signaling pathways of N-acetyl-L-leucine.
Experimental Workflows
Caption: Experimental workflow for comparative analysis.
Logical Relationships
Caption: Logical progression for analog development.
Conclusion
N-acetyl-L-leucine is a well-characterized neuroprotective agent with a complex mechanism of action. The N-methylation of NALL to produce N-acetyl-N-methyl-L-leucine represents a rational drug design strategy to potentially enhance its therapeutic efficacy by improving its pharmacokinetic profile, particularly its ability to penetrate the blood-brain barrier and its metabolic stability. While direct comparative data is currently lacking, this guide provides a comprehensive framework, including detailed experimental protocols and predictive insights, to facilitate the necessary research to elucidate the relative therapeutic potential of these two compounds. Further investigation into N-acetyl-N-methyl-L-leucine is warranted to determine if this analog offers a superior profile for the treatment of neurological disorders.
References
- 1. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 2. benchchem.com [benchchem.com]
- 3. Acetyl-DL-leucine improves gait variability in patients with cerebellar ataxia-a case series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-Acetyl-L-leucine synthesis - chemicalbook [chemicalbook.com]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Acetylleucine's Therapeutic Promise in Lysosomal Storage Disorders: A Cross-Validation and Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
N-acetyl-L-leucine, a modified amino acid, is emerging as a promising therapeutic agent for a range of lysosomal storage disorders (LSDs), a group of rare genetic conditions characterized by the accumulation of undigested or partially digested molecules in the lysosomes. This guide provides a comprehensive cross-validation of acetylleucine's therapeutic benefits in different LSDs, with a focus on Niemann-Pick disease type C (NPC) and GM2 gangliosidoses (Tay-Sachs and Sandhoff diseases). We present a comparative analysis of its performance, supported by experimental data from preclinical and clinical studies, to aid in ongoing research and drug development efforts.
Quantitative Data Summary
The therapeutic efficacy of this compound has been evaluated in various preclinical and clinical settings. The following tables summarize the key quantitative findings from these studies, offering a comparative overview of its impact on motor function, disease progression, and cellular pathology.
Table 1: Preclinical Efficacy of this compound in Mouse Models of Lysosomal Storage Disorders
| Disorder Model | Treatment | Key Findings | Reference |
| Niemann-Pick Type C (Npc1-/- mice) | Acetyl-DL-leucine (ADLL) | Improved ataxia; Delayed disease progression and extended lifespan when administered pre-symptomatically. | [1][2][3] |
| Acetyl-L-leucine (ALL) | Improved ataxia; Delayed disease progression and extended lifespan when administered pre-symptomatically; Identified as the neuroprotective enantiomer. | [1][2][3] | |
| Acetyl-D-leucine (ADL) | Improved ataxia when administered symptomatically; Did not delay disease progression or extend lifespan when administered pre-symptomatically. | [1][2][3] | |
| ADLL + Miglustat | Significant synergistic benefit, including further extension of lifespan. | [1][4][5] | |
| GM2 Gangliosidosis (Sandhoff disease; Hexb-/- mice) | Acetyl-DL-leucine (ADLL) | Improved gait. | [1][2][4] |
Table 2: Clinical Efficacy of this compound in Patients with Lysosomal Storage Disorders
| Disorder | Study Design | Treatment | Key Quantitative Outcomes | Reference |
| Niemann-Pick Disease Type C | Observational (12 patients) | Acetyl-DL-leucine (ADLL) - 5 g/day for 1 month | Significant improvements in cerebellar ataxia, cognition, and behavior. | [1] |
| 12-month treatment | Acetyl-DL-leucine (ADLL) | Slowed rates of disease progression with stabilization or improvement in multiple neurological domains. | [2][3][6] | |
| Phase IIb, multinational, open-label, rater-blinded (32 patients) | N-acetyl-L-leucine (NALL) - 4 g/day or weight-tiered | Statistically significant improvement in symptoms, functioning, and quality of life. | [7][8] | |
| Phase III, double-blind, placebo-controlled, crossover (60 patients) | N-acetyl-L-leucine (NALL) - 2-4 g/day for 12 weeks | Mean change from baseline in SARA total score was -1.97 with NALL vs. -0.60 with placebo (P<0.001). | [9] | |
| GM2 Gangliosidoses (Tay-Sachs & Sandhoff) | Individual cases (off-label use) | Acetyl-DL-leucine (ADLL) | Improved function and gait. | [1][2][4] |
| Phase IIb, multinational, open-label, rater-blinded (30 patients) | N-acetyl-L-leucine (NALL) - 4 g/day or weight-tiered for 6 weeks | Statistically significant and clinically relevant improvements in functioning and quality of life (CI-CS primary endpoint met, p=0.039). | [7][10][11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of the experimental protocols employed in key studies investigating this compound.
Preclinical Studies in Npc1-/- Mice
-
Animal Model: Symptomatic Npc1−/− mice were used to model Niemann-Pick disease type C.[1]
-
Drug Administration: Acetyl-DL-leucine (ADLL), acetyl-L-leucine (ALL), and acetyl-D-leucine (ADL) were administered. For pre-symptomatic treatment, administration began at an early age and continued throughout the study.[1][2][3]
-
Behavioral Assessments:
-
Histopathological and Biochemical Analysis:
-
Survival Studies: The lifespan of the treated and untreated mice was monitored to determine the effect of the treatments on survival.[1][2][3]
Clinical Trials in NPC and GM2 Gangliosidoses Patients
-
Study Design: Recent trials have employed multinational, open-label, rater-blinded designs, as well as double-blind, placebo-controlled, crossover designs.[8][9][11][12][13]
-
Patient Population: Pediatric (≥6 years) and adult patients with a genetically confirmed diagnosis of NPC or GM2 gangliosidoses were enrolled.[8][10][11]
-
Treatment Regimen: N-acetyl-L-leucine (NALL) was orally administered, typically at a dose of 4 g/day for patients aged ≥13 years, with weight-tiered doses for younger patients.[8][11][14]
-
Efficacy Assessments:
-
Primary Endpoint: The Clinical Impression of Change in Severity (CI-CS) was used as a primary outcome measure, where blinded raters assessed video recordings of patients performing specific motor tasks.[8][10][11]
-
Secondary Endpoints:
-
Scale for the Assessment and Rating of Ataxia (SARA): A standardized scale to assess cerebellar ataxia.[9][15]
-
9-Hole Peg Test (9HPT): To evaluate fine motor skills of the upper extremities.[15][16]
-
Clinical Global Impression (CGI) scales: To provide a global assessment of the patient's condition.[8][10]
-
Quality of Life questionnaires: To assess the impact on the patient's overall well-being.[8][10]
-
-
Visualizing the Science: Pathways and Workflows
Proposed Mechanism of Action of N-acetyl-L-leucine
While the precise mechanism of action of this compound is still under investigation, preclinical studies suggest that its neuroprotective effects in lysosomal storage disorders may be mediated through the modulation of cellular metabolism.[1][2][3] The L-enantiomer, in particular, has been linked to alterations in glucose and antioxidant metabolism.[1][3][6]
References
- 1. Acetyl-leucine slows disease progression in lysosomal storage disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetyl-leucine slows disease progression in lysosomal storage disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.ucc.ie [research.ucc.ie]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Efficacy and Safety of N-Acetyl-l-Leucine in Children and Adults With GM2 Gangliosidoses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medrxiv.org [medrxiv.org]
- 9. Trial of N-Acetyl-l-Leucine in Niemann-Pick Disease Type C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy and Safety of N-Acetyl-l-Leucine in Children and Adults With GM2 Gangliosidoses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. A master protocol to investigate a novel therapy acetyl-l-leucine for three ultra-rare neurodegenerative diseases: Niemann-Pick type C, the GM2 gangliosidoses, and ataxia telangiectasia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. clinicaltrials.eu [clinicaltrials.eu]
- 16. mayo.edu [mayo.edu]
A Head-to-Head Comparison of Acetylleucine and Aminopyridines in the Treatment of Ataxia
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of acetylleucine and aminopyridines, two classes of drugs investigated for the symptomatic treatment of ataxia. The information is based on available preclinical and clinical data. It is important to note that to date, no direct head-to-head clinical trials comparing the efficacy and safety of this compound and aminopyridines in the same patient cohort have been published. Therefore, this comparison is a synthesis of findings from separate studies.
Mechanism of Action
The fundamental difference between this compound and aminopyridines lies in their proposed mechanisms of action. Aminopyridines have a well-defined target, while this compound appears to exert its effects through multiple, less specific pathways.
Aminopyridines , such as 4-aminopyridine (4-AP) and 3,4-diaminopyridine (3,4-DAP), are primarily blockers of voltage-gated potassium channels, with a particular affinity for the Kv1.5 subtype.[1][2][3] In the cerebellum, this action is thought to increase the excitability of Purkinje cells and restore the precision of their pacemaking activity, which is often disrupted in ataxic disorders.[4][5][6] By prolonging the action potential, these drugs enhance neurotransmitter release at nerve terminals.[7][8]
This compound , a modified amino acid, is proposed to have a broader and more complex mechanism of action. It is thought to stabilize neuronal membranes, modulate calcium homeostasis, and possess antioxidant and anti-inflammatory properties.[9] Furthermore, it may enhance mitochondrial function and regulate cerebral glucose metabolism.[10] Some studies suggest that this compound can restore the membrane potential of vestibular neurons, which may contribute to its effects on balance and coordination.
Quantitative Data Comparison
The following tables summarize the available quantitative data on the efficacy of this compound and aminopyridines in ataxia from key clinical studies.
Table 1: Efficacy of this compound in Ataxia
| Study Design | Patient Population | N | Intervention | Duration | Outcome Measures | Results |
| Case Series | Degenerative cerebellar ataxia (various etiologies) | 13 | Acetyl-DL-leucine (5 g/day ) | 1 week | SARA, SCAFI | Mean SARA score decreased from 16.1 to 12.8 (p=0.002). Significant improvements in SCAFI sub-scores. |
| Randomized Crossover Trial (ALCAT) | Hereditary and nonhereditary cerebellar ataxia | 108 | Acetyl-DL-leucine (5 g/day ) vs. Placebo | 6 weeks | SARA | No significant difference in the mean absolute change from baseline in SARA scores between acetyl-DL-leucine and placebo. |
| Case Series[5] | Cerebellar ataxia (various etiologies) | 18 | Acetyl-DL-leucine (5 g/day ) | 4 weeks | Gait variability | Significant improvement in the coefficient of variation of stride time in 14 of 18 patients. |
Table 2: Efficacy of Aminopyridines in Ataxia
| Study Design | Patient Population | N | Intervention | Duration | Outcome Measures | Results |
| Randomized Controlled Trial[1][4][10] | Episodic Ataxia Type 2 (EA2) | - | 4-aminopyridine (5-10 mg TID) | - | Attack frequency | Significant reduction in attack frequency. |
| Retrospective Case Series[4][10] | Cerebellar gait ataxia (various etiologies) | - | 4-aminopyridine | - | Gait performance | Improvement in gait performance in a majority of patients. |
| Case Series | Cerebellar Ataxia | - | 4-aminopyridine | - | Gait variability | Improvement in gait variability, particularly at fast walking speeds. |
Experimental Protocols
ALCAT Trial: Acetyl-DL-leucine for Cerebellar Ataxia
-
Study Design: A multicenter, double-blind, randomized, placebo-controlled, crossover trial conducted at seven university hospitals in Germany and Austria.
-
Participants: 108 patients aged 18 years or older with a diagnosis of cerebellar ataxia of hereditary or nonhereditary/unknown type and a total score of at least 3 on the Scale for the Assessment and Rating of Ataxia (SARA).
-
Intervention: Patients were randomly assigned to one of two treatment sequences: oral acetyl-DL-leucine (5 g/day after a 2-week up-titration) for 6 weeks followed by a matched placebo for 6 weeks, or vice versa. The two treatment periods were separated by a 4-week washout period.
-
Primary Outcome: The mean absolute change in the SARA total score from baseline to the end of the 6-week treatment period.
-
Statistical Analysis: The primary outcome was analyzed using a mixed-effects model for repeated measures.
In Vivo Electrophysiology of 4-Aminopyridine in a Mouse Model of Episodic Ataxia Type 2[4]
-
Animal Model: tottering (tg/tg) mice, a model for episodic ataxia type 2 (EA2), and wild-type littermates.
-
Objective: To investigate the effect of 4-aminopyridine on the firing properties of Purkinje cells.
-
Methodology:
-
Cerebellar slices were prepared from mice.
-
Extracellular and whole-cell patch-clamp recordings were obtained from Purkinje cells.
-
Spontaneous firing rate and precision of pacemaking (coefficient of variation of the interspike interval) were measured at baseline and after bath application of 4-aminopyridine at different concentrations (1, 5, and 10 µM).
-
The effects of 4-aminopyridine on action potential waveform (duration and afterhyperpolarization) were also assessed.
-
-
Key Findings: Therapeutic concentrations of 4-AP did not significantly alter the firing rate of Purkinje cells but restored the precision of their pacemaking in tg/tg mice by prolonging the action potential duration.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanisms of action and a typical clinical trial workflow.
Caption: Proposed multifaceted mechanism of action for this compound in ataxia.
Caption: Mechanism of action of aminopyridines in cerebellar ataxia.
Caption: A typical crossover clinical trial design for ataxia treatments.
Summary and Future Directions
Aminopyridines and this compound represent two distinct pharmacological approaches to the symptomatic management of ataxia. Aminopyridines have a more defined mechanism of action and have demonstrated efficacy in specific forms of ataxia, such as EA2 and downbeat nystagmus.[1][4][10] this compound, with its broader proposed mechanisms, has shown promise in some case series, but a large randomized controlled trial did not demonstrate superiority over placebo for a mixed population of cerebellar ataxias.[5]
The observation that aminopyridines may be more effective for improving gait at faster speeds, while this compound may be more beneficial at slower speeds, suggests that these treatments could have complementary roles or be better suited for different patient subgroups.
Future research should focus on:
-
Direct head-to-head clinical trials to definitively compare the efficacy and safety of this compound and aminopyridines.
-
Identification of biomarkers to predict which patients are most likely to respond to each treatment.
-
Combination therapy studies to explore potential synergistic effects.
-
Further elucidation of the precise molecular mechanisms of this compound to identify more specific therapeutic targets.
By addressing these research gaps, the field can move closer to providing more effective and personalized treatments for individuals living with ataxia.
References
- 1. Aminopyridines and Acetyl-DL-leucine: New Therapies in Cerebellar Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Acetyl-DL-leucine improves gait variability in patients with cerebellar ataxia-a case series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Aminopyridines and Acetyl-DL-leucine: New Therapies in Cerebellar Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aminopyridines and Acetyl-DL-leucine: New Therapies in Cerebellar Disorders [epub.ub.uni-muenchen.de]
- 7. Effects of acetyl-dl-leucine in patients with cerebellar ataxia: a case series - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Safety and Efficacy of Acetyl-DL-Leucine in Certain Types of Cerebellar Ataxia: The ALCAT Randomized Clinical Crossover Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acetyl-DL-leucine improves gait variability in patients with cerebellar ataxia—a case series - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Long-Term Safety and Efficacy of Acetylleucine in Niemann-Pick Disease Type C: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Niemann-Pick disease type C (NPC) is a rare, autosomal recessive lysosomal storage disorder characterized by progressive neurodegeneration. The genetic basis of NPC lies in mutations in the NPC1 or NPC2 genes, which are crucial for intracellular cholesterol trafficking. This guide provides a comprehensive evaluation of the long-term safety and efficacy of acetylleucine, an emerging therapeutic, in comparison with other treatment alternatives for NPC, supported by experimental data and detailed methodologies.
Executive Summary
Recent clinical trials have positioned N-acetyl-L-leucine (NALL), the L-enantiomer of this compound, as a promising treatment for NPC, demonstrating both symptomatic improvement and a potential disease-modifying effect. This guide compares NALL with the established treatment, miglustat, and the recently FDA-approved arimoclomol. The data presented herein is collated from published clinical trial results and long-term extension studies.
Comparative Efficacy of Treatments for Niemann-Pick Disease Type C
The following tables summarize the quantitative data from key clinical trials of this compound, miglustat, and arimoclomol.
| Table 1: this compound (N-acetyl-L-leucine) Efficacy Data | |||
| Trial Identifier | Primary Endpoint | Result | Significance |
| NCT05163288 (Phase III, Crossover) | Mean change from baseline in Scale for the Assessment and Rating of Ataxia (SARA) total score after 12 weeks | -1.97 ± 2.43 points with NALL vs. -0.60 ± 2.39 points with placebo[1] | Least-squares mean difference: -1.28 points (95% CI, -1.91 to -0.65; P<0.001)[1] |
| NCT05163288 (Open-Label Extension) | Mean change from baseline in 5-domain NPC-CSS after 12 months | -0.32 (2.43) with NALL vs. 1.5 (3.16) in historical cohort[2] | 121% reduction in annual disease progression (95% CI, -3.11 to -0.53; p=0.007)[2] |
| NCT05163288 (Open-Label Extension) | Mean change from baseline in 5-domain NPC-CSS after 18 months | -0.067 (2.94) with NALL vs. 2.25 (4.74) in historical cohort[2] | Significant reduction in disease progression (95% CI, -4.17 to -0.46; p=0.017)[2] |
| IB1001-201 (Phase II) | Clinical Impression of Change in Severity (CI-CS) | Mean difference of 0.86[3] | Statistically significant improvement (90% CI 0.25, 1.75, p=0.029)[3] |
| Table 2: Miglustat Efficacy Data | |||
| Trial Identifier | Primary Endpoint | Result | Significance |
| ISRCTN26761144 (Randomized Controlled Trial) | Horizontal Saccadic Eye Movement (HSEM) velocity at 12 months | Improvement in HSEM velocity in the miglustat group compared to standard care[4][5] | Statistically significant when patients on benzodiazepines were excluded (p=0.028)[4][5] |
| Long-Term Extension Study | Neurological Stabilization (Swallowing, Ambulation) | Swallowing improved or stable in up to 93% of patients after 24 months. Ambulation was stabilized in both 12- and 24-month groups[3] | N/A |
| Retrospective Observational Study | Survival | Associated with a significant reduction in risk of mortality (Hazard Ratio = 0.51) | P < .001 |
| Table 3: Arimoclomol Efficacy Data | |||
| Trial Identifier | Primary Endpoint | Result | Significance |
| NCT02612129 (Phase II/III) | Change in 5-domain NPC Clinical Severity Scale (NPCCSS) score at 12 months | Mean progression of 0.76 with arimoclomol vs. 2.15 with placebo[6][7] | 65% reduction in annual disease progression; treatment difference of -1.40 (95% CI: -2.76, -0.03; P = .046)[7] |
| NCT02612129 (Subgroup analysis with miglustat) | Change in 5-domain NPCCSS score at 12 months | Stabilization of disease severity | Treatment difference of -2.06 in favor of arimoclomol (P = .006)[6][7] |
| 48-month Open-Label Extension | Sustained Efficacy | Sustained reduction in disease progression for at least 5 years | N/A |
Long-Term Safety Profiles
This compound (N-acetyl-L-leucine): In a 12-week crossover trial, the incidence of adverse events was similar between the NALL and placebo groups, with no treatment-related serious adverse events reported[1]. Long-term extension studies have also shown NALL to be well-tolerated[2].
Miglustat: The most frequently reported adverse events in long-term studies include diarrhea, weight decrease, flatulence, and tremor[3]. The safety and tolerability profile in pediatric patients is comparable to that in adults and juveniles.
Arimoclomol: In a 12-month trial, adverse events occurred in 88.2% of patients receiving arimoclomol and 75.0% receiving placebo[6][7]. However, serious adverse events were less frequent with arimoclomol (14.7%) compared to placebo (31.3%)[6][7]. Treatment-related serious adverse events included urticaria and angioedema[6][7]. No new safety concerns were identified in the 48-month open-label extension.
Experimental Protocols
Protocol for a Phase III, Randomized, Double-Blind, Placebo-Controlled, Crossover Trial of N-acetyl-L-leucine (based on NCT05163288)
-
Patient Population: Patients aged 4 years and older with a genetically confirmed diagnosis of NPC[8]. Key inclusion criteria include a Scale for the Assessment and Rating of Ataxia (SARA) score between 7 and 34[9].
-
Study Design: A multinational, double-blind, placebo-controlled, crossover trial. Patients are randomized in a 1:1 ratio to one of two treatment sequences: NALL for 12 weeks followed by placebo for 12 weeks, or the reverse sequence[1].
-
Intervention: NALL or matching placebo administered orally two to three times per day. Patients aged 13 years and older receive a dose of 4 g per day, while younger patients receive weight-based doses (2 to 4 g per day)[1].
-
Primary Efficacy Endpoint: The total score on the SARA, which ranges from 0 to 40, with lower scores indicating better neurologic status[10].
-
Secondary Efficacy Endpoints: Scores on the Clinical Global Impression of Improvement (CGI-I), the Spinocerebellar Ataxia Functional Index (SCAFI), and the Modified Disability Rating Scale (mDRS)[10].
-
Safety Assessment: Monitoring and recording of all adverse events throughout the trial.
Signaling Pathways and Mechanisms of Action
Niemann-Pick Disease Type C Pathophysiology
NPC disease is caused by mutations in either the NPC1 or NPC2 gene, which encode for proteins essential for the egress of cholesterol from late endosomes and lysosomes[11][12]. The NPC2 protein, a soluble lysosomal protein, binds to cholesterol and transfers it to the N-terminal domain of the NPC1 protein, a large transmembrane protein in the lysosomal membrane[13][14][15]. A defect in either protein disrupts this process, leading to the accumulation of unesterified cholesterol and other lipids within the lysosomes[12]. This accumulation triggers a cascade of downstream cellular dysfunctions, including impaired autophagy, mitochondrial dysfunction, and increased oxidative stress, ultimately leading to neurodegeneration[16].
Caption: NPC disease cellular pathway.
Mechanisms of Action of Investigational Drugs
-
This compound (N-acetyl-L-leucine): The precise mechanism of action is not fully understood, but it is thought to correct metabolic dysfunction and improve adenosine triphosphate (ATP) production[17]. Animal studies suggest it alters glucose and antioxidant metabolism[18]. It is believed to normalize neuronal membrane potentials, thereby improving cellular signaling[17].
-
Miglustat: This drug is a reversible inhibitor of glucosylceramide synthase, an enzyme involved in the synthesis of glycosphingolipids[4]. By inhibiting this enzyme, miglustat reduces the accumulation of these lipids in the brain and other tissues.
-
Arimoclomol: Arimoclomol amplifies the heat shock response, which can help to correct the misfolding of proteins like NPC1 and improve lysosomal function[6][7].
Caption: Mechanisms of action for NPC drugs.
Experimental Workflow
The development and evaluation of new therapies for NPC typically follow a structured clinical trial workflow.
Caption: NPC clinical trial workflow.
Conclusion
The therapeutic landscape for Niemann-Pick disease type C is evolving, with this compound emerging as a significant contender. Its demonstrated efficacy in improving neurological symptoms and its favorable safety profile, coupled with evidence of a long-term disease-modifying effect, make it a compelling candidate for further investigation and potential approval. Miglustat remains a valuable option for stabilizing the disease, while arimoclomol, particularly in combination with miglustat, offers another avenue for slowing disease progression. Continued research into the long-term outcomes and comparative effectiveness of these treatments is crucial for optimizing patient care in this devastating disorder.
References
- 1. Trial of N-Acetyl-l-Leucine in Niemann-Pick Disease Type C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medrxiv.org [medrxiv.org]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
- 5. research.manchester.ac.uk [research.manchester.ac.uk]
- 6. Efficacy and safety of arimoclomol in Niemann‐Pick disease type C: Results from a double‐blind, randomised, placebo‐controlled, multinational phase 2/3 trial of a novel treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of arimoclomol in Niemann-Pick disease type C: Results from a double-blind, randomised, placebo-controlled, multinational phase 2/3 trial of a novel treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-acetyl-L-leucine for Niemann-Pick type C: a multinational double-blind randomized placebo-controlled crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. neurology.org [neurology.org]
- 11. Niemann-Pick type C disease: molecular mechanisms and potential therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The pathogenesis of Niemann-Pick type C disease: a role for autophagy? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. Intracellular cholesterol trafficking is dependent upon NPC2 interaction with lysobisphosphatidic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. researchgate.net [researchgate.net]
- 17. go.drugbank.com [go.drugbank.com]
- 18. Acetyl-leucine slows disease progression in lysosomal storage disorders - PMC [pmc.ncbi.nlm.nih.gov]
Comparative pharmacokinetic profiles of N-acetyl-L-leucine and N-acetyl-D-leucine
A Comparative Guide to the Pharmacokinetic Profiles of N-acetyl-L-leucine and N-acetyl-D-leucine
This guide provides an objective comparison of the pharmacokinetic profiles of N-acetyl-L-leucine and N-acetyl-D-leucine, leveraging experimental data to inform researchers, scientists, and drug development professionals. The distinct stereoisomeric structures of these molecules lead to significant differences in their absorption, distribution, metabolism, and excretion (ADME) profiles.
Quantitative Pharmacokinetic Data
A study in mice orally administered either racemic N-acetyl-DL-leucine or purified N-acetyl-L-leucine revealed substantial differences in the plasma concentrations of the two enantiomers.[1][2] When administered as a racemic mixture, the maximum plasma concentration (Cmax) and the total drug exposure over time (AUC) were significantly greater for the D-enantiomer compared to the L-enantiomer.[1][2][3][4] Conversely, when purified N-acetyl-L-leucine was administered, its Cmax and AUC were higher than when given as part of the racemate, suggesting that the D-enantiomer inhibits the uptake and/or metabolism of the L-enantiomer.[1][2]
The following table summarizes the key pharmacokinetic parameters for both enantiomers after oral administration of N-acetyl-DL-leucine or N-acetyl-L-leucine at a nominal dose of 100 mg/kg in mice.[2][5]
| Administered Compound | Enantiomer | Cmax (ng/mL) | Tmax (h) | AUC (h*ng/mL) | T1/2 (h) |
| N-acetyl-DL-leucine | N-acetyl-D-leucine | 86100 | 0.25 | 75800 | 1.1 |
| N-acetyl-L-leucine | 341 | 0.25 | 2560 | 1.2 | |
| N-acetyl-L-leucine | N-acetyl-D-leucine | - | - | - | - |
| N-acetyl-L-leucine | 90100 | 0.25 | 61900 | 0.9 |
Data presented as mean values. Cmax: Maximum plasma concentration, Tmax: Time to reach maximum plasma concentration, AUC: Area under the plasma concentration-time curve, T1/2: Half-life.
Experimental Protocols
The pharmacokinetic data presented above were obtained through a standardized experimental protocol designed to assess the absorption and disposition of the N-acetyl-leucine enantiomers in a murine model.
Animal Model and Drug Administration: Male BALB/c mice were used for the study.[6] The compounds, either racemic N-acetyl-DL-leucine or purified N-acetyl-L-leucine, were administered orally via gavage at a dose of 100 mg/kg.[2][6]
Sample Collection: Blood samples were collected at predetermined time points, ranging from 0.25 to 8 hours post-administration.[1][2][3] Plasma was separated from the blood samples by centrifugation for subsequent analysis.[6] In some cases, tissue samples such as brain and muscle were also collected to evaluate tissue distribution.[1][2]
Quantification: The concentrations of N-acetyl-L-leucine and N-acetyl-D-leucine in the plasma and tissue homogenates were quantified using a validated chiral liquid chromatography/mass spectrometry (LC/MS) method.[2][7] This technique allows for the separation and independent quantification of the two enantiomers.
Pharmacokinetic Analysis: Plasma concentration-time data for each enantiomer were analyzed using a non-compartmental model with software such as Phoenix WinNonlin.[1][2] Key pharmacokinetic parameters, including Cmax, Tmax, AUC, and elimination half-life (T1/2), were calculated from this analysis.[5]
Visualizations
Experimental Workflow The following diagram illustrates the general workflow for the comparative pharmacokinetic study.
Caption: Experimental workflow for the comparative pharmacokinetic analysis.
Proposed Metabolic Pathway The pharmacokinetic differences between the enantiomers can be partly explained by their differential metabolism. It is proposed that N-acetyl-L-leucine undergoes first-pass metabolism via deacetylation to L-leucine, while N-acetyl-D-leucine is not readily metabolized and is largely excreted unchanged.[1][2][4][6]
Caption: Proposed differential metabolic pathways of the enantiomers.
References
- 1. Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance | PLOS One [journals.plos.org]
- 3. Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance. — Department of Pharmacology [pharm.ox.ac.uk]
- 4. biorxiv.org [biorxiv.org]
- 5. Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance | PLOS One [journals.plos.org]
- 6. biorxiv.org [biorxiv.org]
- 7. benchchem.com [benchchem.com]
Meta-analysis of randomized controlled trials on acetylleucine for dizziness and vertigo
A systematic review of the available medical literature reveals a critical absence of robust clinical evidence for the efficacy of acetylleucine in treating dizziness and vertigo. As of the latest comprehensive searches, no randomized controlled trials (RCTs) comparing this compound to a placebo for these conditions have been published. This lack of high-quality evidence stands in contrast to other available treatments for vertigo, such as betahistine, for which multiple RCTs and subsequent meta-analyses have been conducted.
This guide provides a detailed comparison of the current state of evidence for this compound and offers a summary of the data available for alternative treatments. It is intended for researchers, scientists, and drug development professionals to inform future research and clinical considerations.
This compound: A Treatment in Search of Evidence
This compound, marketed under brand names such as Tanganil, has been prescribed for the treatment of vertigo for over 50 years, particularly in France.[1] Despite its long history of use, a systematic review conducted by Vanderkam et al. in 2019, which searched databases including Medline, Cochrane, and ClinicalTrials.gov up to September 2018, found no published RCTs assessing the efficacy of this compound for vertigo or dizziness.[1][2][3][4][5] The authors of the review concluded that there is "no solid evidence of the efficacy of this compound in vertigo/dizziness."[1][2][3] They also highlighted the need for high-quality randomized trials to justify its frequent prescription.[2][3]
Proposed Mechanism of Action
While clinical evidence from RCTs is lacking, preclinical studies have explored the potential mechanism of action of this compound. It is believed to modulate the function of the vestibular system.[6] The proposed mechanisms include:
-
Stabilization of Neuronal Membranes: this compound is thought to stabilize neuronal membranes and reduce hyperexcitability in the vestibular nucleus.[6]
-
Restoration of Membrane Potential: In animal models, acetyl-DL-leucine has been shown to restore the membrane potential of abnormally hyperpolarized and depolarized vestibular neurons.[5][7][8][9] This effect may be mediated by interactions with membrane phospholipids.[7][8]
-
Central Vestibular Compensation: Studies in animal models of unilateral labyrinthectomy suggest that the L-enantiomer of this compound (N-acetyl-L-leucine) is the pharmacologically active substance that improves central vestibular compensation.[7] This action is thought to occur in the cerebellum and thalamus.[10]
It is important to note that these proposed mechanisms are based on preclinical data and have not been definitively demonstrated in human clinical trials for vertigo.
Clinical Use and Dosage
This compound is typically administered orally in tablet form, with a usual adult dosage ranging from 1.5 to 2 grams per day, divided into two or three doses.[11] The dosage may be increased to 3 or 4 grams per day if the initial response is not adequate.[11] It is also available in an injectable form for intravenous administration in cases where oral intake is not possible.[11]
Comparative Efficacy: The Case of Betahistine
In contrast to this compound, the efficacy of betahistine in the treatment of vertigo has been evaluated in numerous RCTs, which have been the subject of several meta-analyses. This allows for a quantitative assessment of its therapeutic benefit.
Summary of Meta-Analyses on Betahistine for Vertigo
| Meta-Analysis | Number of Studies | Total Patients | Key Findings | Odds Ratio (95% CI) |
| Nauta J.J.P. (2013)[12] | 12 | Not Specified | Statistically significant therapeutic benefit of betahistine on vertiginous symptoms in both Ménière's disease and vestibular vertigo. | 2.58 (1.67 - 3.99) for overall vertigo3.37 (2.14 - 5.29) for Ménière's disease2.23 (1.20 - 4.14) for vestibular vertigo |
| Albera R. et al. (2003)[13] | 7 | 367 | Confirms the therapeutic benefit of betahistine versus placebo for vertiginous symptomatology related to cupulo-canalolithiasis and vertebro-basilar arterial insufficiency. | 3.52 (2.40 - 5.18) |
CI: Confidence Interval
Experimental Protocols: A Tale of Two Methodologies
The stark difference in the evidence base for this compound and betahistine is reflected in the availability of detailed experimental protocols.
This compound: Absence of a Standardized Protocol
Due to the lack of published RCTs, there is no standardized, peer-reviewed experimental protocol to present for the clinical evaluation of this compound in vertigo. The systematic review by Vanderkam et al. (2019) outlines their search methodology, which can be summarized as follows:
-
Databases Searched: Medline, Cochrane Library, and ClinicalTrials.gov.
-
Search Terms: "this compound," "Tanganil," "Acetyl-DL-leucine," "Acetyl-leucine."
-
Inclusion Criteria: Randomized controlled trials comparing this compound against placebo for the treatment of vertigo or dizziness.
-
Outcome: The review identified zero studies that met the inclusion criteria.
Betahistine: Example of an RCT Protocol (Based on Meta-Analysis by Nauta J.J.P.)
The meta-analysis by Nauta J.J.P. included 12 double-blind, randomized, placebo-controlled clinical studies. While individual protocols varied, a general methodology can be described:
-
Study Design: Double-blind, randomized, placebo-controlled trials.
-
Participants: Patients diagnosed with vestibular vertigo or Ménière's disease.
-
Intervention: Betahistine at varying doses (e.g., 32-48 mg/day).
-
Control: Placebo.
-
Treatment Duration: At least one month.
-
Primary Outcome: Investigator's overall opinion on the response to treatment of vertigo symptoms, often categorized as a binary outcome (e.g., "favorable" vs. "unfavorable").
-
Statistical Analysis: Comparison of the proportion of patients with a favorable outcome in the betahistine and placebo groups, often expressed as an odds ratio.
Visualizing the Evidence Gap and a Potential Pathway
The following diagrams illustrate the systematic review process that revealed the lack of evidence for this compound and a simplified representation of its proposed mechanism of action.
Conclusion
The current body of scientific literature does not support the use of this compound for dizziness and vertigo with high-quality evidence from randomized controlled trials. While the drug has a long history of use and a plausible, though not fully elucidated, mechanism of action based on preclinical studies, its clinical efficacy remains unproven. In contrast, alternative treatments like betahistine are supported by multiple RCTs and meta-analyses demonstrating a therapeutic benefit.
For researchers and drug development professionals, this highlights a significant evidence gap and an opportunity for well-designed, placebo-controlled randomized trials to definitively assess the role of this compound in the management of vertigo. Until such data are available, the prescription of this compound for this indication should be considered in light of the lack of robust supporting evidence.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficacy of this compound in vertigo and dizziness: a systematic review of randomised controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. What is this compound used for? [synapse.patsnap.com]
- 7. medrxiv.org [medrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Safety and Efficacy of Acetyl-DL-Leucine in Certain Types of Cerebellar Ataxia: The ALCAT Randomized Clinical Crossover Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N-Acetyl-L-Leucine Accelerates Vestibular Compensation after Unilateral Labyrinthectomy by Action in the Cerebellum and Thalamus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. vinmec.com [vinmec.com]
- 12. Meta-analysis of clinical studies with betahistine in Ménière's disease and vestibular vertigo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Betahistine in the treatment of vertiginous syndromes: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Acetylleucine: A Comprehensive Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides detailed, step-by-step procedures for the proper disposal of Acetylleucine, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines will help maintain a safe laboratory environment and ensure compliance with regulatory standards.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is essential to handle this compound with appropriate care. While not classified as a hazardous substance under OSHA's Hazard Communication Standard (29 CFR 1910.1200), good laboratory practices should always be observed.[1]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles or glasses with side-shields.[2][3]
-
Hand Protection: Handle with gloves. Inspect gloves prior to use and wash and dry hands after handling.[3][4]
-
Body Protection: Wear appropriate protective clothing to prevent skin exposure.[1][3]
In Case of Accidental Release:
-
Evacuate personnel to safe areas and ensure adequate ventilation.[3][5]
-
Sweep up the spilled material and collect it in a suitable, closed container for disposal.[4][5] Do not let the chemical enter drains.[4][5]
II. This compound Disposal Procedures
The primary methods for the disposal of this compound are through a licensed chemical waste handler or controlled incineration. Under no circumstances should this compound be disposed of down the drain or in regular trash without following specific deactivation and containment steps.
Step-by-Step Disposal Protocol:
-
Waste Identification and Segregation:
-
Identify the waste as non-hazardous pharmaceutical waste. While this compound is not federally regulated as hazardous waste by the EPA, state and local regulations may be more stringent.[6]
-
Segregate this compound waste from other laboratory waste streams to avoid cross-contamination.
-
-
Containerization:
-
Place the waste this compound in a suitable, clearly labeled, and securely sealed container.
-
For non-hazardous pharmaceutical waste, blue or white containers are often used.
-
-
Disposal Method Selection:
-
Preferred Method: Licensed Chemical Destruction Plant: The most recommended method is to arrange for pick-up by a licensed chemical waste disposal company.[3][5] This ensures the material is handled and disposed of in accordance with all regulations.
-
Alternative Method: Controlled Incineration: Controlled incineration with flue gas scrubbing is another acceptable method of disposal.[3][5] This should be carried out by a permitted treatment facility.[7]
-
Landfill (with caution): For non-hazardous pharmaceuticals, disposal in a solid waste landfill may be an option, but only in accordance with all state and/or local environmental regulations.[8]
-
-
Documentation:
-
Maintain accurate records of the amount of this compound disposed of, the date of disposal, and the disposal method used. This documentation is crucial for regulatory compliance and laboratory safety audits.
-
III. Data Summary Table
The following table summarizes key quantitative and qualitative data for this compound relevant to its safe handling and disposal.
| Parameter | Value/Information | Source |
| Hazard Classification | Not classified as a hazardous substance. | [4][5] |
| Personal Protective Equipment (PPE) | Safety goggles, gloves, protective clothing. | [1][2][3] |
| Recommended Disposal Methods | Licensed chemical destruction plant, controlled incineration. | [3][5] |
| Prohibited Disposal Methods | Do not discharge to sewer systems or contaminate water/foodstuffs. | [5] |
| Accidental Release Measures | Avoid dust formation, use PPE, collect in a closed container for disposal. | [3][4][5] |
IV. Experimental Workflow and Decision Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: this compound Disposal Decision Workflow
By following these detailed procedures, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, thereby fostering a culture of safety and regulatory compliance within their organizations.
References
- 1. fishersci.com [fishersci.com]
- 2. sds.metasci.ca [sds.metasci.ca]
- 3. echemi.com [echemi.com]
- 4. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. sdmedwaste.com [sdmedwaste.com]
- 7. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 8. Healthcare Environmental Resource Center (HERC) [hercenter.org]
Essential Safety and Logistics for Handling Acetylleucine
For researchers, scientists, and drug development professionals, the safe and efficient handling of chemical compounds like Acetylleucine is paramount. This guide provides immediate, essential safety and logistical information, focusing on personal protective equipment (PPE), operational protocols, and disposal procedures to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance, adherence to good industrial hygiene and safety practices is crucial.[1][2] The following table summarizes the recommended personal protective equipment to minimize exposure and ensure safety.
| Protection Type | Specific Equipment | Standard/Recommendation |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields. | Conforming to EN 166 (EU) or NIOSH (US).[1][3] |
| Hand Protection | Chemical impermeable gloves (e.g., nitrile rubber). | Gloves must be inspected prior to use and satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[1][4] |
| Body Protection | Laboratory coat or other suitable protective clothing.[1][3] | Wear fire/flame resistant and impervious clothing in relevant settings.[1][3] |
| Respiratory Protection | A full-face respirator, or N95 (US)/P1 (EN 143) dust masks, should be used if exposure limits are exceeded, irritation is experienced, or if dust is generated.[3][4] | Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[4] |
Handling and Storage Protocols
A systematic approach to handling and storage is critical for maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling Protocol:
-
Ventilation: Always handle this compound in a well-ventilated area to minimize the inhalation of dust or aerosols.[1][3]
-
Avoid Contact: Take precautions to avoid direct contact with skin and eyes.[1][3]
-
Minimize Dust: Avoid the formation and accumulation of dust.[1][3] Use non-sparking tools to prevent ignition sources.[1][3]
-
Hygiene: Wash hands thoroughly after handling.[1][5] Do not eat, drink, or smoke in the handling area.[5]
Storage Protocol:
-
Container: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][3]
-
Incompatibilities: Store apart from foodstuff containers and incompatible materials such as strong oxidizing agents.[1][6]
Accidental Release and First Aid Measures
In the event of an accidental release or exposure, the following procedures should be followed:
| Situation | Procedure |
| Spill | Ensure adequate ventilation and remove all sources of ignition.[1][3] Use personal protective equipment.[1][3] Sweep up the material and place it in a suitable, closed container for disposal.[1][4] Avoid generating dust.[1][3] Prevent the spillage from entering drains.[1][3] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, also under the eyelids.[1][6] If irritation persists, consult a doctor.[1][5] |
| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothing.[1][6] If skin irritation occurs, get medical advice.[5] |
| Inhalation | Move the person into fresh air.[1][4] If breathing is difficult, give oxygen.[1] If not breathing, give artificial respiration.[1][4] |
| Ingestion | Rinse mouth with water.[1][4] Do not induce vomiting.[1] Never give anything by mouth to an unconscious person.[1][4] Call a doctor or Poison Control Center immediately.[1] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and adhere to regulations.
-
Product Disposal: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1][3] Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[3] Do not discharge into sewer systems.[1][3]
-
Contaminated Packaging: Containers can be triple rinsed (or equivalent) and offered for recycling or reconditioning.[1] Alternatively, the packaging can be punctured to make it unusable for other purposes and then be disposed of in a sanitary landfill.[1]
Experimental Workflow: Safe Handling of this compound
The following diagram illustrates the procedural workflow for the safe handling of this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
